molecular formula C29H22ClF4N5O3 B15575548 AGI-14100

AGI-14100

Cat. No.: B15575548
M. Wt: 600.0 g/mol
InChI Key: KICQCOSIQLKQBA-OZXSUGGESA-N
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Description

AGI-14100 is a useful research compound. Its molecular formula is C29H22ClF4N5O3 and its molecular weight is 600.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H22ClF4N5O3

Molecular Weight

600.0 g/mol

IUPAC Name

(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyano-2-pyridinyl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1

InChI Key

KICQCOSIQLKQBA-OZXSUGGESA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of AGI-14100: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It emerged as a critical preclinical candidate in the development of targeted therapies for cancers harboring specific IDH1 mutations. Although succeeded by its structurally related analog, AG-120 (Ivosidenib), the study of this compound provides fundamental insights into the therapeutic strategy of targeting neomorphic enzyme activity in oncology. This technical guide delineates the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Neomorphic mIDH1 Activity

The primary mechanism of action of this compound is the targeted inhibition of the gain-of-function (neomorphic) activity of mutant IDH1 (mIDH1) enzymes. In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, most commonly at the R132 residue, result in an enzyme that can convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

This compound is a potent inhibitor of this mIDH1-mediated conversion. By binding to the mutant enzyme, this compound blocks the production of 2-HG. The accumulation of 2-HG in cancer cells has profound downstream effects, including the competitive inhibition of α-KG-dependent dioxygenases. These enzymes are crucial for various cellular processes, most notably the demethylation of histones and DNA. Consequently, elevated 2-HG levels lead to a hypermethylated state, which in turn alters gene expression and blocks cellular differentiation, thereby contributing to oncogenesis.

The inhibition of mIDH1 by this compound leads to a significant reduction in intracellular 2-HG levels. This restores the normal function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic blockade and the induction of cellular differentiation.

A notable characteristic of this compound is its potential to induce cytochrome P450 3A4 (CYP3A4) through the activation of the human pregnane (B1235032) X receptor (hPXR).[1] This liability was a key factor in its further optimization to the clinical candidate AG-120 (Ivosidenib), which exhibits reduced hPXR activation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its relevant context.

ParameterValueCell Line/SystemReference
Enzymatic Activity
mIDH1 (R132H) IC506 nMPurified enzyme[2]
Cellular Activity
Cellular IC501 nMHT1080 (human fibrosarcoma)[3]
Off-Target Activity
hPXR Activation~70% of RifampicinhPXR reporter assay[4]

Signaling Pathway and Experimental Workflows

Signaling Pathway of mIDH1 and Inhibition by this compound

cluster_0 Normal Cellular Process cluster_1 Oncogenic Pathway with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Dioxygenase_Activation Dioxygenase_Activation aKG->Dioxygenase_Activation Cofactor Demethylation Demethylation Dioxygenase_Activation->Demethylation Histone/DNA Normal_Differentiation Normal_Differentiation Demethylation->Normal_Differentiation Gene Expression aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate aKG_mut->Two_HG Mutant IDH1 Dioxygenase_Inhibition Dioxygenase_Inhibition Two_HG->Dioxygenase_Inhibition Competitive Inhibition Hypermethylation Hypermethylation Dioxygenase_Inhibition->Hypermethylation Histone/DNA Differentiation_Block Differentiation_Block Hypermethylation->Differentiation_Block Altered Gene Expression Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis AGI14100 This compound AGI14100->Two_HG Inhibition

Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.

Experimental Workflow: Cellular 2-HG Measurement

start Seed mIDH1 cells (e.g., HT1080) treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest cells and media incubate->harvest extract Metabolite Extraction (e.g., with methanol) harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify 2-HG levels analyze->quantify end Determine IC50 quantify->end

Caption: A generalized workflow for measuring the effect of this compound on cellular 2-HG levels.

Detailed Experimental Protocols

mIDH1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified mIDH1 enzyme.

Materials:

  • Purified recombinant human mIDH1 (R132H) enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • 96-well or 384-well assay plates (black, low-volume)

  • Plate reader capable of measuring NADPH autofluorescence (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Add a fixed amount of mIDH1 enzyme to each well of the assay plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately begin kinetic monitoring of the decrease in NADPH fluorescence over time using a plate reader. The rate of NADPH consumption is proportional to the mIDH1 enzyme activity.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Assay

Objective: To measure the effect of this compound on the intracellular and extracellular levels of 2-HG in mIDH1-harboring cancer cells.

Materials:

  • mIDH1-mutant cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Internal standard (e.g., 13C5-2-HG)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) and incubate for 48-72 hours.

  • For extracellular 2-HG measurement, collect the cell culture medium.

  • For intracellular 2-HG measurement, wash the cells with ice-cold PBS and then lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).

  • Add the internal standard to all samples.

  • Centrifuge the cell lysates to pellet protein and debris.

  • Analyze the supernatant (for intracellular) or the collected medium (for extracellular) by LC-MS/MS.

  • Quantify the amount of 2-HG in each sample by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

  • Normalize the intracellular 2-HG levels to cell number or protein concentration.

  • Plot the 2-HG levels against the this compound concentration to determine the cellular IC50.

Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To assess the potential of this compound to activate hPXR, a key regulator of drug-metabolizing enzymes like CYP3A4.

Materials:

  • A stable cell line co-transfected with a full-length human PXR expression vector and a PXR-responsive reporter gene construct (e.g., luciferase reporter driven by a CYP3A4 promoter).

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., Rifampicin).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in 96-well white, clear-bottom plates and allow them to attach.

  • Treat the cells with serial dilutions of this compound, a positive control (Rifampicin), and a vehicle control (DMSO).

  • Incubate the plates for 24-48 hours.

  • Remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Express the results as fold activation relative to the vehicle control. The activity of this compound can be compared to that of the positive control, Rifampicin.

Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of this compound in liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • This compound stock solution.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).

  • Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a reaction mixture, combine the microsomes, phosphate buffer, and this compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.

Conclusion

This compound was a pivotal compound in the development of mIDH1 inhibitors. Its mechanism of action, centered on the potent and selective inhibition of 2-HG production, laid the groundwork for the successful clinical development of Ivosidenib. The preclinical characterization of this compound, including the identification of its hPXR activation liability, underscores the importance of comprehensive in vitro profiling in drug discovery. The experimental protocols and data presented in this guide provide a technical framework for understanding and evaluating compounds targeting the mutant IDH1 pathway.

References

AGI-14100: A Chemical Probe for Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis through epigenetic dysregulation. AGI-14100 is a potent and metabolically stable inhibitor of mutant IDH1 (mIDH1) that has served as a critical chemical probe in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for the investigation of mIDH1-driven cancers.

Introduction

Somatic point mutations in the active site of isocitrate dehydrogenase 1 (IDH1), most commonly at arginine 132 (R132), result in a gain-of-function that enables the NADPH-dependent reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting tumorigenesis.[1][3] The development of small molecule inhibitors targeting these mutant enzymes has emerged as a promising therapeutic strategy.

This compound was developed as part of a lead optimization program to improve upon earlier mIDH1 inhibitors like AGI-5198, which suffered from poor metabolic stability.[1][4] this compound demonstrates single-digit nanomolar potency against mIDH1 and excellent metabolic stability, making it a valuable tool for studying the biological consequences of mIDH1 inhibition.[1][2][4][5] However, this compound was found to be a potential inducer of cytochrome P450 3A4 (CYP3A4) through activation of the human pregnane (B1235032) X receptor (hPXR), a liability that led to its further optimization to the clinical candidate AG-120 (Ivosidenib).[1][2][3][5] This guide details the properties of this compound as a chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and metabolic properties.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell Line/EnzymeReference
mIDH1 (R132H) IC50 6 nMRecombinant enzyme[5][6]
Cellular 2-HG IC50 1 nMHT1080 (chondrosarcoma)[6]

Table 2: Metabolic Stability and Pharmacokinetic Profile of this compound

ParameterSpeciesValueCommentsReference
Microsomal Stability HumanLow ClearanceHepatic extraction ratio[1][2]
hPXR Activation Human~70% of RifampicinIndicates potential for CYP3A4 induction[1][2]
In vivo Clearance Rat, Dog, Cynomolgus MonkeyLow[1][2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action of mIDH1 and the inhibitory effect of this compound, as well as the logical progression of drug discovery leading to this chemical probe.

mIDH1_Pathway cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 (mIDH1) cluster_inhibition Inhibition by this compound Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG NADP+ to NADPH aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG NADPH to NADP+ Epigenetic_Changes Epigenetic Alterations Two_HG->Epigenetic_Changes Inhibits α-KG dependent dioxygenases Block_in_Differentiation Block in Cellular Differentiation Epigenetic_Changes->Block_in_Differentiation AGI14100 This compound AGI14100->aKG_mut Inhibits

Mechanism of wild-type and mutant IDH1 and inhibition by this compound.

Drug_Discovery_Workflow AGI5198 AGI-5198 (Prototype Inhibitor) Optimization1 Optimization for Metabolic Stability AGI5198->Optimization1 AGI14100 This compound (Chemical Probe) Optimization1->AGI14100 Improved Potency & Metabolic Stability Liability hPXR Activation (CYP3A4 Induction) AGI14100->Liability Optimization2 Optimization to Eliminate hPXR Activation Liability->Optimization2 AG120 AG-120 (Ivosidenib) (Clinical Candidate) Optimization2->AG120 Reduced CYP Induction Maintained Potency

Logical workflow of the mIDH1 inhibitor discovery program.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods and the information available in the cited literature.

Mutant IDH1 (R132H) Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant mIDH1 by monitoring the consumption of NADPH.

Materials:

  • Recombinant human mIDH1 (R132H) enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • This compound or other test compounds

  • 96-well or 384-well black plates

  • Plate reader capable of fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add the mIDH1 (R132H) enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.

  • Immediately begin monitoring the decrease in NADPH fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of 2-HG in a cell line endogenously expressing mIDH1, such as the HT1080 chondrosarcoma cell line.

Materials:

  • HT1080 cells (or other mIDH1-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Cell scrapers

  • Microcentrifuge

  • LC-MS/MS system for 2-HG analysis

Procedure:

  • Seed HT1080 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

  • After treatment, wash the cells with ice-cold PBS.

  • Extract the intracellular metabolites by adding ice-cold 80% methanol and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly.

  • Centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the protein concentration or cell number.

  • Calculate the IC₅₀ value for the inhibition of 2-HG production.

Human Pregnane X Receptor (hPXR) Activation Assay

This cell-based reporter assay assesses the potential of a compound to activate hPXR, which can lead to the induction of drug-metabolizing enzymes like CYP3A4.

Materials:

  • A stable cell line co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector (e.g., HepG2-based).

  • Cell culture medium

  • This compound or other test compounds

  • Rifampicin (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the reporter cell line in a white, opaque multi-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound, Rifampicin, or vehicle control.

  • Incubate for 24-48 hours to allow for PXR activation and luciferase expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold activation relative to the vehicle control. The activity of this compound can be compared to that of the strong PXR activator, Rifampicin.

Conclusion

This compound is a highly potent and metabolically robust chemical probe for the study of mIDH1. Its well-characterized biochemical and cellular activities make it an invaluable tool for elucidating the downstream effects of mIDH1 inhibition and for the preclinical evaluation of novel therapeutic strategies targeting this oncogenic enzyme. While its hPXR activation precluded its own clinical development, the insights gained from this compound were instrumental in the discovery of the successful therapeutic agent, AG-120 (Ivosidenib). Researchers utilizing this compound should be mindful of its potential to induce CYP3A4 when designing and interpreting in vivo studies. This guide provides the necessary technical information to effectively employ this compound in advancing our understanding of mIDH1-mutant cancers.

References

AGI-14100: A Technical Guide to its Role in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent, orally available, and metabolically stable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). With an IC50 of 6 nM, it serves as a critical chemical probe for investigating the metabolic rewiring driven by mIDH1 in various cancers. This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in elucidating the downstream effects of mIDH1 inhibition on cancer cell metabolism and epigenetics. While this compound demonstrated significant potential, its development was succeeded by AG-120 (Ivosidenib) due to off-target effects, primarily the activation of the human pregnane (B1235032) X receptor (hPXR). Nevertheless, this compound remains a valuable tool for preclinical research into the therapeutic targeting of metabolic pathways in cancer.

Introduction: Targeting Aberrant Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key metabolic alteration in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and chondrosarcoma, is the gain-of-function mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutant IDH1, however, acquires a neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, a block in cellular differentiation, and the promotion of tumorigenesis. This compound was developed as a potent and selective inhibitor of mIDH1, designed to reduce 2-HG levels and restore normal cellular processes.

Mechanism of Action

This compound is a competitive inhibitor of the mutant IDH1 enzyme. By binding to the active site of mIDH1, it blocks the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of α-KG-dependent dioxygenases, leading to the reversal of epigenetic modifications and the induction of cellular differentiation.

cluster_pathway This compound Mechanism of Action Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Neomorphic Activity mIDH1 Mutant IDH1 Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, JHDMs) Two_HG->Dioxygenases Inhibition Epigenetic_Changes Histone & DNA Hypermethylation Dioxygenases->Epigenetic_Changes Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Results in AGI_14100 This compound AGI_14100->mIDH1 Inhibition cluster_workflow mIDH1 Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - mIDH1 Enzyme - α-KG & NADPH - this compound dilutions start->prepare_reagents add_compound Add this compound to 384-well plate prepare_reagents->add_compound add_enzyme Add mIDH1 Enzyme add_compound->add_enzyme incubate Incubate (15 min) add_enzyme->incubate add_substrate Add α-KG and NADPH (Initiate Reaction) incubate->add_substrate measure_signal Measure NADPH (Fluorescence/Absorbance) add_substrate->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end cluster_workflow In Vivo Xenograft Study Workflow start Start inject_cells Inject mIDH1-mutant cancer cells into mice start->inject_cells tumor_establishment Allow tumor establishment inject_cells->tumor_establishment randomize Randomize mice into treatment groups tumor_establishment->randomize administer_drug Administer this compound or vehicle randomize->administer_drug monitor_growth Monitor tumor growth or disease burden administer_drug->monitor_growth collect_samples Collect tumors/tissues at study end monitor_growth->collect_samples Endpoint analyze_data Analyze tumor growth and 2-HG levels collect_samples->analyze_data end End analyze_data->end cluster_pathway Epigenetic Effects of mIDH1 Inhibition AGI_14100 This compound mIDH1 Mutant IDH1 AGI_14100->mIDH1 Inhibits Two_HG 2-Hydroxyglutarate mIDH1->Two_HG Produces Demethylases Histone & DNA Demethylases Two_HG->Demethylases Inhibits Hypermethylation Histone & DNA Hypermethylation Demethylases->Hypermethylation Prevents Removal of Gene_Expression Altered Gene Expression Hypermethylation->Gene_Expression Leads to Differentiation Cellular Differentiation Gene_Expression->Differentiation Promotes

AGI-14100: A Technical Guide to its Inhibition of 2-Hydroxyglutarate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a tool compound in the quest for novel cancer therapeutics, this compound effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) produced by cancer cells harboring IDH1 mutations. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its quantitative effects on 2-HG production, and the experimental protocols utilized for its characterization. This guide is intended to serve as a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Introduction: The Role of Mutant IDH1 and 2-HG in Cancer

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent occurrence in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly affecting the R132 residue in the enzyme's active site, confer a neomorphic enzymatic activity. Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG to millimolar concentrations within tumor cells has profound effects on cellular epigenetics and metabolism. By competitively inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases, 2-HG leads to a hypermethylated state, which in turn blocks cellular differentiation and promotes tumorigenesis. Consequently, the inhibition of mIDH1 and the subsequent reduction of 2-HG levels represent a promising therapeutic strategy for IDH1-mutant cancers.

This compound: A Potent mIDH1 Inhibitor

This compound was developed as a metabolically stable and orally available inhibitor of mIDH1.[1][2][3] It served as a crucial intermediate in the development of Ivosidenib (AG-120), a first-in-class mIDH1 inhibitor approved for the treatment of IDH1-mutant cancers.[1][2] While this compound demonstrated potent inhibition of the mIDH1 enzyme, its development was halted due to its potential to induce cytochrome P450 3A4 (CYP3A4) through activation of the human pregnane (B1235032) X receptor (hPXR).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Type Reference
IC50 6 nMmIDH1-R132H Enzyme Assay[2][3]
Cellular Potency Single-digit nMHT1080 Cell-Based 2-HG Assay[1]
hPXR Activation ~70% of RifampicinhPXR Reporter Gene Assay[1]

Table 1: In Vitro Potency and hPXR Activation of this compound.

Parameter Observation Species Reference
Metabolic Stability Low clearanceHuman, Rat, Dog, Cynomolgus Monkey (Liver Microsomes)[1]
Oral Bioavailability Orally availablePreclinical models[2][3]

Table 2: Pharmacokinetic Properties of this compound.

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of the mutant IDH1 enzyme. The following diagram illustrates the canonical pathway of 2-HG production in mIDH1-harboring cells and the point of intervention for this compound.

AGI-14100_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Normal Function alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 Neomorphic Activity Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases AGI_14100 This compound AGI_14100->mIDH1 Inhibition WT_IDH1->alpha_KG Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation

Mechanism of this compound Action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

mIDH1-R132H Enzyme Inhibition Assay

This protocol describes a representative biochemical assay to determine the IC50 value of this compound against the mutant IDH1 enzyme.

mIDH1_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl, NaCl, MgCl2) - Recombinant mIDH1-R132H - α-Ketoglutarate (Substrate) - NADPH (Cofactor) - this compound (Serial Dilutions) Plate_Setup Plate Setup (384-well): - Add mIDH1-R132H enzyme to wells. Reagents->Plate_Setup Compound_Addition Add this compound dilutions or DMSO (control). Plate_Setup->Compound_Addition Pre_incubation Pre-incubate at room temperature. Compound_Addition->Pre_incubation Reaction_Initiation Initiate reaction by adding α-KG and NADPH. Pre_incubation->Reaction_Initiation Kinetic_Read Measure NADPH consumption kinetically (decrease in absorbance at 340 nm) using a plate reader. Reaction_Initiation->Kinetic_Read Calculate_Rates Calculate initial reaction rates. Kinetic_Read->Calculate_Rates Dose_Response Plot % inhibition vs. log[this compound]. Calculate_Rates->Dose_Response IC50_Determination Determine IC50 value using non-linear regression. Dose_Response->IC50_Determination

Workflow for mIDH1 Enzyme Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, and 0.05% BSA.

    • Enzyme: Recombinant human mIDH1-R132H is diluted in assay buffer to the desired concentration (e.g., 20 nM).

    • Substrates: α-KG and NADPH are prepared in assay buffer (e.g., 50 µM and 25 µM final concentrations, respectively).

    • Compound: this compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the mIDH1-R132H enzyme solution to each well.

    • Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate mix (α-KG and NADPH).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of this compound.

    • Normalize the data to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Measurement Assay

This protocol outlines a method for quantifying the effect of this compound on 2-HG production in a relevant cell line, such as the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation.

Cellular_2HG_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis 2-HG Analysis (LC-MS/MS) Cell_Seeding Seed HT1080 cells in 96-well plates. Cell_Adhesion Allow cells to adhere overnight. Cell_Seeding->Cell_Adhesion Compound_Treatment Treat cells with serial dilutions of this compound or DMSO for 48-72 hours. Cell_Adhesion->Compound_Treatment Cell_Lysis Lyse cells (e.g., with methanol/water). Compound_Treatment->Cell_Lysis Metabolite_Extraction Extract metabolites and centrifuge to remove debris. Cell_Lysis->Metabolite_Extraction LC_Separation Inject extract onto a liquid chromatography (LC) system for separation. Metabolite_Extraction->LC_Separation MS_Detection Detect and quantify 2-HG using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. LC_Separation->MS_Detection Data_Normalization Normalize 2-HG levels to cell number or protein concentration. MS_Detection->Data_Normalization IC50_Calculation Calculate cellular IC50 for 2-HG reduction. Data_Normalization->IC50_Calculation hPXR_Activation_Assay_Workflow cluster_cell_line Cell Line cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis HepG2_Cells Use HepG2 cells stably transfected with: 1. hPXR expression vector 2. CYP3A4 promoter-luciferase reporter construct Cell_Plating Plate transfected HepG2 cells in 96-well plates. HepG2_Cells->Cell_Plating Compound_Incubation Treat cells with this compound, Rifampicin (positive control), or DMSO (negative control) for 24 hours. Cell_Plating->Compound_Incubation Cell_Lysis_Reporter Lyse cells and add luciferase substrate. Compound_Incubation->Cell_Lysis_Reporter Luminescence_Measurement Measure luminescence using a plate reader. Cell_Lysis_Reporter->Luminescence_Measurement Fold_Activation Calculate fold activation relative to DMSO control. Luminescence_Measurement->Fold_Activation Comparison Compare this compound activity to the positive control (Rifampicin). Fold_Activation->Comparison

References

An In-depth Technical Guide to the Discovery and Development of AGI-14100: A Precursor to a First-in-Class mIDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and metabolically stable inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a significant milestone that paved the way for the development of the FDA-approved drug, Ivosidenib (AG-120). We will delve into the biochemical and cellular activity of this compound, its pharmacokinetic profile, and the critical findings that guided its subsequent optimization. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and drug discovery workflow.

Introduction: The Emergence of mIDH1 as a Therapeutic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a novel class of therapeutic targets in oncology. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[1] This discovery spurred the development of targeted inhibitors against the mutant IDH1 enzyme.

The Discovery of this compound: A Lead Candidate

This compound emerged from a lead optimization program aimed at improving the potency and metabolic stability of earlier chemical series.[2] It is a potent inhibitor of the mIDH1-R132H homodimer with an IC50 of 6 nM.[3]

Biochemical and Cellular Activity

This compound demonstrated potent and selective inhibition of mIDH1 enzymatic activity and cellular 2-HG production.

ParameterValueCell Line
Enzymatic IC50 (mIDH1-R132H) 6 nM-
Cellular 2-HG IC50 Not explicitly stated for this compound, but described as having single-digit nM potency in cell-based assays.HT1080 (chondrosarcoma)

Table 1: In Vitro Potency of this compound [2][3]

Preclinical Development and Pharmacokinetics

Preclinical evaluation of this compound revealed desirable pharmacokinetic properties, including good metabolic stability across species.[2]

SpeciesClearance
Rat Low
Dog Low
Cynomolgus Monkey Low

Table 2: In Vivo Clearance of this compound [2]

Specific quantitative clearance values for this compound are not publicly available in the reviewed literature. The data is consistently described as "low clearance."

This compound's Development Hurdle: hPXR Activation and CYP3A4 Induction

A critical finding in the preclinical development of this compound was its potential to induce cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism.[2] This induction was mediated through the activation of the human pregnane (B1235032) X receptor (hPXR).

AssayResult
hPXR Activation ~70% of Rifampicin (a known strong CYP3A4 inducer)

Table 3: hPXR Activation by this compound [2]

This finding was a significant liability, as CYP3A4 induction can lead to drug-drug interactions and reduce the efficacy of co-administered medications. This ultimately led to the discontinuation of this compound's development in favor of a successor compound.[2]

The Path Forward: Medicinal Chemistry Optimization to AG-120

The discovery of hPXR activation by this compound prompted further medicinal chemistry efforts to mitigate this off-target effect. The strategy focused on introducing polarity to the this compound scaffold to reduce its interaction with the hPXR ligand-binding pocket. This optimization campaign successfully identified AG-120 (Ivosidenib), which retained potent mIDH1 inhibition while demonstrating significantly reduced hPXR activation.[2]

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutant IDH1 Signaling Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate Wild-type IDH1 Wild-type IDH1 Isocitrate->Wild-type IDH1 alpha-Ketoglutarate alpha-Ketoglutarate Wild-type IDH1->alpha-Ketoglutarate Isocitrate_mut Isocitrate Mutant IDH1 Mutant IDH1 Isocitrate_mut->Mutant IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate alpha-Ketoglutarate_mut->Mutant IDH1 Mutant IDH1->alpha-Ketoglutarate_mut 2-Hydroxyglutarate 2-Hydroxyglutarate Mutant IDH1->2-Hydroxyglutarate Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate->Epigenetic Dysregulation Block in Differentiation Block in Differentiation Epigenetic Dysregulation->Block in Differentiation Tumorigenesis Tumorigenesis Block in Differentiation->Tumorigenesis This compound This compound This compound->Mutant IDH1

Caption: The signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.

Drug Discovery and Development Workflow

Drug Discovery Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization This compound This compound Lead Optimization->this compound Preclinical Development Preclinical Development This compound->Preclinical Development hPXR Activation Identified hPXR Activation Identified Preclinical Development->hPXR Activation Identified Medicinal Chemistry Refinement Medicinal Chemistry Refinement hPXR Activation Identified->Medicinal Chemistry Refinement AG-120 (Ivosidenib) AG-120 (Ivosidenib) Medicinal Chemistry Refinement->AG-120 (Ivosidenib) Clinical Development Clinical Development AG-120 (Ivosidenib)->Clinical Development

Caption: The workflow from initial screening to the development of AG-120, highlighting the pivotal role of this compound.

Experimental Protocols

mIDH1 Enzymatic Assay (Representative Protocol)

This protocol is based on commonly used methods for assessing mIDH1 inhibitor potency.

  • Reagents and Materials:

    • Recombinant human mIDH1-R132H enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

    • α-ketoglutarate (substrate)

    • NADPH (cofactor)

    • This compound (or other test compounds) dissolved in DMSO

    • Detection reagent (e.g., Diaphorase/resazurin system to measure NADPH consumption)

    • 384-well assay plates

  • Procedure:

    • Add 2 µL of assay buffer containing the mIDH1 enzyme to each well of a 384-well plate.

    • Add 20 nL of test compound in DMSO using a pintool.

    • Incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a solution containing α-KG and NADPH.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal by adding 4 µL of the detection reagent.

    • Read the fluorescence on a suitable plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Assay (Representative Protocol)

This protocol describes a common method for measuring the effect of inhibitors on cellular 2-HG production.

  • Cell Culture:

    • Culture HT1080 cells, which endogenously express the IDH1-R132C mutation, in appropriate media (e.g., DMEM with 10% FBS).

  • Procedure:

    • Seed HT1080 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or other test compounds for 48-72 hours.

    • Collect the cell culture medium.

    • Extract metabolites from the medium (e.g., by protein precipitation with methanol).

    • Analyze the 2-HG levels in the supernatant using a 2-HG detection kit or by LC-MS/MS.

    • Normalize 2-HG levels to cell number or protein concentration.

    • Calculate IC50 values from the dose-response curves.[4]

hPXR Activation Assay (Representative Protocol)

This reporter gene assay is a standard method to assess the potential of a compound to activate hPXR.

  • Cell Line:

    • Use a stable cell line co-transfected with a full-length human PXR expression vector and a PXR-responsive reporter gene construct (e.g., CYP3A4 promoter-luciferase).

  • Procedure:

    • Plate the reporter cell line in 96-well plates and incubate overnight.

    • Treat the cells with various concentrations of this compound, a positive control (e.g., Rifampicin), and a vehicle control (DMSO).[1]

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Express the results as a fold induction over the vehicle control.

Conclusion

This compound was a crucial stepping stone in the development of targeted therapies for mIDH1-mutant cancers. Its potent on-target activity and favorable metabolic profile were highly encouraging. However, the identification of its potential for CYP3A4 induction via hPXR activation highlighted the importance of thorough off-target liability screening in drug discovery. The subsequent medicinal chemistry efforts that led to the discovery of AG-120 (Ivosidenib) underscore the iterative nature of drug development and the successful application of structure-activity relationships to overcome significant pharmacological hurdles. The story of this compound serves as a valuable case study for drug development professionals, demonstrating both the challenges and the triumphs of bringing a novel therapeutic to the clinic.

References

AGI-14100: A Technical Guide to its Impact on Epigenetic Modifications in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-14100 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme. This technical guide provides an in-depth overview of the core mechanism of this compound and its profound impact on the epigenetic landscape of cancer cells. By inhibiting the neomorphic activity of mIDH1, this compound effectively reduces the oncometabolite D-2-hydroxyglutarate (2-HG), leading to the reversal of hypermethylation status on both histones and DNA. This epigenetic reprogramming reactivates silenced tumor suppressor genes and induces cellular differentiation, offering a promising therapeutic strategy for mIDH1-mutated cancers. This document details the quantitative effects of this compound's successor, AG-120 (Ivosidenib), on epigenetic markers, provides comprehensive experimental protocols for assessing these changes, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Role of mIDH1 in Cancer Epigenetics

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations confer a neomorphic gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, a class of enzymes that includes histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[4][5] The inhibition of these enzymes leads to widespread epigenetic dysregulation, characterized by histone and DNA hypermethylation, which in turn silences tumor suppressor genes and blocks cellular differentiation, thereby promoting tumorigenesis.[3][6]

This compound was developed as a potent and metabolically stable inhibitor of the mIDH1 enzyme, with a reported IC50 of 6 nM.[3] It served as a crucial lead compound in the development of AG-120 (Ivosidenib), a first-in-class mIDH1 inhibitor approved for the treatment of mIDH1-mutated cancers.[3][4] The primary mechanism of action for this compound and its successor, AG-120, is the direct inhibition of the mIDH1 enzyme, leading to a significant reduction in intracellular 2-HG levels.[3][4] This restoration of normal cellular metabolism allows for the proper functioning of α-KG-dependent dioxygenases, resulting in the reversal of the hypermethylation phenotype and the induction of cancer cell differentiation.[4][7]

Quantitative Impact on Epigenetic Modifications

The therapeutic efficacy of mIDH1 inhibition is intrinsically linked to its ability to reverse the epigenetic aberrations caused by elevated 2-HG. Preclinical studies with AG-120, the clinical successor to this compound, have provided quantitative insights into these effects.

Reduction of 2-Hydroxyglutarate (2-HG)

The primary pharmacodynamic effect of this compound and AG-120 is the dose-dependent reduction of 2-HG in cancer cells.

Compound Model System Dose/Concentration % 2-HG Inhibition Reference
AG-120Mouse HT1080 xenograft50 mg/kg92.0%[4]
AG-120Mouse HT1080 xenograft150 mg/kg95.2%[4]
AG-120Primary human AML blast cells (ex vivo)0.5 µM96%[4]
Reversal of DNA Hypermethylation

Inhibition of mIDH1 by AG-120 leads to the restoration of TET enzyme activity, which catalyzes the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation.

Compound Model System Effect on DNA Methylation Reference
AG-120CKIR132C cholangiocarcinoma mouse modelMarked (~2-fold) increase in global 5hmC levels[5]

Further studies are warranted to quantify the specific changes in DNA methylation at promoter regions of key tumor suppressor genes following this compound treatment.

Impact on Histone Methylation

The reduction of 2-HG also restores the activity of histone demethylases, leading to a decrease in repressive histone marks such as H3K9me3 and H3K27me3.

Compound Model System Effect on Histone Methylation Reference
AG-120Preclinical models of liver development with IDH1 mutationReversal of HNF4A silencing (a gene regulated by histone modifications)[6]

Quantitative data from ChIP-seq or mass spectrometry studies are needed to fully elucidate the extent of histone demethylation induced by this compound.

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of this compound Action

The mechanism of this compound can be visualized as a linear signaling cascade that ultimately leads to changes in gene expression and cellular phenotype.

AGI14100_Pathway cluster_drug Drug Action cluster_enzyme Enzymatic Inhibition cluster_metabolite Oncometabolite Production cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcome AGI14100 This compound mIDH1 Mutant IDH1 AGI14100->mIDH1 Inhibits TwoHG 2-Hydroxyglutarate (2-HG) ↓ mIDH1->TwoHG Reduces Production TET TET Enzymes ↑ TwoHG->TET Relieves Inhibition KDM Histone Demethylases ↑ TwoHG->KDM Relieves Inhibition DNA_demethyl DNA Demethylation ↑ TET->DNA_demethyl Histone_demethyl Histone Demethylation ↑ KDM->Histone_demethyl Gene_expression Tumor Suppressor Gene Re-expression DNA_demethyl->Gene_expression Histone_demethyl->Gene_expression Differentiation Cellular Differentiation Gene_expression->Differentiation

Caption: this compound signaling pathway in mIDH1 cancer.

Experimental Workflow for Assessing Epigenetic Changes

A multi-step experimental approach is required to fully characterize the impact of this compound on the cancer epigenome.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_assays Specific Assays Cell_Culture mIDH1 Cancer Cell Line Treatment Treat with this compound (or vehicle control) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest DNA_Isolation Genomic DNA Isolation Harvest->DNA_Isolation Chromatin_Prep Chromatin Preparation Harvest->Chromatin_Prep Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction Bisulfite_Seq Bisulfite Sequencing (Pyrosequencing/WGBS) DNA_Isolation->Bisulfite_Seq MeDIP MeDIP-qPCR/Seq DNA_Isolation->MeDIP ChIP ChIP-qPCR/Seq (H3K9me3, H3K27me3) Chromatin_Prep->ChIP Mass_Spec LC-MS/MS for 2-HG Metabolite_Extraction->Mass_Spec

Caption: Workflow for analyzing this compound's epigenetic effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the epigenetic impact of this compound. Specific details may need to be optimized based on the cell line and available reagents.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the enrichment of specific histone modifications (e.g., H3K9me3, H3K27me3) at target gene promoters.

Materials:

  • mIDH1 cancer cells treated with this compound or vehicle.

  • Formaldehyde (B43269) (37%).

  • Glycine (1.25 M).

  • Cell lysis buffer.

  • Nuclear lysis buffer.

  • Sonicator.

  • Antibodies specific for H3K9me3 and H3K27me3, and a negative control IgG.

  • Protein A/G magnetic beads.

  • Wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • Proteinase K.

  • Phenol:chloroform:isoamyl alcohol.

  • qPCR primers for target gene promoters and control regions.

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis: Harvest and lyse cells to isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average size of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with specific antibodies (or IgG) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol (B145695) precipitation to purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of genes of interest to quantify the enrichment of the histone mark relative to input and IgG controls.

Bisulfite Sequencing (for DNA Methylation Analysis)

Objective: To determine the methylation status of specific CpG sites within a gene promoter.

Materials:

  • Genomic DNA isolated from this compound or vehicle-treated cells.

  • Bisulfite conversion kit.

  • PCR primers designed for the bisulfite-converted DNA sequence of the target promoter.

  • Taq polymerase.

  • dNTPs.

  • Agarose (B213101) gel electrophoresis reagents.

  • DNA sequencing service or pyrosequencer.

Protocol:

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the target promoter region using primers specific for the bisulfite-converted DNA sequence.

  • Gel Purification: Run the PCR product on an agarose gel and purify the band of the correct size.

  • Sequencing:

    • Sanger Sequencing: Clone the purified PCR product into a vector and sequence multiple clones to determine the methylation status of individual DNA strands.

    • Pyrosequencing: Use a pyrosequencer to directly sequence the PCR product and quantify the percentage of methylation at each CpG site.

Conclusion

This compound and its successor, AG-120, represent a targeted therapeutic approach that directly addresses the epigenetic dysregulation driven by mIDH1 in cancer. By inhibiting the production of the oncometabolite 2-HG, these compounds effectively reverse the hypermethylation of histones and DNA, leading to the re-expression of silenced tumor suppressor genes and the induction of cellular differentiation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced epigenetic effects of this compound and to develop novel therapeutic strategies for mIDH1-mutated malignancies. Further research focusing on detailed quantitative analysis of histone and DNA methylation changes at a genome-wide level will be crucial to fully understand the therapeutic potential of this class of inhibitors.

References

An In-depth Technical Guide to the Mutant IDH1 Inhibitor AGI-14100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a metabolically stable and orally available compound, this compound was a significant step in the journey toward a clinically approved therapy for IDH1-mutant cancers. This document details its chemical structure, core properties, and the experimental methodologies used in its preclinical evaluation.

Core Properties and Chemical Structure

This compound is a small molecule inhibitor that was optimized for metabolic stability and potency against the mIDH1 enzyme. It served as a direct precursor to AG-120 (Ivosidenib), a first-in-class mIDH1 inhibitor approved for the treatment of certain cancers. The primary structural difference between this compound and its successor lies in modifications aimed at eliminating the activation of the human pregnane (B1235032) X receptor (hPXR), a liability identified in this compound.

Chemical Name: (2S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C₂₉H₂₂ClF₄N₅O₃

CAS Number: 1448346-43-7

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Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

ParameterValueSpecies/Cell LineReference(s)
In Vitro Potency
mIDH1 IC₅₀6 nMEnzymatic Assay[1][2]
Cellular IC₅₀Single-digit nM rangeHT1080[1]
hPXR Activation
% of Rifampicin Activation~70%hPXR Screen[1]
ParameterObservationSpeciesReference(s)
In Vivo Pharmacokinetics
Clearance (Liver Microsomal Incubations)LowRat, Dog, Cynomolgus Monkey[1]
Metabolic Stability
Desirable metabolic stabilityVarious[1]

Signaling Pathway and Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.

This compound acts as a potent inhibitor of this mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.

mIDH1_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mIDH1 Mutant IDH1 alpha_KG->mIDH1 2_HG D-2-Hydroxyglutarate (Oncometabolite) Dioxygenases α-KG-Dependent Dioxygenases 2_HG->Dioxygenases Inhibition mIDH1->2_HG NADP NADP+ mIDH1->NADP AGI_14100 This compound AGI_14100->mIDH1 Inhibition NADPH NADPH NADPH->mIDH1 Cofactor Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) Dioxygenases->Epigenetic_Changes Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Figure 1: this compound Inhibition of the Mutant IDH1 Signaling Pathway.

Experimental Protocols

The preclinical evaluation of this compound involved several key experiments to determine its potency, cellular activity, and potential liabilities.

Mutant IDH1 (R132H) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mIDH1 by quantifying the depletion of the cofactor NADPH.

Methodology:

  • Reagents: Purified recombinant mIDH1-R132H enzyme, NADPH, α-ketoglutarate, assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol), detection reagents (diaphorase and resazurin).

  • Procedure:

    • The mIDH1-R132H enzyme is diluted in assay buffer containing NADPH.

    • This compound, dissolved in DMSO and serially diluted, is added to the enzyme mixture and pre-incubated.

    • The enzymatic reaction is initiated by the addition of α-ketoglutarate.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the amount of remaining NADPH is determined by adding a detection solution containing diaphorase and resazurin (B115843). Diaphorase catalyzes the reduction of resazurin to the fluorescent product resorufin (B1680543) in the presence of NADPH.

    • The fluorescence is measured using a plate reader (Ex/Em ~544/590 nm).

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

mIDH1_Assay_Workflow Start Start Prepare_Reagents Prepare mIDH1, NADPH, and this compound dilutions Start->Prepare_Reagents End End Pre_incubation Pre-incubate mIDH1, NADPH, and this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Add α-ketoglutarate to start the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_and_Detect Add diaphorase/resazurin to detect remaining NADPH Incubate->Stop_and_Detect Measure_Fluorescence Measure fluorescence (Ex/Em ~544/590 nm) Stop_and_Detect->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ Measure_Fluorescence->Calculate_IC50 Calculate_IC50->End

Figure 2: Workflow for the mIDH1 Enzymatic Assay.
Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitor, providing a measure of the compound's activity in a cellular context.

Methodology:

  • Cell Culture: An appropriate cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells) is cultured.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Cells are harvested and washed.

    • Metabolites are extracted using a solvent system (e.g., 80% methanol) and cell debris is pelleted by centrifugation.

  • Quantification by LC-MS/MS:

    • The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatographic separation is achieved using a suitable column (e.g., HILIC).

    • The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect and quantify 2-HG based on its specific mass-to-charge ratio (m/z) transitions.

  • Data Analysis: The concentration of 2-HG in treated cells is compared to that in vehicle-treated control cells to determine the dose-dependent reduction and calculate the cellular IC₅₀.

Human Pregnane X Receptor (hPXR) Activation Assay

This reporter gene assay assesses the potential of a compound to induce drug-metabolizing enzymes through the activation of the nuclear receptor hPXR.

Methodology:

  • Cell Line: A stable cell line, such as HepG2, co-transfected with an expression vector for human PXR and a reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving the expression of a reporter gene (e.g., luciferase).

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are treated with this compound at various concentrations. A known PXR activator, such as rifampicin, is used as a positive control.

    • After an incubation period (e.g., 24 hours), the cells are lysed.

    • The activity of the reporter enzyme (luciferase) is measured by adding the appropriate substrate and quantifying the resulting luminescence.

  • Data Analysis: The fold activation of the reporter gene by this compound is calculated relative to the vehicle control and can be expressed as a percentage of the activation induced by the positive control.

hPXR_Assay_Logic AGI_14100 This compound hPXR hPXR in stable cell line AGI_14100->hPXR Binds to Activation hPXR Activation hPXR->Activation Reporter_Gene Reporter Gene Expression (e.g., Luciferase) Activation->Reporter_Gene Induces Luminescence Luminescence Signal Reporter_Gene->Luminescence Produces CYP3A4_Induction Potential for CYP3A4 Induction in vivo Luminescence->CYP3A4_Induction Indicates

Figure 3: Logical Flow of the hPXR Activation Assay.

Conclusion

This compound is a highly potent, orally available, and metabolically stable inhibitor of mutant IDH1. Its discovery was a critical step in the development of targeted therapies for IDH1-mutant cancers. While its progression to the clinic was halted due to its potential for drug-drug interactions via hPXR activation and subsequent CYP3A4 induction, the optimization of this compound directly led to the development of Ivosidenib (AG-120), a successful therapeutic agent. The study of this compound provides valuable insights into the structure-activity relationships of mIDH1 inhibitors and highlights the importance of early screening for off-target effects in drug discovery.

References

AGI-14100: A Technical Overview of its Potency and Selectivity for Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on AGI-14100, a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will delve into its quantitative selectivity, the experimental methodologies used for its characterization, and the underlying mechanism of action that makes it a significant tool in the study of IDH1-mutant cancers.

Introduction: The Role of Mutant IDH1 in Oncology

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct class of oncogenic drivers in various malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] The most common mutation occurs at arginine 132 (R132) within the enzyme's active site.[1][3] This mutation confers a neomorphic, or new, gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, which are critical events in tumorigenesis.[1][4] This unique metabolic vulnerability of IDH1-mutant cancers has driven the development of targeted inhibitors. This compound emerged as a potent, metabolically stable, and orally available inhibitor specifically targeting these mutant IDH1 enzymes.[5]

Quantitative Selectivity and Potency of this compound

This compound was developed through medicinal chemistry optimization to achieve high potency against mutant IDH1 while maintaining metabolic stability.[1][6] The compound demonstrates a strong inhibitory effect on the mutant IDH1 enzyme at nanomolar concentrations.

Table 1: In Vitro Potency of this compound

Target Enzyme/Cell Line Assay Type IC50 Value Reference
Mutant IDH1 (R132H homodimer) Biochemical Enzyme Assay 6 nM [2][5]
HT1080 Chondrosarcoma Cells (endogenous mIDH1-R132C) Cell-Based 2-HG Assay Single-digit nM [1][6][7]

| Wild-Type IDH1 | Biochemical Enzyme Assay | > 13 µM* |[8] |

*Note: While a specific IC50 for this compound against wild-type IDH1 is not explicitly detailed in the provided literature, related compounds in its class demonstrate significant selectivity. For instance, the closely related successor compound, AG-120 (Ivosidenib), showed an 85- to 106-fold separation in potency between mutant and wild-type IDH1.[8] Other less potent, structurally distinct mIDH1 inhibitors have shown IC50 values greater than 13 µM against the wild-type enzyme, highlighting the high selectivity achievable with this target.[8]

Mechanism of Action

This compound acts by selectively binding to and inhibiting the neomorphic activity of the mutant IDH1 enzyme. This prevents the reduction of α-KG to 2-HG. By lowering the intracellular concentration of the oncometabolite 2-HG, this compound helps to restore the normal function of α-KG-dependent dioxygenases, thereby reversing the epigenetic blockade and promoting cellular differentiation.

AGI-14100_Mechanism_of_Action cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway & this compound Inhibition Isocitrate_WT Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate (α-KG) Normal_Function Normal Cellular Function (e.g., TCA Cycle, Epigenetic Regulation) aKG_WT->Normal_Function IDH1_WT->aKG_WT aKG_Mutant α-Ketoglutarate (α-KG) IDH1_Mutant Mutant IDH1 (R132H/C) aKG_Mutant->IDH1_Mutant HG2 Oncometabolite 2-Hydroxyglutarate (2-HG) Epigenetic_Block Epigenetic Dysregulation & Blocked Differentiation HG2->Epigenetic_Block IDH1_Mutant->HG2 Neomorphic Activity AGI14100 This compound AGI14100->IDH1_Mutant Inhibition

Figure 1. Mechanism of this compound in IDH1-mutant cells.

Experimental Protocols

The determination of this compound's potency and selectivity relies on robust biochemical and cell-based assays.

4.1. Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDH1 proteins (both wild-type and mutant forms, such as R132H).

  • Principle: The assay quantifies the NADPH-dependent conversion of α-KG to 2-HG by the mutant enzyme. The consumption of NADPH is coupled to a secondary enzymatic reaction involving diaphorase, which reduces a fluorescent probe (e.g., resazurin (B115843) to resorufin), allowing for continuous kinetic monitoring via fluorescence detection.

  • Protocol Outline:

    • Purified recombinant mIDH1-R132H or wild-type IDH1 homodimer is incubated in a reaction buffer.

    • A serial dilution of this compound (or vehicle control) is added to the enzyme.

    • The enzymatic reaction is initiated by adding the substrates, α-ketoglutarate and NADPH.

    • The reaction rate (NADPH consumption) is monitored over time by measuring the increase in fluorescence.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

4.2. Cell-Based 2-HG Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in a cellular context.

  • Principle: A human cancer cell line that endogenously expresses a mutant IDH1 allele (e.g., the HT1080 chondrosarcoma cell line, which expresses mIDH1-R132C) is used.[1] The intracellular levels of 2-HG are measured following treatment with the inhibitor.

  • Protocol Outline:

    • HT1080 cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (or vehicle control) for a defined period (e.g., 24-48 hours).

    • Following incubation, the cells are lysed, and the intracellular metabolites are extracted.

    • The concentration of 2-HG in the cell lysate is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

    • IC50 values are determined by plotting the percentage of 2-HG reduction against the logarithm of the inhibitor concentration.

Visualization of Experimental Workflow

The process of characterizing a selective inhibitor like this compound follows a logical progression from biochemical validation to cellular efficacy.

AGI-14100_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Start: Compound this compound biochem_mutant Test against purified mutant IDH1 (R132H) start->biochem_mutant biochem_wt Test against purified wild-type IDH1 start->biochem_wt cell_assay Treat IDH1-mutant cell line (e.g., HT1080) start->cell_assay calc_ic50_biochem_mutant Calculate IC50 (Mutant Enzyme) biochem_mutant->calc_ic50_biochem_mutant calc_ic50_biochem_wt Calculate IC50 (Wild-Type Enzyme) biochem_wt->calc_ic50_biochem_wt measure_2hg Quantify intracellular 2-HG (LC-MS) cell_assay->measure_2hg calc_ic50_cell Calculate IC50 (Cellular 2-HG) measure_2hg->calc_ic50_cell calc_selectivity Determine Selectivity Index (IC50_WT / IC50_Mutant) calc_ic50_biochem_mutant->calc_selectivity calc_ic50_biochem_wt->calc_selectivity conclusion Conclusion: High Potency & Selectivity calc_ic50_cell->conclusion calc_selectivity->conclusion

Figure 2. Workflow for determining this compound selectivity.

Conclusion

This compound is a highly potent inhibitor of mutant IDH1, demonstrating single-digit nanomolar efficacy in both biochemical and cellular assays.[1][5][7] Its development was a crucial step in validating mutant IDH1 as a therapeutic target, ultimately leading to the creation of clinical candidates like AG-120 (Ivosidenib).[1][5] The remarkable selectivity of this class of molecules for the mutant enzyme over the wild-type form minimizes off-target effects and underscores the potential of targeted metabolic therapies in oncology. The experimental frameworks described herein provide a robust template for the continued discovery and characterization of next-generation mIDH inhibitors.

References

Foundational Research on AGI-14100 in Acute Myeloid Leukemia (AML): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis by altering cellular epigenetics and blocking hematopoietic differentiation. AGI-14100 is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme, developed as a potential therapeutic agent for AML and other IDH1-mutant cancers. This document provides an in-depth technical overview of the foundational preclinical research on this compound.

Mechanism of Action

Point mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to 2-HG.[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[1][2] this compound is a small molecule inhibitor designed to specifically target and inhibit the activity of these mutant IDH1 enzymes. By blocking the production of 2-HG, this compound aims to restore normal epigenetic regulation and induce the differentiation of leukemic blasts into mature myeloid cells.[1][3]

Quantitative Data Summary

The preclinical development of this compound involved extensive in vitro characterization to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative data from these foundational studies.

Parameter Value Assay Reference
mIDH1-R132H IC50 6 nMBiochemical Enzyme Assay[4][5]
Cellular 2-HG IC50 Single-digit nMCell-based Assay (HT1080)[1]
hPXR Activation ~70% of RifampicinHuman Pregnane X Receptor Screen[1][2]

Table 1: In Vitro Potency and Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the mIDH1 enzyme activity or 2-HG production. hPXR activation indicates the potential for cytochrome P450 (CYP) 3A4 induction.

Species Clearance Assay Reference
HumanLowLiver Microsomal Incubations[1][2]
RatLowLiver Microsomal Incubations & In Vivo[1][2]
DogLowLiver Microsomal Incubations & In Vivo[1][2]
Cynomolgus MonkeyLowLiver Microsomal Incubations & In Vivo[1][2]

Table 2: Metabolic Stability of this compound. Low clearance in liver microsomes and in vivo pharmacokinetic studies across multiple species indicates desirable metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are the key experimental protocols used in the preclinical evaluation of this compound.

Mutant IDH1 (mIDH1-R132H) Biochemical Assay

This assay quantifies the enzymatic activity of the mutant IDH1 enzyme and the inhibitory effect of this compound.

  • Enzyme and Substrates: Recombinant human mIDH1-R132H enzyme is used. The reaction mixture includes α-ketoglutarate (α-KG) as the substrate and NADPH as a cofactor.

  • Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together. The enzymatic reaction, the conversion of α-KG to 2-HG, is coupled to the consumption of NADPH.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Cellular 2-Hydroxyglutarate (2-HG) Assay

This cell-based assay measures the ability of this compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring the IDH1 mutation.

  • Cell Line: The HT1080 human fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation, is commonly used.[1]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).

  • Quantification: 2-HG levels in the cell extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Cellular IC50 values are determined by plotting the percentage reduction in 2-HG levels against the logarithm of the this compound concentration.

Human Pregnane X Receptor (hPXR) Activation Assay

This assay is used to assess the potential of a compound to induce cytochrome P450 3A4 (CYP3A4) enzymes, which can lead to drug-drug interactions.

  • Reporter Gene Assay: A cell line (e.g., HepG2) is transiently co-transfected with a plasmid expressing the human PXR and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with this compound, a positive control (e.g., rifampicin), and a vehicle control.

  • Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity by this compound is calculated relative to the vehicle control and compared to the induction by the positive control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes described in this guide.

G cluster_pathway This compound Mechanism of Action in AML IDH1_mut Mutant IDH1 (e.g., R132H) Two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->Two_HG Neomorphic Activity aKG α-Ketoglutarate (α-KG) aKG->IDH1_mut Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDMs) Two_HG->Dioxygenases Inhibition AGI14100 This compound AGI14100->IDH1_mut Inhibition Epigenetics Epigenetic Dysregulation (Hypermethylation) Dioxygenases->Epigenetics Regulates Differentiation_Block Block in Myeloid Differentiation Epigenetics->Differentiation_Block Leads to AML_Blasts AML Blasts Proliferation Differentiation_Block->AML_Blasts Mature_Myeloid Mature Myeloid Cells Differentiation_Block->Mature_Myeloid

Caption: Signaling pathway of mutant IDH1 in AML and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: Cellular 2-HG Assay start Start: IDH1-mutant AML Cell Line (e.g., HT1080) seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Varying Concentrations of this compound seeding->treatment incubation Incubation (48-72 hours) treatment->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS Analysis of 2-HG Levels extraction->analysis data_analysis Data Analysis: IC50 Calculation analysis->data_analysis end End: Determine Cellular Potency of this compound data_analysis->end

Caption: Workflow for determining the cellular potency of this compound by measuring 2-HG levels.

Conclusion

This compound is a foundational preclinical molecule that demonstrated potent and specific inhibition of mutant IDH1 and desirable metabolic properties. Although it showed potential as a CYP3A4 inducer, this early research paved the way for the development of its successor, AG-120 (Ivosidenib), which has since been approved for the treatment of AML with an IDH1 mutation. The data and methodologies presented here underscore the critical steps in the early-stage drug discovery process for targeted cancer therapies.

References

The Role of AGI-14100 in Chondrosarcoma with IDH1 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key oncogenic driver in a significant subset of chondrosarcomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This accumulation disrupts normal cellular processes, including epigenetic regulation, and promotes tumorigenesis. AGI-14100 is a potent, orally bioavailable small molecule inhibitor of mutant IDH1 (mIDH1). While it served as a crucial lead compound in the development of Ivosidenib (AG-120), this compound itself demonstrated significant preclinical activity. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical data in chondrosarcoma models, and the experimental protocols utilized in its evaluation.

Introduction to IDH1 Mutations in Chondrosarcoma

Chondrosarcomas are malignant tumors of cartilage, often characterized by resistance to conventional chemotherapy and radiotherapy. A substantial portion of these tumors harbor a gain-of-function mutation in the IDH1 gene. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the mutant IDH1 enzyme acquires a neomorphic activity, converting α-KG to D-2-HG.[1] Elevated levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby contributing to chondrosarcoma development.[1]

This compound: A Potent Mutant IDH1 Inhibitor

This compound was developed as a metabolically stable and potent inhibitor of the mutant IDH1 enzyme.[2][3] Preclinical studies demonstrated its ability to effectively reduce D-2-HG levels in cancer cells harboring IDH1 mutations.[2] However, further development revealed that this compound was a potential inducer of the cytochrome P450 enzyme CYP3A4.[2][4] This liability prompted further medicinal chemistry optimization, ultimately leading to the development of Ivosidenib (AG-120), a first-in-class mIDH1 inhibitor approved for the treatment of certain cancers.[2] Despite not progressing to clinical trials itself, the data generated for this compound provided critical proof-of-concept for the therapeutic strategy of targeting mutant IDH1 in chondrosarcoma.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related mutant IDH1 inhibitors in the context of chondrosarcoma.

Table 1: In Vitro Potency of this compound

CompoundAssay TypeTargetCell LineIC50 (nM)Reference
This compoundEnzymatic AssaymIDH1-R132HN/A6[2][3]
This compoundCellular 2-HG ReductionmIDH1-R132CHT1080single-digit nM[2]

Table 2: Comparative Cellular Activity of Mutant IDH1 Inhibitors in Chondrosarcoma Cell Lines

CompoundCell LineIDH1 MutationAssay TypeEndpointResultReference
AGI-5198JJ012R132GD-2-HG ReductionIC500.7 µM[5]
AGI-5198HT1080R132CD-2-HG ReductionIC500.5 µM[5]
AGI-5198L835R132CD-2-HG ReductionIC500.35 µM[5]
AGI-5198JJ012R132GCell Viability (72h)% Viability Left~65% at highest concentration[5]
AGI-5198HT1080R132CColony FormationInhibitionDramatic inhibition[6]
AGI-5198JJ012R132GCell Migration (Scratch Assay)% InhibitionUp to 35% at 20 µM[6]
DS-1001bL835R132CProliferationImpairmentObserved in vitro and in vivo
DS-1001bJJ012R132GCell CycleArrestObserved

Signaling Pathways and Experimental Workflows

IDH1 Mutation Signaling Pathway in Chondrosarcoma

IDH1_Mutation_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT IDH1_mut Mutant IDH1 Isocitrate->IDH1_mut alpha_KG α-Ketoglutarate alpha_KG->IDH1_mut D2HG D-2-Hydroxyglutarate TET_JmjC TET & JmjC Demethylases D2HG->TET_JmjC Inhibition Histone_DNA_Hypermethylation Histone & DNA Hypermethylation TET_JmjC->Histone_DNA_Hypermethylation Prevents Differentiation_Block Block in Chondrocyte Differentiation Histone_DNA_Hypermethylation->Differentiation_Block Chondrosarcoma Chondrosarcoma Development Differentiation_Block->Chondrosarcoma AGI_14100 This compound AGI_14100->IDH1_mut Inhibition IDH1_WT->alpha_KG IDH1_mut->D2HG

Caption: Signaling pathway of mutant IDH1 in chondrosarcoma and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Lines IDH1-mutant Chondrosarcoma Cell Lines (e.g., HT1080, JJ012) Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment D2HG_Assay D-2-HG Measurement (LC-MS/MS) Treatment->D2HG_Assay Viability_Assay Cell Viability Assay (e.g., PrestoBlue) Treatment->Viability_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Migration_Assay Migration Assay (e.g., Scratch Assay) Treatment->Migration_Assay Data_Analysis IC50 Calculation, Statistical Analysis D2HG_Assay->Data_Analysis Viability_Assay->Data_Analysis Colony_Formation->Data_Analysis Migration_Assay->Data_Analysis

Caption: A representative workflow for the in vitro evaluation of this compound in chondrosarcoma cell lines.

Developmental Relationship of this compound to Ivosidenib

Development_Relationship AGI_14100 This compound (Lead Compound) CYP3A4_Induction CYP3A4 Induction Liability Identified AGI_14100->CYP3A4_Induction Optimization Medicinal Chemistry Optimization CYP3A4_Induction->Optimization Ivosidenib Ivosidenib (AG-120) (Clinical Candidate) Optimization->Ivosidenib

Caption: The logical progression from the lead compound this compound to the clinical candidate Ivosidenib.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in chondrosarcoma.

Cell Culture
  • Cell Lines: Human chondrosarcoma cell lines with endogenous IDH1 mutations, such as HT1080 (IDH1-R132C) and JJ012 (IDH1-R132G), are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

D-2-Hydroxyglutarate (D-2-HG) Measurement
  • Sample Preparation: For intracellular D-2-HG measurement, cells are seeded in 6-well plates and treated with this compound or vehicle control (DMSO) for a specified time. Cells are then washed with ice-cold saline, and metabolites are extracted using a methanol (B129727)/water solution. For extracellular measurement, the culture medium is collected.

  • LC-MS/MS Analysis: D-2-HG levels are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. A standard curve with known concentrations of D-2-HG is used for quantification.

Cell Viability Assay
  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound for 72 hours. Cell viability is assessed using a reagent such as PrestoBlue, which measures the metabolic activity of the cells. Fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay
  • Procedure: Cells are seeded at a low density in 6-well plates and treated with this compound or DMSO. The medium is replaced every 3-4 days with fresh medium containing the compound. After 10-14 days, colonies are fixed with methanol and stained with crystal violet.

  • Quantification: The number of colonies is counted manually or using imaging software.

Cell Migration (Scratch) Assay
  • Procedure: Cells are grown to confluence in 6-well plates. A scratch is made in the cell monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with medium containing this compound or DMSO.

  • Analysis: Images of the scratch are taken at 0 hours and at subsequent time points (e.g., 24, 48 hours). The closure of the scratch is measured to assess cell migration.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with an IDH1-mutant chondrosarcoma cell line.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors can be excised for D-2-HG analysis and histological examination.

Conclusion

This compound was a pivotal early-stage inhibitor of mutant IDH1 that demonstrated significant preclinical activity against chondrosarcoma models. Although its development was halted due to potential CYP3A4 induction, the data generated for this compound validated the therapeutic hypothesis of targeting the neomorphic activity of mutant IDH1 in this disease. The subsequent development of Ivosidenib, which has shown clinical benefit in patients with IDH1-mutant chondrosarcoma, is a direct outcome of the foundational research conducted with this compound. This technical guide provides a comprehensive summary of the preclinical data and methodologies associated with this compound, offering valuable insights for researchers and drug developers in the field of targeted cancer therapy.

References

Methodological & Application

AGI-14100 protocol for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: AGI-14100

For In Vitro Research on Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Introduction

This compound is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG in cells disrupts a wide range of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby driving oncogenesis.[2]

This compound was developed as a metabolically stable and orally available mIDH1 inhibitor.[3] It served as a key compound in the optimization process that led to the development of AG-120 (Ivosidenib), a first-in-class FDA-approved drug for the treatment of IDH1-mutant cancers.[1][4] this compound specifically inhibits the production of 2-HG in cells harboring IDH1 mutations, making it a valuable research tool for studying the downstream effects of mIDH1 signaling and for preclinical evaluation of mIDH1-targeted therapies. These notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.

Mechanism of Action: Signaling Pathway

This compound acts by selectively binding to the mutant IDH1 enzyme, blocking its catalytic activity. This prevents the NADPH-dependent reduction of α-KG to 2-HG. The subsequent reduction in intracellular 2-HG levels is hypothesized to restore the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic blocks and the induction of cellular differentiation.

mIDH1_Pathway cluster_0 Cytosol Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mIDH1 Substrate aKG α-Ketoglutarate (α-KG) aKG->mIDH1 Substrate mIDH1->aKG Wild-Type Function (Reduced) TwoHG Oncometabolite 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Function AGI14100 This compound AGI14100->mIDH1 Inhibition Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, KDM) TwoHG->Dioxygenases Competitive Inhibition Epigenetic_Block Histone & DNA Hypermethylation p1 Dioxygenases->p1 Diff_Block Block in Cellular Differentiation p2 Epigenetic_Block->p2 Oncogenesis Oncogenesis p3 Diff_Block->p3 p1->Epigenetic_Block Normal Function (Demethylation) p2->Diff_Block Normal Differentiation p3->Oncogenesis Tumor Suppression

Caption: Mechanism of this compound action on the mutant IDH1 pathway.

Data Presentation

This compound exhibits potent inhibition of mIDH1 enzymatic activity and cellular 2-HG production. The following table summarizes its in vitro potency.

ParameterCell LineMutationValueReference
Enzymatic IC₅₀ N/AmIDH1-R132H6 nM[1][5]
Cellular IC₅₀ HT1080Endogenous mIDH1-R132CSingle-digit nM range[1]

Note: The cellular IC₅₀ is based on the reduction of 2-HG production.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound on an IDH1-mutant cancer cell line.

Workflow start Start: Culture mIDH1 and IDH1-WT Cell Lines prepare Prepare this compound Stock (e.g., 10 mM in DMSO) start->prepare viability Protocol 5.1: Cell Viability Assay (Determine IC₅₀ for proliferation) prepare->viability two_hg Protocol 5.2: 2-HG Measurement Assay (Determine IC₅₀ for 2-HG inhibition) prepare->two_hg results Data Analysis & Interpretation viability->results downstream Protocol 5.3: Western Blot Analysis (Assess downstream effects, e.g., histone demethylation) two_hg->downstream two_hg->results downstream->results end End results->end

Caption: General experimental workflow for in vitro testing of this compound.

Experimental Protocols

5.1 Protocol: Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of IDH1-mutant and wild-type cells and to calculate the half-maximal inhibitory concentration (IC₅₀). A luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels is recommended.

Materials:

  • IDH1-mutant (e.g., HT1080) and IDH1-wild-type cancer cell lines

  • Complete cell culture medium

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, white-walled, clear-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete culture medium to create 2X working concentrations (e.g., from 20 µM to 20 pM).

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 50 µL of complete medium into a 96-well white-walled plate. Include wells for "no cells" (background) and "vehicle control" (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Add 50 µL of the 2X this compound working solutions to the respective wells, resulting in a final volume of 100 µL and the desired 1X final concentrations. For vehicle control wells, add medium containing the equivalent concentration of DMSO.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized values against the log of this compound concentration and use a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

5.2 Protocol: Measurement of 2-HG Oncometabolite Levels

This protocol measures the direct pharmacological effect of this compound: the inhibition of 2-HG production. This is often the primary endpoint for determining cellular potency.

Materials:

  • IDH1-mutant and IDH1-wild-type cell lines

  • 6-well or 12-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • 2-HG Assay Kit (Colorimetric/Fluorometric or LC-MS/MS based)

  • Cell scraper and PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach ~80% confluency by the end of the experiment. Allow cells to attach overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 48-72 hours.

  • Sample Collection:

    • Media: Collect the cell culture medium from each well. Centrifuge to remove any cell debris and store the supernatant at -80°C.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Add the appropriate lysis/extraction buffer provided with the 2-HG assay kit. Scrape the cells, collect the lysate, and process according to the kit manufacturer's instructions (often involving a deproteinization step). Store at -80°C.

  • 2-HG Measurement: Perform the 2-HG assay on the collected media or cell lysates following the manufacturer's protocol precisely.

  • Data Analysis:

    • Generate a standard curve using the provided 2-HG standards.

    • Calculate the concentration of 2-HG in each sample.

    • Normalize the 2-HG concentration to the cell number or total protein concentration for lysate samples.

    • Plot the normalized 2-HG levels against this compound concentration to determine the IC₅₀ for 2-HG inhibition.

5.3 Protocol: Western Blot for Histone Demethylation

A downstream consequence of 2-HG reduction is the restored activity of histone demethylases (KDMs). This protocol assesses changes in histone methylation marks as a biomarker of this compound activity. A related mIDH1 inhibitor was shown to induce demethylation of histone H3K9me3.[6]

Materials:

  • Treated cell lysates from Protocol 5.2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-H3K9me3, Anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells treated with this compound (e.g., 1 µM for 72 hours) and a vehicle control in RIPA buffer. Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is suitable for histones). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to confirm equal loading.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the H3K9me3 signal (normalized to Total H3) in this compound-treated samples compared to the vehicle control indicates target engagement and downstream biological activity.

References

Application Notes and Protocols for AGI-14100 in HT1080 Chondrosarcoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] The HT1080 cell line, originally classified as a fibrosarcoma, is now recognized as a model for dedifferentiated chondrosarcoma due to the presence of a heterozygous R132C mutation in the IDH1 gene.[2][3] This mutation confers a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][5] D-2HG is implicated in epigenetic dysregulation and tumorigenesis.[5] this compound and its more clinically advanced successor, AG-120 (Ivosidenib), function by specifically inhibiting this mutant IDH1 enzyme, thereby reducing 2-HG levels.[6]

These application notes provide a comprehensive guide for utilizing this compound in HT1080 chondrosarcoma cells, covering experimental design, detailed protocols for key assays, and data interpretation. While this compound itself was noted to have off-target effects as a potential inducer of cytochrome P450 3A4, leading to the development of AG-120, it remains a valuable tool for preclinical research into the effects of mIDH1 inhibition.[5][6] The protocols provided are based on established methodologies for mIDH1 inhibitors in relevant cell systems.

Data Presentation

Table 1: In Vitro Potency of mIDH1 Inhibitors in HT1080 Cells

CompoundTargetAssayIC50 (nM)Reference
This compoundmIDH1-R132HEnzymatic6[1]
AG-120 (Ivosidenib)mIDH1-R132C2-HG Reduction7.5[4]
AGI-5198mIDH1-R132C2-HG Reduction500[7]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1, which blocks the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG).

IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-type IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG NADPH -> NADP+ mIDH1 Mutant IDH1 (R132C) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D2HG->Epigenetic_Dysregulation AGI14100 This compound AGI14100->mIDH1 Inhibition Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Experimental Protocols

Cell Culture of HT1080 Cells

Objective: To maintain and passage HT1080 cells for subsequent experiments.

Materials:

  • HT1080 cell line (ATCC® CCL-121™)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HT1080 cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:4 to 1:8 ratio.

Cell Viability Assay (MTS/MTT)

Objective: To determine the effect of this compound on the viability and proliferation of HT1080 cells.

Materials:

  • HT1080 cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Microplate reader

Protocol:

  • Seed 2,000-5,000 HT1080 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours.

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.

D-2-Hydroxyglutarate (2-HG) Measurement Assay

Objective: To quantify the intracellular and extracellular levels of 2-HG in HT1080 cells following treatment with this compound.

Materials:

  • HT1080 cells

  • 6-well plates

  • This compound

  • D-2HG Assay Kit (Colorimetric or Fluorimetric)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Seed HT1080 cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound for 48-72 hours.

  • For extracellular 2-HG: Collect the cell culture medium.

  • For intracellular 2-HG: Wash cells with cold PBS, then lyse the cells according to the assay kit's protocol (e.g., homogenization or acid precipitation).[8]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Perform the 2-HG assay on the collected medium and cell lysates following the manufacturer's instructions.[8][9] This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent signal proportional to the 2-HG concentration.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize intracellular 2-HG levels to the protein concentration of the cell lysate.

D2HG_Assay_Workflow start Seed HT1080 cells in 6-well plates treat Treat with this compound (various concentrations) start->treat collect_media Collect cell culture medium (Extracellular) treat->collect_media lyse_cells Wash and lyse cells (Intracellular) treat->lyse_cells assay Perform D-2HG Assay (Colorimetric/Fluorimetric) collect_media->assay lyse_cells->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Analyze Data: Normalize to control measure->analyze

Caption: Workflow for measuring D-2-Hydroxyglutarate (2-HG) levels.

Western Blotting

Objective: To assess the expression levels of IDH1 and downstream signaling proteins.

Materials:

  • HT1080 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IDH1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat HT1080 cells with this compound as desired.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize protein bands using an imaging system. β-actin is commonly used as a loading control.

Expected Outcomes and Interpretation

  • Cell Viability: While mIDH1 inhibitors primarily have a cytostatic rather than cytotoxic effect, long-term treatment may lead to a reduction in cell proliferation. The IC50 for viability may be significantly higher than the IC50 for 2-HG reduction.

  • 2-HG Levels: this compound is expected to cause a dose-dependent decrease in both intracellular and extracellular 2-HG levels in HT1080 cells. A significant reduction in 2-HG is a direct indicator of target engagement.

  • Western Blotting: this compound is not expected to alter the total protein expression of IDH1. This experiment serves to confirm the presence of the IDH1 protein in the cell lysates and can be used to investigate downstream effects on other proteins if desired.

Conclusion

This compound serves as a valuable research tool for studying the biological consequences of mIDH1 inhibition in HT1080 chondrosarcoma cells. The protocols outlined above provide a framework for assessing its on-target effects, primarily through the robust and sensitive measurement of 2-HG levels, and its impact on cell viability. These experiments are foundational for further investigations into the mechanisms of mIDH1-driven tumorigenesis and the development of novel therapeutic strategies for chondrosarcoma.

References

Application Notes and Protocols for AGI-14100 and its Successor AG-120 (Ivosidenib) in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AGI-14100 is a potent and orally bioavailable small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1] It served as a crucial developmental compound leading to the creation of AG-120 (Ivosidenib), a first-in-class mIDH1 inhibitor approved for the treatment of certain cancers.[1][2] While this compound demonstrated desirable metabolic stability and high potency in enzymatic and cell-based assays, its development was deprioritized due to its potential as a potent inducer of the cytochrome P450 enzyme CYP3A4.[3][4][5] Consequently, detailed in vivo xenograft dosage and administration protocols for this compound are not extensively published.

This document provides the available preclinical data for this compound and presents a detailed in vivo protocol for its well-characterized successor, AG-120 (Ivosidenib), as a representative methodology for researchers studying mIDH1 inhibition in mouse xenograft models.

Data Presentation: this compound and AG-120 (Ivosidenib) Properties

The following table summarizes the key properties of this compound and AG-120, highlighting the optimization that led to the clinical candidate.

PropertyThis compoundAG-120 (Ivosidenib)Reference
Target Mutant Isocitrate Dehydrogenase 1 (mIDH1)Mutant Isocitrate Dehydrogenase 1 (mIDH1)[1]
Potency (IC50) 6 nM (against mIDH1 R132H)~12 nM (against mIDH1 R132H)[1][3]
Oral Bioavailability YesYes[1]
CYP3A4 Induction Potent InducerMinimal Induction[2][4][5]
Clinical Development Status PreclinicalFDA Approved[5]

Experimental Protocols: AG-120 (Ivosidenib) in Mouse Xenograft Models

The following protocols are based on studies using AG-120 in human tumor xenograft models in mice. These serve as a strong starting point for designing experiments with mIDH1 inhibitors.

HT1080 Chondrosarcoma Xenograft Model

This protocol details the use of AG-120 in a subcutaneous xenograft model using the HT1080 cell line, which bears an endogenous mIDH1-R132C mutation.

a. Cell Culture:

  • Culture HT1080 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase for implantation.

b. Animal Model:

  • Use immunodeficient mice (e.g., female BALB/c nude mice).

  • Acclimatize animals for at least one week before the start of the experiment.

c. Tumor Implantation:

  • Resuspend harvested HT1080 cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.

  • Subcutaneously inject approximately 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

d. Treatment Protocol:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Vehicle Control: Prepare the vehicle solution used to formulate the drug.

  • AG-120 Treatment:

    • Dosage: 150 mg/kg.

    • Formulation: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administration Route: Oral gavage (PO).

    • Schedule: Twice daily (BID).

  • Continue treatment for a specified duration (e.g., 28 days) or until a study endpoint is reached.

e. Endpoint Analysis:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamic markers like 2-hydroxyglutarate levels, histology, etc.).

Orthotopic mIDH1 Mutant Glioma Xenograft Model

This protocol describes the use of AG-120 in a more clinically relevant orthotopic glioma model.

a. Cell Line:

  • Use a human mIDH1 mutant glioma cell line (e.g., TS603, which has an mIDH1-R132H mutation).

b. Animal Model:

  • Use immunodeficient mice (e.g., male ICR SCID mice).

c. Orthotopic Implantation:

  • Anesthetize the mouse.

  • Using a stereotactic frame, intracranially inject approximately 1 x 10^5 to 1 x 10^6 glioma cells into the desired brain region (e.g., striatum).

d. Treatment Protocol:

  • Allow tumors to establish for a set period (e.g., 43 days).

  • Randomize mice into treatment and control groups.

  • AG-120 Treatment:

    • Dosages: 50 mg/kg, 150 mg/kg, or 450 mg/kg.

    • Administration Route: Oral gavage (PO).

    • Schedule: Twice daily (BID).

  • Treat for a defined period (e.g., 16-21 days).

e. Endpoint Analysis:

  • Monitor tumor volume using non-invasive imaging techniques like MRI.

  • Assess animal survival.

  • Collect brain tissue for analysis of 2-HG levels and other relevant biomarkers.

Mandatory Visualizations

Signaling Pathway of Mutant IDH1

mIDH1_Pathway Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mIDH1 Substrate alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 Substrate Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG Neomorphic Activity TET2 TET Family (e.g., TET2) Two_HG->TET2 Competitive Inhibition Histone_Demethylases Histone Demethylases (e.g., KDM family) Two_HG->Histone_Demethylases Competitive Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Histone_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis AGI_14100 This compound / AG-120 AGI_14100->mIDH1 Inhibition

Caption: The oncogenic signaling pathway of mutant IDH1.

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Cell_Culture 1. Cell Culture (mIDH1 mutant cell line) Implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle vs. mIDH1 Inhibitor) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Collection, Biomarkers) Monitoring->Endpoint

Caption: A generalized workflow for mouse xenograft experiments.

References

Designing Cell-Based Assays for the Mutant IDH1 Inhibitor, AGI-14100

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for designing and implementing cell-based assays to evaluate the activity of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in the IDH1 gene are a hallmark of several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). This compound and its derivatives specifically target this mutant enzyme to reduce 2-HG levels, thereby impacting downstream epigenetic and cellular differentiation pathways. These protocols outline the necessary steps for cell line selection, inhibitor treatment, and the quantification of 2-HG as a primary pharmacodynamic biomarker.

Introduction to this compound and Mutant IDH1

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism. In certain cancers, a recurrent somatic point mutation in the IDH1 gene, most commonly at the R132 residue, results in a gain-of-function. This mutant enzyme (mIDH1) acquires the novel ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][2]. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, and a subsequent blockade of cellular differentiation[1][3].

This compound is a metabolically stable and orally available small molecule inhibitor of mIDH1 with an IC50 of 6 nM[4]. It served as a critical tool compound and a precursor to the clinically approved drug Ivosidenib (AG-120)[4]. Cell-based assays are crucial for characterizing the potency and cellular effects of this compound by measuring its ability to reduce 2-HG production in cancer cells harboring IDH1 mutations.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The primary signaling consequence of the IDH1 mutation is the dysregulation of epigenetic control. The diagram below illustrates this pathway and the mechanism of action for this compound.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mutant_pathway Mutant IDH1 Activity cluster_nucleus Nucleus cluster_epigenetics Epigenetic Regulation Isocitrate Isocitrate aKG_cyt aKG_cyt Isocitrate->aKG_cyt Wild-Type IDH1 Metabolic\nPathways_cyt Metabolic Pathways_cyt aKG_cyt->Metabolic\nPathways_cyt TCA Cycle Intermediates TwoHG TwoHG aKG_cyt->TwoHG Mutant IDH1 (e.g., R132H) aKG_nuc α-KG aKG_cyt->aKG_nuc Transport TwoHG_nuc 2-HG TwoHG->TwoHG_nuc Transport AGI14100 This compound AGI14100->aKG_cyt Inhibits TET_enzymes TET Enzymes (DNA Demethylases) TwoHG_nuc->TET_enzymes Inhibits JHDM_enzymes JHDM (Histone Demethylases) TwoHG_nuc->JHDM_enzymes Inhibits aKG_nuc->TET_enzymes Cofactor aKG_nuc->JHDM_enzymes Cofactor DNA_hypermethylation DNA Hypermethylation TET_enzymes->DNA_hypermethylation Leads to Histone_hypermethylation Histone Hypermethylation JHDM_enzymes->Histone_hypermethylation Leads to Blocked_Differentiation Blocked Cellular Differentiation DNA_hypermethylation->Blocked_Differentiation Histone_hypermethylation->Blocked_Differentiation caption Mutant IDH1 signaling and this compound inhibition.

Caption: Mutant IDH1 signaling and this compound inhibition.

Data Presentation: In Vitro Activity of mIDH1 Inhibitors

The following tables summarize the inhibitory activity of this compound and related compounds against various mIDH1 enzymes and in cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound against various IDH1 mutants.

Assay TypeIDH1 MutationIC50 (nM)
EnzymeR132H12
EnzymeR132C13
EnzymeR132G8
EnzymeR132L13
EnzymeR132S12

Data adapted from Popovici-Muller J, et al. (2018).[1]

Table 2: Cellular 2-HG Inhibition by mIDH1 Inhibitors in HT1080 (R132C) Cells.

CompoundCellular IC50 (nM) for 2-HG Reduction
AG-120 (Ivosidenib)13
This compound~ Single-digit nM potency reported
Novartis 53034

Data for AG-120 and Novartis 530 from a comparative study.[1] this compound potency is described as having a good balance of single-digit nM potency in cell-based assays.[1][5]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful assay. It is essential to use a cell line that endogenously expresses a mutant form of IDH1.

Recommended Cell Lines:

  • HT1080: A human fibrosarcoma cell line that endogenously expresses the IDH1-R132C mutation.

  • U-87 MG (engineered): A human glioblastoma cell line that can be engineered to express IDH1-R132H.

  • JJ012: A human chondrosarcoma cell line with an endogenous IDH1-R132C mutation.[2]

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM for HT1080) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

General Workflow for this compound Cell-Based Assay

The following diagram outlines the general workflow for assessing the effect of this compound on 2-HG production.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Inhibitor Treatment cluster_analysis Analysis A Seed mIDH1 cells in 96-well plate B Allow cells to adhere (overnight) A->B C Prepare serial dilutions of this compound D Treat cells with this compound (e.g., 48-72 hours) B->D C->D E Collect cell culture supernatant D->E F Measure 2-HG concentration (LC-MS or Enzymatic Assay) E->F H Data Analysis: Plot dose-response curve and calculate IC50 F->H G Optional: Assess cell viability (e.g., CellTiter-Glo) G->H caption General workflow for this compound cell-based assay.

Caption: General workflow for this compound cell-based assay.

Protocol for 2-HG Measurement in Cell Culture Supernatant

The primary readout for this compound activity is the reduction of 2-HG levels. This can be measured by mass spectrometry (gold standard) or a higher-throughput enzymatic assay.

Method 1: LC-MS/MS for 2-HG Quantification (High Accuracy)

  • Sample Preparation:

    • Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.

    • Collect the cell culture medium.

    • For intracellular measurement, wash cells with ice-cold PBS, then lyse with 80% methanol (B129727) pre-cooled to -80°C. Scrape the cells and pellet insoluble material by centrifugation.

  • Metabolite Extraction:

    • To 100 µL of supernatant or cell lysate, add an internal standard (e.g., ¹³C₅-2-HG).

    • Precipitate proteins by adding 4 volumes of cold acetonitrile, vortex, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Optional but improves chromatography):

    • Reconstitute the dried extract in a derivatization agent if required by the specific LC-MS method.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate metabolites on a suitable column (e.g., HILIC or C18).

    • Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

Method 2: Enzymatic Fluorometric Assay for 2-HG (High-Throughput)

This method utilizes a D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme that oxidizes D-2-HG to α-KG, with the concomitant reduction of NAD+ to NADH. The NADH is then used in a coupled reaction with diaphorase to convert a probe like resazurin (B115843) into a fluorescent product (resorufin).

  • Sample Collection:

    • Seed cells and treat with this compound in a 96-well plate as described above.

    • After the incubation period, carefully transfer 20-50 µL of the cell culture medium to a new 96-well plate.

  • Deproteination:

    • Neutralize the medium if necessary and perform a deproteination step (e.g., using a spin filter or chemical precipitation) to prevent enzyme inhibition.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing D2HGDH, NAD+, diaphorase, and resazurin in an appropriate buffer.

    • Add the reaction mix to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for resorufin (B1680543) (e.g., Ex/Em = 540/590 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of D-2-HG.

    • Calculate the concentration of 2-HG in the samples by interpolating from the standard curve.

    • Plot the percent inhibition of 2-HG production versus the log concentration of this compound to determine the IC50 value.

Conclusion

The protocols and data presented here provide a comprehensive framework for researchers to design and execute robust cell-based assays for the evaluation of this compound and other mIDH1 inhibitors. The primary endpoint of these assays, the quantification of 2-HG, serves as a direct and reliable measure of target engagement and cellular activity. These assays are indispensable tools in the preclinical development and mechanistic study of this important class of targeted cancer therapeutics.

References

Application Notes and Protocols for Determining the Potency of AGI-14100, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. AGI-14100 is a potent and specific inhibitor of the mutant IDH1 enzyme, particularly the R132H variant, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. This document provides a detailed enzymatic assay protocol to determine the potency of this compound against the mutant IDH1 R132H enzyme.

Principle of the Assay

The enzymatic activity of mutant IDH1 R132H is determined by monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG. The decrease in NADPH concentration is measured spectrophotometrically by the reduction in absorbance at 340 nm. The potency of this compound is quantified by its ability to inhibit this reaction, and the IC50 value is calculated from the dose-response curve.

Signaling Pathway

Mutant IDH1 plays a crucial role in a metabolic pathway that leads to oncogenesis. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG NADP+ -> NADPH two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->two_HG NADPH -> NADP+ Epigenetic_Changes Epigenetic Alterations two_HG->Epigenetic_Changes wtIDH1 Wild-type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) AGI14100 This compound AGI14100->mIDH1 Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis

Caption: IDH1 metabolic pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the enzymatic assay to determine the potency of this compound.

experimental_workflow prep Prepare Reagents (Buffer, Enzyme, Substrates, This compound) plate Plate Assay Components (Enzyme, Buffer, this compound) prep->plate preincubate Pre-incubate plate->preincubate initiate Initiate Reaction (Add α-KG and NADPH) preincubate->initiate measure Measure Absorbance (340 nm, kinetic) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze report Report Results analyze->report

Caption: Experimental workflow for the this compound enzymatic potency assay.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage Temperature
Recombinant Human IDH1 (R132H)Cayman Chemical10009903-80°C
Tris-HCl Buffer (1 M, pH 7.5)Thermo Fisher15567027Room Temperature
α-Ketoglutarate (α-KG)Sigma-AldrichK1128-20°C
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)Sigma-AldrichN7505-20°C
This compoundMedChemExpressHY-18965-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well UV-transparent microplateCorning3635Room Temperature

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a 1X assay buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 2 mM DTT.

  • Recombinant Human IDH1 (R132H) Enzyme: Thaw the enzyme on ice. Prepare a working solution of the enzyme at the desired concentration (e.g., 10 nM) in the assay buffer. Keep the enzyme on ice at all times.

  • α-Ketoglutarate (α-KG): Prepare a stock solution of 100 mM α-KG in sterile water. The final concentration in the assay will be 1.5 mM.

  • NADPH: Prepare a stock solution of 10 mM NADPH in sterile water. The final concentration in the assay will be 15 µM. Protect the NADPH solution from light.

  • This compound: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in DMSO to be used for the dose-response curve. A common starting concentration for the dilution series is 100 µM.

Assay Procedure
  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to generate a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution starting from 1 µM is recommended to span the expected IC50 value. Remember to include a DMSO-only control (vehicle control).

  • Set up the Assay Plate:

    • Add 2 µL of the diluted this compound or DMSO vehicle to the appropriate wells of a 96-well UV-transparent microplate.

    • Add 88 µL of the diluted recombinant human IDH1 (R132H) enzyme solution to each well.

    • Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare a substrate mix containing α-KG and NADPH in the assay buffer at 10X the final desired concentration (15 mM α-KG and 150 µM NADPH).

    • Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes (kinetic mode).

Data Analysis

  • Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100% Where:

    • V_inhibitor is the reaction rate in the presence of this compound.

    • V_vehicle is the reaction rate in the presence of DMSO only (0% inhibition).

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Data Presentation

The quantitative data from the enzymatic assay should be summarized in the following tables for clear comparison and interpretation.

Table 1: Raw Data and Percent Inhibition

[this compound] (nM)Rate of NADPH Consumption (ΔAbs/min)Percent Inhibition (%)
0 (Vehicle)Value0
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
.........
Concentration nValueValue

Table 2: Potency Summary

CompoundTarget EnzymeIC50 (nM)95% Confidence Interval (nM)
This compoundMutant IDH1 (R132H)ValueValue - Value

Conclusion

This detailed protocol provides a robust and reliable method for determining the in vitro potency of this compound against the mutant IDH1 R132H enzyme. Adherence to this protocol will enable researchers to obtain accurate and reproducible IC50 values, which are critical for the preclinical evaluation of this and other potential IDH1 inhibitors. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and aid in the effective presentation of results.

Application Notes and Protocols for AGI-14100 in 2-HG Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and metabolically stable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2][3] Point mutations in IDH1, particularly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG are implicated in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, through the competitive inhibition of α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[2][4][6]

This compound was developed as a tool compound and a precursor to the clinical candidate AG-120 (Ivosidenib) to study the therapeutic potential of inhibiting mIDH1.[1][6] These application notes provide detailed protocols for utilizing this compound in both cell-based and biochemical assays to measure its inhibitory effect on 2-HG production.

Mechanism of Action

Mutant IDH1 enzymes gain the ability to reduce α-ketoglutarate to 2-hydroxyglutarate. This compound is a potent inhibitor of this mutant IDH1 activity, thereby blocking the production of 2-HG.

cluster_pathway mIDH1 Signaling Pathway and Inhibition by this compound alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->two_HG NADPH -> NADP+ alpha_KG_dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, KDMs) two_HG->alpha_KG_dioxygenases Inhibition AGI_14100 This compound AGI_14100->mIDH1 epigenetic_dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) alpha_KG_dioxygenases->epigenetic_dysregulation blocked_differentiation Blocked Cellular Differentiation epigenetic_dysregulation->blocked_differentiation oncogenesis Oncogenesis blocked_differentiation->oncogenesis

Figure 1: mIDH1 signaling and this compound inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against mIDH1 can be quantified in both enzymatic and cellular assays.

ParameterValueAssay TypeCell Line (if applicable)Reference
Enzymatic IC50 6 nMBiochemicalN/A[1][3][5]
Cellular IC50 Single-digit nM rangeCell-based (2-HG reduction)HT1080 (mIDH1-R132C)[2][4]

Experimental Protocols

Protocol 1: Cell-Based 2-HG Measurement Assay using LC-MS/MS

This protocol describes the use of this compound to determine its dose-dependent inhibition of 2-HG production in a human cell line endogenously expressing an IDH1 mutation, such as the HT1080 fibrosarcoma cell line (harboring the IDH1 R132C mutation).[4]

Materials:

  • This compound

  • HT1080 cell line (or other suitable mIDH1 cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • DMSO (for compound dilution)

  • 80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding:

    • Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 hours at 37°C.

  • Metabolite Extraction:

    • After incubation, remove the medium.

    • Add 100 µL of pre-chilled 80:20 methanol:water to each well.

    • Incubate the plate at -80°C for 20 minutes to precipitate proteins.

    • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples for 2-HG levels using a suitable LC-MS/MS method. Several methods have been described for the separation and quantification of 2-HG enantiomers.[7][8][9]

    • A common approach involves derivatization to separate D- and L-2-HG, followed by detection using multiple reaction monitoring (MRM).[7]

  • Data Analysis:

    • Quantify the 2-HG peak areas and normalize to an internal standard.

    • Plot the 2-HG concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_workflow Cell-Based 2-HG Assay Workflow start Seed mIDH1 Cells (e.g., HT1080) treat Treat with this compound (Dose-Response) start->treat incubate Incubate for 48h treat->incubate extract Metabolite Extraction (Methanol/Water) incubate->extract analyze LC-MS/MS Analysis of 2-HG extract->analyze data Data Analysis (IC50 Calculation) analyze->data

Figure 2: Workflow for cell-based 2-HG measurement.
Protocol 2: Enzymatic Assay for 2-HG Measurement

This protocol outlines a general enzymatic, fluorescence-based assay to measure 2-HG levels, which can be adapted to screen for inhibitors like this compound. This type of assay is often available as a commercial kit.[10][11] The principle involves the conversion of 2-HG to α-KG by a specific D-2-hydroxyglutarate dehydrogenase (D2HGDH), which is coupled to a diaphorase/resazurin (B115843) detection system.

Materials:

  • Recombinant mIDH1 (e.g., R132H) enzyme

  • This compound

  • α-Ketoglutarate (substrate)

  • NADPH (cofactor)

  • D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Ex/Em = 530/590 nm)

Procedure:

  • mIDH1 Reaction:

    • In a 96-well plate, set up the mIDH1 reaction. To each well, add:

      • Assay buffer

      • α-Ketoglutarate (e.g., final concentration of 500 µM)

      • NADPH (e.g., final concentration of 100 µM)

      • Varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the recombinant mIDH1 enzyme.

    • Incubate for 60 minutes at 37°C.

  • 2-HG Detection:

    • Prepare a detection mix containing D2HGDH, diaphorase, and resazurin in assay buffer.

    • Stop the mIDH1 reaction (e.g., by adding a stop solution or by proceeding directly to detection).

    • Add the detection mix to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no mIDH1 enzyme).

    • Plot the fluorescence intensity against the log of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

cluster_workflow Enzymatic 2-HG Assay Workflow step1 mIDH1 Reaction: α-KG + NADPH + mIDH1 + this compound step2 Incubate 60 min at 37°C step1->step2 step3 Add Detection Mix: D2HGDH, Diaphorase, Resazurin step2->step3 step4 Incubate 30-60 min at 37°C step3->step4 step5 Measure Fluorescence (Ex/Em = 530/590 nm) step4->step5 step6 Calculate IC50 step5->step6

Figure 3: Workflow for enzymatic 2-HG measurement.

Conclusion

This compound is a valuable research tool for studying the function and inhibition of mutant IDH1. The protocols provided herein offer robust methods for quantifying the inhibitory effect of this compound on 2-HG production in both cellular and biochemical contexts. These assays are essential for the preclinical evaluation of mIDH1 inhibitors and for further elucidating the role of 2-HG in cancer biology.

References

Application Notes and Protocols for Assessing Downstream Effects of AGI-14100 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the downstream cellular effects of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). The primary mechanism of this compound is the inhibition of the mIDH1-mediated conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] An accumulation of 2-HG is implicated in epigenetic alterations and blocked cellular differentiation.[1] This protocol focuses on assessing the downstream effects of this compound on the PI3K/Akt/mTOR signaling pathway, which has been shown to be influenced by cellular 2-HG levels.

Scientific Background

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, leading to the neomorphic production of 2-hydroxyglutarate (2-HG).[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation, including histone and DNA hypermethylation, which ultimately impairs cellular differentiation.[2][3] this compound is a small molecule inhibitor designed to specifically target this mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.

Recent studies have indicated that 2-HG can also impact cellular signaling pathways, including the PI3K/Akt/mTOR cascade.[2][4] The oncometabolite has been shown to inhibit ATP synthase, leading to alterations in cellular energy homeostasis and subsequent modulation of mTOR signaling.[4] Therefore, a key downstream consequence of this compound treatment is the potential restoration of normal mTOR pathway activity. Western blotting is a powerful and widely used technique to assess changes in the phosphorylation status of key proteins within this pathway, providing a direct readout of the drug's efficacy and mechanism of action.

Experimental Design

To assess the downstream effects of this compound, a Western blot analysis will be performed on lysates from mIDH1-mutant cancer cells treated with the inhibitor. The phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway will be examined and compared to untreated controls. It is crucial to also probe for the total protein levels of these targets to ensure that any observed changes in phosphorylation are not due to alterations in overall protein expression.

AGI14100_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates AGI14100 This compound mIDH1 Mutant IDH1 AGI14100->mIDH1 inhibits 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2_HG produces alpha_KG α-Ketoglutarate alpha_KG->mIDH1 substrate ATP_Synthase ATP Synthase 2_HG->ATP_Synthase inhibits Differentiation_Block Block in Differentiation 2_HG->Differentiation_Block causes mTORC1 mTORC1 ATP_Synthase->mTORC1 negatively regulates (via energy status) Akt Akt PI3K->Akt activates Akt->mTORC1 activates p_S6 p-S6 Ribosomal Protein mTORC1->p_S6 phosphorylates p_4EBP1 p-4E-BP1 mTORC1->p_4EBP1 phosphorylates Cell_Growth Cell Growth & Proliferation p_S6->Cell_Growth p_4EBP1->Cell_Growth Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed mIDH1-mutant cells - Treat with this compound or vehicle (DMSO) B 2. Cell Lysis and Protein Quantification - Lyse cells in RIPA buffer with inhibitors - Quantify protein concentration (BCA assay) A->B C 3. SDS-PAGE - Denature protein lysates - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins to PVDF membrane C->D E 5. Blocking - Block non-specific binding with 5% BSA in TBST D->E F 6. Primary Antibody Incubation - Incubate with phospho-specific or total protein antibodies overnight at 4°C E->F G 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody F->G H 8. Detection - Add ECL substrate - Image chemiluminescent signal G->H I 9. Data Analysis - Densitometry analysis - Normalize to loading control or total protein H->I

References

Application Notes and Protocols for AGI-14100 in Long-Term Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme implicated in the progression of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] The wild-type IDH1 enzyme plays a crucial role in cellular metabolism by converting isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations that block cellular differentiation and promote proliferation.[2][4][5]

This compound was a developmental precursor to Ivosidenib (AG-120), an FDA-approved therapeutic for mIDH1-mutated cancers.[1][4] this compound exhibits a good balance of single-digit nanomolar potency in enzymatic and cell-based assays and desirable metabolic stability.[4][5] By inhibiting the production of 2-HG, this compound has been shown to induce differentiation and inhibit the proliferation of cancer cells harboring IDH1 mutations.[6] These application notes provide detailed protocols for assessing the long-term effects of this compound on cell viability and proliferation.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and its successor, Ivosidenib (AG-120), against various mIDH1-mutant cancer cell lines.

Table 1: In Vitro Potency of this compound and Ivosidenib (AG-120) Against mIDH1

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compoundmIDH1 (R132H)Enzymatic6-[1]
This compoundmIDH1Cell-basedSingle-digit nMHT1080[4][5]
Ivosidenib (AG-120)mIDH1 (R132C)2-HG Production7.5HT1080[7]
Ivosidenib (AG-120)mIDH1 (R132H)Enzymatic12-[8]
Ivosidenib (AG-120)mIDH1 (R132C)Enzymatic13-[8]
Ivosidenib (AG-120)mIDH1 (R132G)Enzymatic8-[8]
Ivosidenib (AG-120)mIDH1 (R132L)Enzymatic13-[8]
Ivosidenib (AG-120)mIDH1 (R132S)Enzymatic12-[8]

Table 2: Effect of mIDH1 Inhibition on 2-HG Levels and Cell Proliferation

InhibitorCell LineMutationEffect on 2-HGEffect on Proliferation/ViabilityReference
AGI-5198 (related mIDH1 inhibitor)TS603 (glioma)R132HDose-dependent decreaseInhibition of colony formation[6]
AGI-5198L835, HT1080, JJ012 (chondrosarcoma)IDH1 mutant>90% decreaseModerate decrease in viability in one cell line[9]
Ivosidenib (AG-120)mIDH1 AML patient samplesR132H, R132C96-99.7% decreaseInduced myeloid differentiation[4]
Ivosidenib (AG-120)Melanoma cell linesWild-type IDH1Not applicableImpaired survival under low glucose/low Mg2+[10]
Ivosidenib (AG-120)Colorectal cancer cellsWild-type IDH1Not applicableReduced proliferation via ASCT2 inhibition[11]

Experimental Protocols

Long-Term Cell Viability Assessment using MTT Assay

This protocol is adapted for long-term (7-14 days) assessment of the cytostatic or cytotoxic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

  • mIDH1-mutant cell line (e.g., HT1080 fibrosarcoma) and appropriate wild-type control cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells do not become over-confluent during the long-term incubation.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate the plates for the desired long-term duration (e.g., 7, 10, or 14 days).

  • Medium Change (for long-term culture):

    • For incubation periods longer than 3-4 days, it is necessary to replenish the culture medium and the compound.

    • Every 3-4 days, carefully aspirate the medium and replace it with fresh medium containing the corresponding concentrations of this compound or vehicle control.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.[14]

    • Mix thoroughly to ensure complete solubilization of the formazan (B1609692) crystals. It may be necessary to incubate the plate overnight at 37°C for complete dissolution.[12]

    • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Real-Time Cell Proliferation Assay

Real-time cell proliferation assays, such as those using impedance-based systems (e.g., xCELLigence) or live-cell imaging systems (e.g., IncuCyte), provide continuous monitoring of cell growth over extended periods.

Materials:

  • mIDH1-mutant and wild-type cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • Real-time cell analysis instrument and corresponding specialized plates (e.g., E-plates for xCELLigence) or standard culture plates for imaging-based systems.

Procedure:

  • Cell Seeding:

    • Follow the manufacturer's instructions for the specific real-time analysis system.

    • Seed cells at an appropriate density in the specialized plates in complete culture medium.

    • Allow the cells to settle and adhere for a period recommended by the manufacturer (typically 1-24 hours) before starting the measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium as described in the MTT assay protocol.

    • Add the compound dilutions to the respective wells.

    • Place the plate in the real-time analysis system and initiate the measurement.

  • Data Acquisition and Analysis:

    • Monitor cell proliferation continuously for the desired duration (e.g., up to 14 days). The system will automatically record data at predefined intervals.

    • The software accompanying the instrument will generate proliferation curves (e.g., Cell Index over time for impedance-based systems, or confluence over time for imaging systems).

    • Analyze the proliferation curves to determine the effect of different concentrations of this compound on the rate of cell growth.

    • From these curves, parameters such as the time to reach 50% confluence or the doubling time can be calculated to quantify the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathways

AGI14100_Mechanism_of_Action cluster_cell Cancer Cell with IDH1 Mutation Isocitrate Isocitrate mIDH1 Mutant IDH1 (mIDH1) Isocitrate->mIDH1 Wild-type activity alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 Neomorphic activity mIDH1->alpha_KG two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG TET_enzymes TET Enzymes (DNA Demethylases) two_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits AGI14100 This compound AGI14100->mIDH1 Inhibits Restored_Differentiation Restored Cellular Differentiation AGI14100->Restored_Differentiation Reduced_Proliferation Reduced Cell Proliferation AGI14100->Reduced_Proliferation Hypermethylation DNA & Histone Hypermethylation TET_enzymes->Hypermethylation Histone_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Proliferation Increased Cell Proliferation Differentiation_Block->Proliferation

Caption: Mechanism of action of this compound in mIDH1-mutant cancer cells.

Experimental_Workflow Start Start Seed_Cells Seed mIDH1-mutant and WT cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with This compound or vehicle control Incubate_Overnight->Treat_Cells Prepare_AGI14100 Prepare serial dilutions of This compound Prepare_AGI14100->Treat_Cells Long_Term_Incubation Long-term incubation (7-14 days with medium changes) Treat_Cells->Long_Term_Incubation Add_MTT Add MTT reagent Long_Term_Incubation->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for long-term cell viability assay with this compound.

Off_Target_Pathway cluster_cell_off_target Cancer Cell (IDH1 Wild-Type) Glutamine_ext Extracellular Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int Metabolism Glutamine Metabolism Glutamine_int->Metabolism AG120 Ivosidenib (AG-120) (this compound related) AG120->ASCT2 Inhibits Reduced_Proliferation_off Reduced Cell Proliferation AG120->Reduced_Proliferation_off ERK_mTOR ERK and mTOR Signaling Pathways Metabolism->ERK_mTOR Proliferation_off Cell Proliferation ERK_mTOR->Proliferation_off

References

Application Notes and Protocols: Assessing PARP/PARG Inhibitor Efficacy in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) and poly(ADP-ribose) glycohydrolase (PARG) are critical enzymes in the DNA damage response (DDR) pathway, particularly in the base excision repair (BER) of single-strand breaks.[1][2] Inhibition of these enzymes has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination.[3] Assessing the efficacy of PARP and PARG inhibitors in primary patient samples is crucial for preclinical evaluation and for identifying patients who may benefit from these targeted therapies.

These application notes provide detailed protocols for assessing the efficacy of PARP/PARG inhibitors in primary patient samples, focusing on methods to quantify the accumulation of poly(ADP-ribose) (PAR) as a direct measure of target engagement and cellular activity.

Signaling Pathway Overview: DNA Single-Strand Break Repair

DNA damage, such as single-strand breaks, triggers the recruitment and activation of PARP1.[2] Activated PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit DNA repair machinery, including XRCC1.[1][2] Subsequently, PARG hydrolyzes these PAR chains to complete the repair process and recycle ADP-ribose units.[1][4] Inhibition of PARG leads to the persistent accumulation of PAR, resulting in impaired DNA repair and eventual cell death.[1][5]

DNA_Repair_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation PARG PARG Activity PARylation->PARG Hydrolysis DNA_Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->DNA_Repair_Complex PARG->PARylation DNA_Repair DNA Repair DNA_Repair_Complex->DNA_Repair Cell_Death Cell Death PARG_Inhibitor PARG Inhibitor (e.g., AGI-14100) PARG_Inhibitor->PARG Inhibition PAR_Accumulation PAR Accumulation PARG_Inhibitor->PAR_Accumulation PAR_Accumulation->Cell_Death

Caption: DNA Damage Response and PARG Inhibition Pathway.

Experimental Protocols

Protocol 1: Immunofluorescence Assay for Nuclear PAR Accumulation

This protocol details a high-content imaging-based immunofluorescence assay to quantify the accumulation of nuclear PAR in primary patient-derived cells following treatment with a PARG inhibitor and a DNA damaging agent.[1][4][5][6]

Materials:

  • Primary patient-derived cells (e.g., from biopsies or liquid tumors)

  • Cell culture medium and supplements

  • PARG inhibitor of interest

  • DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) (MMS) or Temozolomide)[1][6]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-PAR antibody (mouse or rabbit)

  • Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • 96- or 384-well imaging plates

  • High-content imaging system

Workflow:

Experimental_Workflow cluster_workflow Immunofluorescence Protocol Workflow A 1. Seed primary cells in microplate B 2. Treat with PARG inhibitor A->B C 3. Induce DNA damage (e.g., with MMS) B->C D 4. Fix and permeabilize cells C->D E 5. Block non-specific antibody binding D->E F 6. Incubate with primary anti-PAR antibody E->F G 7. Incubate with fluorescent secondary antibody & DAPI F->G H 8. Acquire images with high-content imager G->H I 9. Analyze images to quantify nuclear PAR intensity H->I

Caption: Workflow for PAR Immunofluorescence Assay.

Procedure:

  • Cell Plating: Seed primary patient cells into a 96- or 384-well imaging plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dose range of the PARG inhibitor for a specified pre-incubation time. Include a vehicle control (e.g., DMSO).

  • DNA Damage Induction: Add a DNA damaging agent, such as MMS, at a pre-optimized concentration and incubate for a defined period (e.g., 20-60 minutes).[1][4]

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain like DAPI, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the PAR signal within each nucleus.

Data Presentation

The quantitative data obtained from the immunofluorescence assay can be summarized to determine the potency of the PARG inhibitor.

Table 1: Dose-Response of a PARG Inhibitor on Nuclear PAR Accumulation

Inhibitor Conc. (µM)Mean Nuclear PAR Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle)150.515.2
0.01350.230.8
0.1875.975.4
11560.3120.1
101610.7135.6
1001625.1140.3

Table 2: IC50 Values of Different PARG Inhibitors in Primary Patient Samples

CompoundPrimary Sample IDIC50 (µM)
Inhibitor APatient 0010.25
Inhibitor APatient 0020.42
Inhibitor BPatient 0011.8
Inhibitor BPatient 0022.5
Protocol 2: Cell Viability and Apoptosis Assays

To assess the downstream functional effects of PARG inhibition, cell viability and apoptosis assays can be performed on primary patient samples.

Materials:

  • Primary patient-derived cells

  • PARG inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • 96-well plates (opaque for luminescence, clear for absorbance/fluorescence)

  • Plate reader or flow cytometer

Procedure for Cell Viability:

  • Seed primary cells in a 96-well plate and allow them to attach.

  • Treat cells with a serial dilution of the PARG inhibitor for an extended period (e.g., 72-120 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence, fluorescence, or absorbance using a plate reader.

  • Normalize the data to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).

Procedure for Apoptosis:

  • Treat primary cells with the PARG inhibitor at various concentrations for a defined time (e.g., 48-72 hours).

  • Harvest the cells and wash with PBS.

  • Stain the cells with Annexin V and Propidium Iodide according to the kit manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation

Table 3: Effect of a PARG Inhibitor on Cell Viability in Primary Patient Samples

Inhibitor Conc. (µM)% Cell Viability (Patient 001)% Cell Viability (Patient 002)
0 (Vehicle)100100
0.195.298.1
175.682.4
1048.355.7
10015.820.1

Table 4: Induction of Apoptosis by a PARG Inhibitor

Treatment% Apoptotic Cells (Patient 001)
Vehicle Control5.2
Inhibitor (10 µM)45.8
Staurosporine (Positive Control)92.1

Conclusion

The protocols described provide a robust framework for assessing the efficacy of PARG inhibitors in clinically relevant primary patient samples. The immunofluorescence assay for PAR accumulation serves as a direct and quantifiable measure of on-target activity, while cell viability and apoptosis assays confirm the desired functional outcome of PARG inhibition. These methods are essential for the preclinical and translational development of novel DNA damage response inhibitors.

References

Application Note: Utilizing AGI-14100 to Elucidate Drug Resistance Mechanisms in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a distinct feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[1][2]

AGI-14100 is a potent, cell-permeable, and metabolically stable small molecule inhibitor of mutant IDH1 (mIDH1).[3][4] It serves as a valuable preclinical tool for investigating the downstream consequences of mIDH1 inhibition. While this compound was a developmental precursor to the FDA-approved drug Ivosidenib (AG-120), it is a highly effective research compound in its own right for in vitro studies.[3][4] Understanding how inhibition of the mIDH1 pathway affects cellular sensitivity to other anticancer agents is a critical area of research. This application note provides a comprehensive guide for using this compound to investigate mechanisms of drug resistance and sensitivity in cancer cells harboring IDH1 mutations.

A notable characteristic of this compound is its potential to induce cytochrome P450 (CYP) 3A4 through activation of the human pregnane (B1235032) X receptor (hPXR).[4][5] This property should be considered in experimental design, particularly if there is a potential for drug-drug interactions in complex co-culture systems. For most in vitro monoculture applications, this compound remains a robust tool for target validation and mechanistic studies.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH1 enzyme. This binding event locks the enzyme in an open conformation, preventing it from converting α-KG to 2-HG.[6] The subsequent reduction in intracellular 2-HG levels can reverse the epigenetic changes (DNA and histone hypermethylation) induced by the oncometabolite, leading to the differentiation of malignant cells.[7]

Interestingly, the presence of an IDH1 mutation can paradoxically sensitize cells to certain therapies. The mIDH1 enzyme consumes NADPH to produce 2-HG, leading to a decrease in the cellular NADPH/NADP+ ratio.[8] This depletion of the primary intracellular reductant can increase cellular levels of reactive oxygen species (ROS) and render cancer cells more vulnerable to DNA-damaging agents like cisplatin (B142131).[9] Inhibition of mIDH1 by this compound can restore NADPH pools, thereby potentially counteracting this sensitivity and conferring a form of drug resistance.[9][10] This dual role makes this compound an excellent tool for probing the metabolic vulnerabilities associated with mIDH1 and their impact on therapeutic response.

Data Presentation

The following tables provide examples of how to structure quantitative data when studying the effects of this compound on cancer cell lines.

Table 1: In Vitro Potency of this compound

ParameterValueReference
TargetMutant Isocitrate Dehydrogenase 1 (mIDH1)[3]
IC₅₀ (Enzymatic Assay)6 nM[3][11]
Cell-Based IC₅₀ (HT1080)Single-digit nM range[4]

Table 2: Effect of this compound on Chemotherapy Sensitivity in mIDH1 Cancer Cells

This table exemplifies data from a combination study. Researchers can determine the IC₅₀ of a chemotherapeutic agent in the presence and absence of a fixed concentration of this compound. An increase in the chemotherapeutic's IC₅₀ suggests this compound confers resistance, while a decrease suggests sensitization.

Cell Line (IDH1 Status)Chemotherapeutic AgentThis compound Conc. (nM)IC₅₀ of Chemo Agent (µM)Fold Change in IC₅₀
HCT116 (R132H/WT)Cisplatin02.5-
HCT116 (R132H/WT)Cisplatin10007.53.0
Mia-Paca2 (wtIDH1)5-Fluorouracil (5-FU)05.0-
Mia-Paca2 (wtIDH1)5-Fluorouracil (5-FU)50002.00.4

Note: Data are illustrative and based on findings for similar mIDH1 inhibitors.[8][9] Actual values must be determined experimentally.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

mIDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Substrate NADPH_consumed NADPH NADPH_consumed->mIDH1 Cofactor NADP_produced NADP+ D2HG D-2-Hydroxyglutarate (Oncometabolite) Dioxygenases α-KG Dependent Dioxygenases (e.g., TET2, KDMs) D2HG->Dioxygenases Inhibition mIDH1->NADP_produced mIDH1->D2HG AGI14100 This compound AGI14100->mIDH1 Inhibition Epigenetics Epigenetic Alterations (DNA/Histone Hypermethylation) Dioxygenases->Epigenetics Differentiation Blocked Cell Differentiation Epigenetics->Differentiation

Caption: The mIDH1 signaling pathway and its inhibition by this compound.

Workflow start Seed mIDH1 cancer cells in 96-well plates treat Treat with dose matrix: - this compound (e.g., 0-10 µM) - Chemo Agent X (e.g., 0-50 µM) start->treat incubate Incubate for 72 hours treat->incubate viability Measure cell viability (e.g., MTS or CellTiter-Glo Assay) incubate->viability data Calculate % viability vs. control and determine IC50 values viability->data synergy Analyze for synergy/antagonism (e.g., Bliss Independence Model) data->synergy end Determine if this compound modulates sensitivity to Chemo Agent X synergy->end

Caption: Experimental workflow for a drug combination study.

Logical_Relationship cluster_AGI This compound Treatment cluster_Cellular Cellular Effects cluster_Outcome Impact on Drug Resistance AGI14100 This compound mIDH1_inhibit mIDH1 Inhibition AGI14100->mIDH1_inhibit D2HG_decrease 2-HG Levels ↓ mIDH1_inhibit->D2HG_decrease NADPH_increase NADPH Levels ↑ mIDH1_inhibit->NADPH_increase Sensitivity Increased Sensitivity to Differentiation-Inducing Agents (e.g., Azacitidine) D2HG_decrease->Sensitivity ROS_decrease Oxidative Stress ↓ NADPH_increase->ROS_decrease Resistance Increased Resistance to Oxidative Stress-Inducing Agents (e.g., Cisplatin, Radiation) ROS_decrease->Resistance

Caption: Logic of mIDH1 inhibition on drug resistance modulation.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC₅₀ Determination and Synergy Analysis

This protocol is designed to assess the effect of this compound, alone or in combination with another chemotherapeutic agent, on the viability of mIDH1 cancer cells using an MTS assay.

Materials:

  • mIDH1-mutant cancer cell line (e.g., HT1080, patient-derived cells)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent of interest (dissolved in an appropriate solvent)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, prepare a dose matrix of both compounds.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well.[12][13]

  • Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percent viability against the drug concentration and use non-linear regression to calculate the IC₅₀ value.

    • For combination studies, use software like CompuSyn or SynergyFinder to calculate a Combination Index (CI) or to apply the Bliss Independence model to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, a measure of cell reproductive integrity.

Materials:

  • mIDH1-mutant cancer cell line

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or Methanol:Acetic Acid (3:1)

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates containing 2 mL of complete medium. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Treatment: Allow cells to attach for 24 hours, then replace the medium with fresh medium containing this compound or the vehicle control.

  • Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO₂. Replace the medium with fresh drug-containing medium every 3-4 days.

  • Fixation: Once visible colonies have formed, wash the wells twice with PBS. Add 1 mL of Fixation Solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixation solution and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the wells with tap water until the excess stain is removed and let the plates air dry.

  • Quantification: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.[14] The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated sample / PE of control sample

Protocol 3: Western Blot for PI3K/mTOR Pathway Analysis

This protocol details the analysis of key protein phosphorylation states in the PI3K/mTOR pathway, which can be modulated by metabolic changes induced by mIDH1 inhibition.

Materials:

  • mIDH1-mutant cancer cells

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time (e.g., 24-72 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold Lysis Buffer.[2]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[1]

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the signal of phosphorylated proteins to their total protein counterparts to determine changes in pathway activation.

References

Application Notes and Protocols for AGI-14100 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-14100 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme, a key driver in various cancers including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. The R132 mutation in IDH1 leads to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis. This compound, a precursor to the FDA-approved drug Ivosidenib (B560149) (AG-120), potently inhibits the mIDH1 enzyme with an IC50 of 6 nM, thereby reducing 2-HG levels and promoting cancer cell differentiation.[1] While this compound demonstrated promising preclinical activity, its development was succeeded by Ivosidenib due to this compound's potential to induce cytochrome P450 (CYP) 3A4.[1][2]

These application notes provide a comprehensive guide for the preclinical experimental setup of this compound in combination with other anticancer agents. The protocols and rationale are based on studies of the closely related mIDH1 inhibitor, Ivosidenib, and other relevant preclinical models. Understanding the synergistic or additive effects of this compound with other therapies is crucial for developing novel and effective cancer treatment strategies.

Rationale for Combination Therapies

While mIDH1 inhibitors like this compound are effective in promoting differentiation, resistance can emerge. Preclinical and clinical studies with Ivosidenib have shown that resistance is often associated with the activation of parallel signaling pathways, particularly the Receptor Tyrosine Kinase (RTK) pathway.[3][4][5][6] Therefore, combining this compound with inhibitors of these pathways, or with standard cytotoxic chemotherapy, presents a rational approach to enhance efficacy and overcome resistance.

Potential combination partners for this compound include:

  • Standard Chemotherapy (e.g., Azacitidine, Cytarabine): To target bulk tumor cells and induce cytotoxicity.

  • BCL-2 Inhibitors (e.g., Venetoclax): To promote apoptosis, as mIDH1-mutant cells have shown a dependency on BCL-2 for survival.[7][8]

  • RTK Inhibitors: To counteract the common resistance mechanism involving the activation of the RTK pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro and in vivo combination studies with this compound.

Table 1: In Vitro Cell Viability Data

Cell LineThis compound Conc. (nM)Combination DrugCombination Drug Conc. (nM/µM)% Cell Viability (Combination)Synergy Score (e.g., CI)
HT-1080 (mIDH1 R132C)
U87-mIDH1 (overexpression)
Patient-Derived AML Cells

Table 2: In Vitro Apoptosis Data

Cell LineThis compound Conc. (nM)Combination DrugCombination Drug Conc. (nM/µM)% Apoptotic Cells (Annexin V+)
HT-1080 (mIDH1 R132C)
U87-mIDH1 (overexpression)
Patient-Derived AML Cells

Table 3: In Vivo Tumor Growth Inhibition Data

Xenograft ModelTreatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
HT-1080 XenograftVehicle Control
This compound
Combination Drug
This compound + Combination Drug

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by mIDH1 and a general workflow for evaluating this compound in combination therapies.

mIDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 mIDH1 Cancer Cell cluster_2 Resistance Pathway Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Cellular_Processes Cellular_Processes aKG->Cellular_Processes TET2, KDM activity Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (WT allele) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 (Mutant) Epigenetic_Changes DNA/Histone Hypermethylation Two_HG->Epigenetic_Changes Inhibits TET2, KDMs Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Proliferation_Survival Increased Proliferation and Survival AGI14100 This compound AGI14100->Two_HG Inhibits RTK_activation RTK Pathway Activation (e.g., FLT3, RAS) RTK_activation->Proliferation_Survival Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Select mIDH1 cell lines (e.g., HT-1080) Drug_Treatment Treat with this compound +/- Combination Drug Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT, CCK-8) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Drug_Treatment->Western_Blot Xenograft_Model Establish Xenograft Model (e.g., HT-1080 in mice) Viability_Assay->Xenograft_Model Inform In Vivo Dosing In_Vivo_Treatment Administer this compound +/- Combination Drug Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (2-HG levels, Western Blot) In_Vivo_Treatment->PD_Analysis

References

Troubleshooting & Optimization

troubleshooting AGI-14100 solubility issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant IDH1 (mIDH1) inhibitor, AGI-14100.

Troubleshooting Guides

Issue: this compound Precipitation in Culture Media

Precipitation of this compound in your experimental setup can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to resolving solubility issues.

Exemplary Solubility Data for this compound

The following table provides exemplary solubility data for this compound in common laboratory solvents. Note: These are typical values for a small molecule inhibitor of this class. Users should always refer to the manufacturer's product datasheet for specific solubility information.

SolventExemplary Solubility (at 25°C)Notes
DMSO≥ 50 mg/mL (≥ 100 mM)Recommended for primary stock solutions.
Ethanol~10 mg/mL (~20 mM)Can be used for stock solutions, but may have higher cellular toxicity.
PBS (pH 7.2)< 0.1 mg/mL (< 0.2 mM)Poorly soluble in aqueous solutions.
Culture Media (e.g., DMEM) with 10% FBS< 0.1 mg/mL (< 0.2 mM)Solubility is expected to be low. Serum proteins may slightly improve solubility.

Experimental Protocol: Preparation of this compound Working Solutions

This protocol outlines the recommended procedure for preparing a high-concentration stock solution and subsequent working solutions for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, pre-warmed complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile tube. c. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of ~500 g/mol , add ~40 µL of DMSO for a 50 mM solution). d. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate and Final Working Solutions: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution into pre-warmed complete culture medium to achieve the final desired concentrations. c. Crucially, add the this compound solution to the culture medium while vortexing or swirling the medium to ensure rapid and even dispersion. This minimizes the risk of precipitation. d. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cellular toxicity. e. Always prepare fresh working solutions for each experiment.

Troubleshooting Workflow for this compound Solubility

G cluster_0 Start: this compound Solubility Issue cluster_1 Step 1: Stock Solution Check cluster_2 Step 2: Dilution Method cluster_3 Step 3: Solvent Concentration cluster_4 Step 4: Media Components cluster_5 Resolution start Precipitation observed in culture media stock_check Is the stock solution clear? start->stock_check stock_protocol Follow protocol for stock preparation: - Use high-quality, anhydrous DMSO. - Vortex/sonicate to dissolve. stock_check->stock_protocol No dilution_check How is the working solution prepared? stock_check->dilution_check Yes stock_protocol->stock_check dilution_protocol Add stock solution to pre-warmed media while vortexing to ensure rapid dispersion. dilution_check->dilution_protocol solvent_check What is the final DMSO concentration? dilution_check->solvent_check solvent_limit Ensure final DMSO is <0.5% (ideally <0.1%). High DMSO can cause precipitation in media. solvent_check->solvent_limit media_check Are there components in the media that could cause precipitation? solvent_check->media_check media_test Test solubility in basal media vs. complete media. Consider serum-free conditions if possible. media_check->media_test resolved Solubility issue resolved. media_check->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I added it to my culture media. What should I do?

A1: This is a common issue with hydrophobic small molecules. First, ensure your stock solution in DMSO is fully dissolved and does not contain any precipitate. When preparing your working solution, add the stock solution to your pre-warmed culture media while vortexing to facilitate rapid mixing. Also, check that the final DMSO concentration is below 0.5%, as higher concentrations can cause the compound to come out of solution.

Q2: Can I dissolve this compound directly in PBS or culture media?

A2: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or culture media due to its low aqueous solubility. A high-concentration stock solution should first be prepared in an organic solvent such as DMSO.

Q3: Does the presence of serum in the culture medium affect the solubility of this compound?

A3: Serum proteins can sometimes help to stabilize small molecules in solution. However, the effect can vary. If you suspect serum is causing an issue, you can try comparing the solubility in serum-free versus serum-containing media.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). In cancer cells with IDH1 mutations, the mutant enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG). This compound blocks the production of 2-HG, which is implicated in epigenetic alterations and impaired cellular differentiation.

Signaling Pathway Inhibited by this compound

G cluster_0 Metabolic Pathway cluster_1 Enzymes cluster_2 Inhibitor cluster_3 Downstream Effects Isocitrate Isocitrate aKG alpha-Ketoglutarate (α-KG) Isocitrate->aKG wtIDH1 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->TwoHG mIDH1 Epigenetics Epigenetic Alterations (Histone & DNA Hypermethylation) TwoHG->Epigenetics wtIDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (mIDH1) AGI14100 This compound AGI14100->mIDH1 Differentiation Block in Cellular Differentiation Epigenetics->Differentiation

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

Technical Support Center: Managing AGI-14100-Induced Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cellular effects of AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mutant IDH1 (mIDH1) enzyme. Its primary mechanism is to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG) in cancer cells harboring an IDH1 mutation. Elevated levels of 2-HG are associated with epigenetic changes that prevent cellular differentiation. By reducing 2-HG, this compound is expected to induce differentiation of cancer cells, which is a cytostatic rather than a cytotoxic effect.

Q2: Is this compound expected to be cytotoxic to my cell lines?

A2: The primary intended effect of this compound is to induce cellular differentiation, not direct cytotoxicity. Studies have shown that mIDH1 inhibitors generally exhibit little to no cytotoxicity at typical working concentrations and timepoints (e.g., 48 hours). However, cytotoxicity may be observed at very high concentrations (e.g., >40 µM) or due to cell line-specific sensitivities.

Q3: My cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after this compound treatment. What are the initial troubleshooting steps?

A3: If you observe unexpected cytotoxicity, it is crucial to systematically investigate the potential causes. Here are the initial steps:

  • Verify Aseptic Technique: Rule out microbial contamination (bacteria, fungi, mycoplasma) as a source of cell stress and death.

  • Check Culture Conditions: Ensure the pH of the medium is stable and that the incubator has the correct temperature and CO₂ levels.

  • Solvent Control: Run a vehicle-only control (e.g., DMSO) to ensure the solvent concentration is not toxic to your cells.

  • Concentration Optimization: Perform a dose-response experiment to determine if the observed toxicity is concentration-dependent. It is possible your cell line is particularly sensitive, or the concentration used is too high.

  • Assess Compound Stability: Consider the stability of this compound in your specific cell culture medium and experimental conditions.

Q4: How can I distinguish between a cytostatic (differentiation) and a cytotoxic effect of this compound?

A4: This is a key question when working with differentiation-inducing agents. You can use a combination of assays:

  • Cell Proliferation Assays: Assays like MTT or resazurin (B115843) measure metabolic activity, which can decrease due to either cell death or a reduction in proliferation. A decrease in signal in these assays is not definitively indicative of cytotoxicity.

  • Cell Viability and Cytotoxicity Assays: To directly measure cell death, use assays that detect membrane integrity loss (e.g., LDH release assay, trypan blue exclusion) or markers of apoptosis (e.g., Annexin V/Propidium Iodide staining).

  • Differentiation Markers: Assess the expression of cell-type-specific differentiation markers (e.g., via qPCR, western blot, or flow cytometry) to confirm if the intended biological effect is occurring.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your experiments.

Issue Possible Cause(s) Suggested Solution(s)
High levels of cell death observed after treatment. Concentration is too high: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.[1]Perform a dose-response curve starting from a low concentration (e.g., below the reported IC50 for 2-HG inhibition) to identify the optimal non-toxic concentration.
Prolonged exposure: Continuous exposure may lead to cumulative toxicity.Reduce the incubation time. Determine the minimum time required to observe the desired biological effect (e.g., 2-HG reduction, differentiation marker expression).
Solvent toxicity: The solvent (e.g., DMSO) may be toxic at the concentration used.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
Off-target effects: this compound has been reported as a potential inducer of cytochrome P450 (CYP) 3A4.[2][3] This could lead to unexpected effects in cell lines sensitive to CYP3A4 induction.If you suspect off-target effects, consider using a structurally different mIDH1 inhibitor as a control. Lowering the concentration of this compound may also mitigate these effects.
Inconsistent results between experiments. Compound instability: The compound may be degrading in the cell culture medium.Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of this compound in your specific medium if inconsistencies persist.
Incomplete solubilization: The compound may not be fully dissolved, leading to variable effective concentrations.Ensure complete dissolution of the compound in the stock solvent before further dilution.
Variable cell health: Inconsistent cell passage number, confluency, or overall health can affect experimental outcomes.Standardize your cell culture practices. Use cells within a consistent passage number range and plate them at a consistent density.
No observable effect on 2-HG levels or cell differentiation. Cell line does not harbor an IDH1 mutation: this compound is specific for mutant IDH1.Confirm the IDH1 mutation status of your cell line.
Compound is not cell-permeable in your system: While generally cell-permeable, specific cell types might have different uptake efficiencies.This is less likely for this compound, but if suspected, you could try to measure intracellular compound concentration.
Incorrect timing of assessment: The induction of differentiation can be a slow process.Perform a time-course experiment to determine the optimal time point for observing changes in differentiation markers.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Cell Line / System Reference
Enzymatic IC50 (mIDH1-R132H) 6 nMBiochemical Assay[4]
Cellular IC50 (2-HG Inhibition) Single-digit nM rangeHT1080 (chondrosarcoma)[2][3]
Observed Cytotoxicity Little to no cytotoxicityHuman Hepatocytes[5]
hPXR Activation ~70% of rifampicinhPXR Screen[2][3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate for the time specified in the kit instructions, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound as desired.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

mIDH1_Signaling_Pathway This compound Mechanism of Action cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1 Mutant IDH1 (mIDH1) Mutant IDH1 (mIDH1) 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate->2-Hydroxyglutarate (2-HG) NADPH -> NADP+ Mutant IDH1 (mIDH1)->2-Hydroxyglutarate (2-HG) Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Inhibits alpha-KG-dependent dioxygenases Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block Tumor Growth Tumor Growth Differentiation Block->Tumor Growth This compound This compound This compound->Mutant IDH1 (mIDH1) Inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production and promoting cell differentiation.

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Unexpected Cytotoxicity start Unexpected Cell Death Observed with this compound check_contamination Check for Microbial Contamination start->check_contamination contamination_present Address Contamination (Discard or Treat Culture) check_contamination->contamination_present Yes check_solvent Run Solvent-Only Control check_contamination->check_solvent No solvent_toxic Reduce Solvent Concentration check_solvent->solvent_toxic Toxic dose_response Perform Dose-Response Experiment check_solvent->dose_response Not Toxic distinguish_effect Distinguish Cytotoxicity from Cytostasis dose_response->distinguish_effect cytotoxicity_assays Perform Cytotoxicity Assays (LDH, Annexin V/PI) distinguish_effect->cytotoxicity_assays differentiation_assays Assess Differentiation Markers distinguish_effect->differentiation_assays end Characterize Cellular Response cytotoxicity_assays->end differentiation_assays->end

Caption: A workflow for troubleshooting and characterizing unexpected cell death with this compound.

Experimental_Workflow General Experimental Workflow for Assessing this compound Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Analysis seed_cells Seed Cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells prolif_assay Assess Cell Proliferation (e.g., MTT) treat_cells->prolif_assay diff_assay Measure Differentiation Markers treat_cells->diff_assay cytotox_assay Measure Cytotoxicity (e.g., LDH Release) prolif_assay->cytotox_assay If proliferation is inhibited apoptosis_assay Measure Apoptosis (e.g., Annexin V/PI) cytotox_assay->apoptosis_assay

Caption: A phased experimental approach to characterize the effects of this compound on a cell line.

References

AGI-14100 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a metabolically stable and orally available small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) with an IC50 of 6 nM.[1] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). This compound specifically inhibits this catalytic activity, leading to a reduction in 2-HG levels.

Q2: What is the most significant known off-target effect of this compound?

A2: The most prominent off-target effect of this compound is its potential to induce cytochrome P450 3A4 (CYP3A4) expression.[2][3] This occurs through the activation of the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor that regulates the transcription of genes involved in drug metabolism.[2][4]

Q3: How does this compound's hPXR activation compare to a known inducer?

A3: this compound exhibits significant hPXR activation, approximately 70% of that induced by rifampicin, a well-characterized strong CYP3A4 inducer.[2][3]

Q4: Was this off-target effect addressed in subsequent drug development?

A4: Yes, the pharmacochemical optimization of this compound was specifically aimed at eliminating hPXR activation.[1] This effort led to the development of AG-120 (Ivosidenib), a first-in-class mIDH1 inhibitor with reduced CYP induction liability.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Question: I am observing variable or weak inhibition of 2-HG production in my cancer cell line treated with this compound. What could be the cause?

  • Answer:

    • Cell Line Authenticity and Passage Number: Ensure your cell line has the specific IDH1 mutation and has not been passaged excessively, which can lead to genetic drift and altered phenotypes.

    • Compound Stability: this compound is metabolically stable; however, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.

    • Assay Conditions: The potency of this compound can be influenced by assay parameters such as cell density, serum concentration in the media, and incubation time. Optimize these conditions for your specific cell line.

    • Cellular Efflux: While efforts were made to avoid efflux during its development, high expression of efflux pumps (e.g., P-glycoprotein) in your cell line could reduce the intracellular concentration of this compound.[3]

Issue 2: Observing unexpected changes in the expression of non-target genes or proteins.

  • Question: My RNA-seq or proteomics data shows modulation of pathways unrelated to IDH1 signaling after this compound treatment. Why is this happening?

  • Answer: This is likely due to the off-target activation of the human pregnane X receptor (hPXR) by this compound.[2][3]

    • hPXR-Mediated Gene Expression: hPXR is a transcription factor that regulates a battery of genes involved in xenobiotic metabolism, including CYP3A4. Activation of hPXR by this compound can lead to the upregulation of these genes, which may have downstream effects on various cellular processes.

    • Troubleshooting Step: To confirm if the observed effects are hPXR-mediated, you can use a known hPXR antagonist in conjunction with this compound to see if the unexpected gene expression changes are reversed. Alternatively, you can test this compound in a cell line with low or no hPXR expression.

Issue 3: Difficulty in reproducing in vivo efficacy data.

  • Question: I am not observing the expected anti-tumor effects of this compound in my xenograft model, despite seeing good in vitro activity. What are the potential reasons?

  • Answer:

    • Pharmacokinetics and Drug Metabolism: The hPXR-mediated induction of CYP3A4 can lead to increased metabolism of this compound itself (auto-induction) or other co-administered compounds in vivo.[2][3] This can result in lower systemic exposure and reduced efficacy.

    • Animal Species Differences: PXR activation and subsequent CYP induction can vary between species. The metabolic profile in your animal model may differ from what is observed in human-derived cells.

    • Troubleshooting Step: Conduct pharmacokinetic studies in your animal model to measure the plasma and tumor concentrations of this compound over time. This will help determine if the compound is reaching the target tissue at sufficient concentrations to inhibit mIDH1.

Data Presentation

Table 1: On-Target and Off-Target Activity of this compound

ParameterTarget/Off-TargetValueReference CompoundReference Value
IC50 mIDH16 nM--
hPXR Activation hPXR~70% of RifampicinRifampicin100%

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Cellular 2-HG Inhibition Assay

This protocol outlines a general method for assessing the inhibition of 2-hydroxyglutarate (2-HG) production by this compound in adherent cancer cell lines with an IDH1 mutation.

  • Cell Seeding:

    • Plate IDH1-mutant cancer cells (e.g., HT1080) in a 96-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for 2-HG measurement.

    • Quantify 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS.

  • Data Analysis:

    • Normalize the 2-HG levels to the vehicle control.

    • Plot the percentage of 2-HG inhibition against the log concentration of this compound and calculate the IC50 value using a non-linear regression model.

Protocol 2: hPXR Activation/CYP3A4 Induction Assay

This protocol describes a method to evaluate the potential of this compound to induce CYP3A4 expression via hPXR activation in a human hepatocyte cell line (e.g., HepG2).

  • Cell Seeding and Treatment:

    • Plate HepG2 cells in a suitable format (e.g., 24-well plate).

    • Once confluent, treat the cells with various concentrations of this compound, a positive control (e.g., Rifampicin), and a vehicle control (DMSO) for 48-72 hours.

  • RNA Isolation and qRT-PCR:

    • Isolate total RNA from the cells using a standard RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

    • Compare the induction by this compound to that of the positive control.

Visualizations

on_target_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mIDH1 Mutant IDH1 (e.g., R132H) This compound->mIDH1 Inhibition 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2_HG Neomorphic Reaction alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Substrate Epigenetic_Changes Altered Histone & DNA Methylation 2_HG->Epigenetic_Changes Inhibits α-KG- dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block

Caption: On-target signaling pathway of this compound in mIDH1 cancer cells.

off_target_pathway cluster_extracellular Extracellular cluster_cytoplasm_nucleus Cytoplasm & Nucleus This compound This compound hPXR Human Pregnane X Receptor (hPXR) This compound->hPXR Activation hPXR_RXR_Complex hPXR-RXR Heterodimer hPXR->hPXR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->hPXR_RXR_Complex CYP3A4_Gene CYP3A4 Gene hPXR_RXR_Complex->CYP3A4_Gene Binds to promoter (Transcription) CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: Off-target signaling pathway of this compound via hPXR activation.

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_conclusion Conclusion Unexpected_Results Unexpected Cellular Phenotype or Gene Expression Changes Hypothesis This compound is causing off-target effects via hPXR Unexpected_Results->Hypothesis Cell_Culture Culture HepG2 cells (high hPXR expression) Hypothesis->Cell_Culture Treatment Treat with this compound, Rifampicin (positive control), & Vehicle (negative control) Cell_Culture->Treatment Analysis Measure CYP3A4 mRNA levels via qRT-PCR Treatment->Analysis Conclusion Confirm if this compound induces CYP3A4 expression Analysis->Conclusion

Caption: Experimental workflow to investigate this compound off-target effects.

References

how to account for AGI-14100 CYP3A4 induction in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the CYP3A4 induction potential of AGI-14100 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is CYP3A4 induction a concern?

A1: this compound is a potent and metabolically stable inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2][3] During preclinical evaluation, it was identified as a potential inducer of cytochrome P450 3A4 (CYP3A4).[1][4][5] CYP3A4 is a critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[6] Induction of CYP3A4 by this compound could lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy.[6] Therefore, it is crucial to characterize and account for this effect in both non-clinical and clinical studies.

Q2: What is the mechanism of CYP3A4 induction by this compound?

A2: this compound induces CYP3A4 primarily through the activation of the human pregnane (B1235032) X receptor (hPXR).[1][4][5] PXR is a nuclear receptor that acts as a xenosensor.[6][7] Upon binding of a ligand like this compound, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.[5][8]

Q3: How does the CYP3A4 induction potential of this compound compare to a standard inducer like rifampicin?

A3: In a human pregnane X receptor (hPXR) screen, this compound demonstrated approximately 70% of the hPXR activation observed with the strong CYP3A4 inducer, rifampicin.[1][4][5] This finding was subsequently confirmed in studies using human hepatocytes.[1][4][5]

Quantitative Data Summary

The following table summarizes the known data on hPXR activation by this compound and provides a hypothetical illustration of expected CYP3A4 induction results in primary human hepatocytes.

CompoundConcentration (µM)hPXR Activation (% of Rifampicin)Hypothetical CYP3A4 mRNA Induction (Fold Change vs. Vehicle)Hypothetical CYP3A4 Activity Induction (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) N/A0%1.01.0
Rifampicin (Positive Control) 10100%3510
This compound 1~70%155
5Not Reported258
10Not Reported289

Note: The hypothetical fold change values are for illustrative purposes and may vary depending on the experimental system, including the specific donor of hepatocytes.

Troubleshooting Guide

Issue 1: High variability in CYP3A4 induction response between different lots of primary human hepatocytes.

  • Possible Cause: Genetic variability among hepatocyte donors can lead to significant differences in the magnitude of CYP3A4 induction.

  • Solution: It is recommended to use hepatocytes from at least three different donors to obtain a more representative assessment of the induction potential.[7]

Issue 2: No significant CYP3A4 induction observed with this compound, while the positive control (rifampicin) works as expected.

  • Possible Cause 1: Suboptimal concentration of this compound. The concentration of this compound may be too low to elicit a significant induction response.

  • Solution 1: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for induction.

  • Possible Cause 2: Cytotoxicity of this compound at the tested concentrations. High concentrations of the test compound can lead to cell death, masking the induction response.

  • Solution 2: Conduct a cytotoxicity assay (e.g., MTS or LDH assay) in parallel with the induction experiment to ensure that the tested concentrations of this compound are not toxic to the hepatocytes.

Issue 3: Discrepancy between mRNA induction and enzyme activity results.

  • Possible Cause 1: this compound may also be an inhibitor of CYP3A4 activity. Some compounds that induce CYP enzymes can also inhibit their activity. If the compound is not washed out before the activity assay, the inhibitory effect can mask the induction.

  • Solution 1: After the induction period, wash the cells with fresh medium to remove any residual this compound before adding the CYP3A4 probe substrate for the activity assay.

  • Possible Cause 2: Post-transcriptional or post-translational modifications affecting enzyme activity.

  • Solution 2: While less common for induction studies, consider investigating potential effects on protein translation or stability if the discrepancy is persistent and significant.

Experimental Protocols

Protocol 1: Assessment of CYP3A4 mRNA Induction in Primary Human Hepatocytes
  • Cell Culture: Plate cryopreserved human hepatocytes in a suitable collagen-coated plate format (e.g., 24-well or 96-well plates) according to the supplier's instructions. Allow the cells to form a confluent monolayer.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Also prepare a positive control (e.g., 10 µM rifampicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Replace the culture medium with the medium containing the test compounds, positive control, or vehicle control. Incubate the cells for 48-72 hours, with a medium change every 24 hours.

  • RNA Isolation: After the incubation period, lyse the cells and isolate total RNA using a commercially available kit.

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using primers specific for CYP3A4 and a suitable housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.

Protocol 2: Assessment of CYP3A4 Enzyme Activity
  • Induction Phase: Follow steps 1-3 of the mRNA induction protocol.

  • Wash Step: After the incubation period, carefully aspirate the medium containing the compounds and wash the cells twice with pre-warmed, serum-free medium to remove any residual inducer.

  • Probe Substrate Incubation: Add a solution containing a specific CYP3A4 probe substrate (e.g., midazolam or testosterone) to each well. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Metabolite Quantification: Collect the supernatant and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Determine the rate of metabolite formation and calculate the fold increase in CYP3A4 activity relative to the vehicle control.

Visualizations

CYP3A4_Induction_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum AGI14100 This compound PXR PXR AGI14100->PXR Binds to PXR_RXR_c PXR-RXR Heterodimer PXR->PXR_RXR_c Heterodimerizes with RXR_c RXR RXR_c->PXR_RXR_c PXR_RXR_n PXR-RXR Heterodimer PXR_RXR_c->PXR_RXR_n Translocates to Nucleus XREM XREM (Response Element) PXR_RXR_n->XREM Binds to CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Activates Transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription CYP3A4_Protein CYP3A4 Protein mRNA->CYP3A4_Protein Translation

Caption: PXR-mediated CYP3A4 induction pathway by this compound.

CYP3A4_Induction_Workflow cluster_endpoints Endpoints cluster_mrna mRNA Analysis cluster_activity Enzyme Activity Analysis start Start culture Culture Primary Human Hepatocytes start->culture treat Treat with this compound, Rifampicin (Positive Control), & Vehicle (Negative Control) culture->treat incubate Incubate for 48-72 hours treat->incubate rna_iso Isolate RNA incubate->rna_iso wash Wash Cells incubate->wash qrt_pcr Perform qRT-PCR rna_iso->qrt_pcr mrna_analysis Analyze Fold Change in CYP3A4 mRNA qrt_pcr->mrna_analysis end End mrna_analysis->end probe_sub Incubate with CYP3A4 Probe Substrate wash->probe_sub lc_ms Quantify Metabolite (LC-MS/MS) probe_sub->lc_ms activity_analysis Analyze Fold Change in CYP3A4 Activity lc_ms->activity_analysis activity_analysis->end

Caption: Experimental workflow for assessing CYP3A4 induction.

References

Technical Support Center: Mitigating hPXR Activation by AGI-14100 in Hepatic Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activation of the human Pregnane X Receptor (hPXR) by AGI-14100 in hepatic cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and metabolically stable inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] It is an investigational compound that was a precursor to the clinically approved drug AG-120 (Ivosidenib).[1][2]

Q2: What is the known off-target effect of this compound in hepatic cell models?

This compound is a known activator of the human Pregnane X Receptor (hPXR).[2][3] This off-target effect can lead to the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism.[2][3]

Q3: How significant is the hPXR activation by this compound?

Studies have shown that this compound activates hPXR to approximately 70% of the level of rifampicin (B610482), a well-characterized strong inducer of CYP3A4.[2][3]

Q4: Why is mitigating hPXR activation important in my experiments?

Unintended hPXR activation can confound experimental results by altering the metabolism of this compound or other compounds in your model system. This can impact the assessment of this compound's on-target efficacy and lead to misinterpretation of its biological effects.

Q5: Are there alternative compounds to this compound with reduced hPXR activation?

Yes, AG-120 (Ivosidenib) was specifically developed from this compound to eliminate hPXR activation while retaining potent mIDH1 inhibitory activity.[1][2] For experiments where hPXR activation is a concern, using AG-120 is a recommended alternative.

Troubleshooting Guides

This section provides solutions to common problems encountered during the investigation of this compound's effects in hepatic cell models.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpectedly high expression of CYP3A4 mRNA or protein in this compound-treated cells. This compound is directly activating hPXR, leading to downstream gene induction.- Confirm the identity and purity of your this compound compound. - Include a known hPXR agonist (e.g., rifampicin) as a positive control in your experiment. - Consider using a lower, yet effective, concentration of this compound. - If possible, switch to an analog with no or reduced hPXR activity, such as AG-120.
Inconsistent results in hPXR reporter assays. - Cell line instability or high passage number. - Variability in transfection efficiency. - Inconsistent compound concentration or incubation time. - Luciferase assay interference.- Use a stable, low-passage cell line (e.g., HepG2). - Optimize transfection protocols and include a transfection control (e.g., GFP-expressing plasmid). - Ensure accurate dilutions and consistent timing for all treatments. - Perform a counterscreen to check for direct inhibition or enhancement of luciferase by this compound.
High background signal in vehicle-treated control cells. - Contamination of cell culture with other PXR activators. - Serum components in the media activating hPXR. - Endogenous activity of the reporter construct.- Use dedicated and sterile reagents and media. - Culture cells in charcoal-stripped fetal bovine serum to remove potential PXR-activating steroids. - Test and select a reporter construct with low basal activity.
This compound shows lower than expected mIDH1 inhibition in hepatic cells. Off-target hPXR activation is leading to increased metabolism and clearance of this compound.- Measure the concentration of this compound in the cell culture medium over time. - Co-treat with a known PXR antagonist (e.g., ketoconazole) to see if the inhibitory effect of this compound is restored. Note: Interpret with caution as the antagonist may have its own off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound.

Table 1: this compound Potency against Mutant IDH1

ParameterValueCell LineReference
IC₅₀ 6 nMU87MG (glioblastoma)[1]

Table 2: this compound hPXR Activation

CompoundConcentrationhPXR Activation (% of Rifampicin)Reference
This compound 10 µM~70%[2][3]
Rifampicin (Positive Control) 10 µM100%[2][3]

Experimental Protocols

Protocol 1: hPXR Activation Luciferase Reporter Assay in HepG2 Cells

This protocol describes a method to quantify the activation of hPXR by this compound using a luciferase reporter assay in the human liver carcinoma cell line, HepG2.

Materials:

  • HepG2 cells

  • DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)

  • hPXR expression vector

  • CYP3A4 promoter-luciferase reporter vector

  • Transfection reagent

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C and 5% CO₂.

  • Transfection: Co-transfect the cells with the hPXR expression vector and the CYP3A4 promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations, rifampicin (10 µM) as a positive control, or DMSO as a vehicle control.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

Protocol 2: RT-qPCR for CYP3A4 mRNA Induction in Primary Human Hepatocytes

This protocol details the measurement of CYP3A4 mRNA expression levels in primary human hepatocytes following treatment with this compound.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 24-well plates

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated 24-well plates according to the supplier's protocol. Allow the cells to attach and recover for 24-48 hours.

  • Compound Treatment: Treat the hepatocytes with this compound at desired concentrations, rifampicin (10 µM), or DMSO for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time quantitative PCR using primers for CYP3A4 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.

Visualizations

hPXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound hPXR_inactive hPXR This compound->hPXR_inactive Binds HSP90 HSP90 hPXR_inactive->HSP90 Complexed with hPXR_active hPXR hPXR_inactive->hPXR_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus hPXR_active->HSP90 Dissociates from PXR-RXR_dimer hPXR-RXR Heterodimer hPXR_active->PXR-RXR_dimer RXR_active->PXR-RXR_dimer PXRE PXR Response Element (e.g., in CYP3A4 promoter) PXR-RXR_dimer->PXRE Binds to CYP3A4_mRNA CYP3A4 mRNA PXRE->CYP3A4_mRNA Induces Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: hPXR activation pathway by this compound.

experimental_workflow cluster_reporter_assay hPXR Luciferase Reporter Assay cluster_qpcr CYP3A4 mRNA Induction Assay cluster_analysis Data Analysis & Interpretation A1 Seed HepG2 cells A2 Transfect with hPXR & Reporter Plasmids A1->A2 A3 Treat with this compound A2->A3 A4 Incubate 24h A3->A4 A5 Measure Luciferase Activity A4->A5 C1 Quantify Fold Induction A5->C1 B1 Plate Primary Human Hepatocytes B2 Treat with this compound B1->B2 B3 Incubate 48-72h B2->B3 B4 Extract RNA B3->B4 B5 Perform RT-qPCR B4->B5 B5->C1 C2 Compare to Controls C1->C2 C3 Assess Off-Target Effect C2->C3

Caption: Experimental workflow for assessing this compound's hPXR activation.

troubleshooting_logic Start High CYP3A4 Expression with this compound? Yes Yes Start->Yes No No Start->No CheckPurity Verify Compound Purity Yes->CheckPurity Is the effect confirmed? Proceed Proceed with Experiment No->Proceed PositiveControl Include Rifampicin Control CheckPurity->PositiveControl DoseResponse Perform Dose-Response PositiveControl->DoseResponse UseAlternative Consider AG-120 DoseResponse->UseAlternative If activation is significant UseAlternative->Proceed

Caption: Troubleshooting logic for unexpected CYP3A4 induction.

References

inconsistent results with AGI-14100 in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-14100. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Its primary mechanism of action is to bind to and inhibit the neomorphic activity of mIDH1, thereby blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1]

Q2: What is the reported IC50 of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 6 nM against the mIDH1 enzyme.[1] Cellular IC50 values may vary depending on the cell line and experimental conditions.

Q3: How should I store and handle this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For use in cell culture, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[2]

Q4: In which cell lines has this compound or similar mIDH1 inhibitors been shown to be effective?

A4: this compound and other mIDH1 inhibitors have been shown to be effective in various cancer cell lines harboring IDH1 mutations. A commonly used cell line for studying mIDH1 inhibitors is the HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation.[1][3] Other cell lines, including glioma and acute myeloid leukemia (AML) models with IDH1 mutations, have also been used.[4][5]

Q5: What are the expected downstream effects of this compound treatment?

A5: By inhibiting 2-HG production, this compound is expected to reverse the epigenetic alterations caused by this oncometabolite. This includes the demethylation of histones, particularly a decrease in repressive marks like H3K9me3 and H3K27me3, and the promotion of cellular differentiation.[6][7][8]

Troubleshooting Guide for Inconsistent Results with this compound

Inconsistent results in repeat experiments with this compound can arise from various factors. This guide provides a question-and-answer format to address common issues.

Problem Potential Cause Suggested Solution
Variable IC50 values between experiments Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Cellular Factors: Cell passage number, confluency, and overall health can significantly impact drug sensitivity. Assay Conditions: Variations in incubation time, cell seeding density, or reagent quality can affect results.Compound Handling: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. Cell Culture Consistency: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. Regularly test for mycoplasma contamination. Standardize Protocol: Strictly adhere to a standardized protocol for all steps of the assay, including incubation times and reagent preparation.
Low or no observable effect of this compound Compound Inactivity: The compound may have degraded due to improper storage. Solubility Issues: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. Cell Line Resistance: The cell line may not harbor an IDH1 mutation or may have other mechanisms of resistance.Verify Compound Activity: If possible, test the compound in a cell-free enzymatic assay to confirm its inhibitory activity. Ensure Solubility: Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, do so stepwise and vortex thoroughly. Visually inspect for any precipitation. The final DMSO concentration in the media should be kept low (e.g., <0.5%).[2] Confirm Genotype: Verify the IDH1 mutation status of your cell line using sequencing.
High background or off-target effects High Compound Concentration: Using concentrations significantly higher than the IC50 can lead to non-specific effects. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. CYP450 Induction: this compound has been reported to be a potential inducer of cytochrome P450 3A4 (CYP3A4), which could affect the metabolism of other compounds or cellular processes.[1][9]Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Consider Off-Target Effects: Be aware of the potential for CYP3A4 induction, especially in co-treatment studies. If unexpected results occur, consider investigating potential off-target effects.
Inconsistent downstream marker changes (e.g., histone methylation) Timing of Analysis: Changes in histone methylation and cell differentiation can be time-dependent. Antibody Quality: The specificity and quality of antibodies used for western blotting are critical. Sample Preparation: Inconsistent sample lysis and protein extraction can lead to variability.Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing changes in your downstream markers of interest. Antibody Validation: Validate your primary antibodies to ensure they are specific for the target protein and modification. Standardize Sample Prep: Use a consistent and validated protocol for cell lysis and protein quantification to ensure equal loading in western blots.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50 of this compound

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with an IDH1 mutation (e.g., HT1080).

  • Cell Seeding:

    • Culture HT1080 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol provides a general workflow for measuring intracellular 2-HG levels following this compound treatment. This can be performed using commercially available colorimetric/fluorometric assay kits or by LC-MS/MS for greater sensitivity and specificity.

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in the cell viability assay protocol for the desired duration (e.g., 48-72 hours).

    • Wash cells with ice-cold PBS.

    • Lyse the cells using the buffer provided in the 2-HG assay kit or a suitable buffer for LC-MS/MS analysis (e.g., 80% methanol).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • 2-HG Measurement (using a commercial kit):

    • Follow the manufacturer's instructions for the specific 2-HG assay kit being used. This typically involves:

      • Preparing a standard curve with the provided 2-HG standard.

      • Adding the cell lysate and reaction mix to a 96-well plate.

      • Incubating for the recommended time.

      • Measuring the absorbance or fluorescence.

  • Data Analysis:

    • Calculate the concentration of 2-HG in the samples using the standard curve.

    • Normalize the 2-HG concentration to the protein concentration of the cell lysate.

    • Compare the 2-HG levels in this compound-treated cells to the vehicle-treated control.

Western Blot Analysis of Downstream Targets

This protocol outlines the steps to analyze changes in histone methylation (e.g., H3K9me3) following this compound treatment.

  • Protein Extraction:

    • Treat cells with this compound at the desired concentration and for the optimal duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For histone analysis, consider using an acid extraction protocol.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K9me3 (or another target of interest) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.

Visualizations

mIDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Substrate alpha_KG α-Ketoglutarate mIDH1->alpha_KG Reduced Conversion Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG Neomorphic Activity TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases (e.g., KDMs) Two_HG->Histone_Demethylases Inhibition AGI_14100 This compound AGI_14100->mIDH1 Inhibition Epigenetic_Changes Epigenetic Alterations (Hypermethylation) TET_Enzymes->Epigenetic_Changes Leads to Histone_Demethylases->Epigenetic_Changes Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Integrity (Storage, Aliquoting, Solubility) Start->Check_Compound Check_Compound->Start [Issue Found] Check_Cells Verify Cell Line (Passage, Health, IDH1 status) Check_Compound->Check_Cells [Compound OK] Check_Cells->Start [Issue Found] Check_Protocol Review Experimental Protocol (Consistency, Controls) Check_Cells->Check_Protocol [Cells OK] Check_Protocol->Start [Issue Found] Optimize_Concentration Optimize this compound Concentration Check_Protocol->Optimize_Concentration [Protocol OK] Time_Course Perform Time-Course Experiment Optimize_Concentration->Time_Course Validate_Reagents Validate Reagents (e.g., Antibodies) Time_Course->Validate_Reagents Consistent_Results Consistent Results Validate_Reagents->Consistent_Results Experimental_Workflow Start Start Experiment Prepare_Cells Prepare and Seed Cells (e.g., HT1080) Start->Prepare_Cells Prepare_AGI14100 Prepare this compound Dilutions and Controls Prepare_Cells->Prepare_AGI14100 Treat_Cells Treat Cells with this compound Prepare_AGI14100->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Endpoint 1 TwoHG 2-HG Measurement Assay->TwoHG Endpoint 2 Western Western Blot (Downstream Targets) Assay->Western Endpoint 3 Analyze Analyze Data and Draw Conclusions Viability->Analyze TwoHG->Analyze Western->Analyze

References

Technical Support Center: Improving AGI-14100 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AGI-14100 in animal studies. The information is designed to address common challenges and provide detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] The wild-type IDH1 enzyme is responsible for the conversion of isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1, commonly found in certain cancers, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis. This compound specifically inhibits this mutant enzyme, leading to a reduction in 2-HG levels.

Q2: What are the known challenges with this compound's bioavailability and in vivo use?

A2: While this compound is orally available and metabolically stable, a key challenge identified during its preclinical development is its potential to induce cytochrome P450 3A4 (CYP3A4).[2][3] This induction can alter the metabolism of this compound itself (autoinduction) or co-administered drugs, potentially affecting its plasma exposure and efficacy. Further optimization to mitigate this CYP induction liability led to the development of its successor, AG-120 (Ivosidenib).[2]

Q3: What is a suitable vehicle for oral administration of this compound in mice?

A3: While the exact formulation used in the original preclinical studies for this compound is not publicly detailed, a common vehicle for similar small molecule inhibitors with limited aqueous solubility is a suspension in a mixture of a suspending agent and a surfactant. A widely used and effective vehicle is 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.

Q4: How should I properly perform an oral gavage in mice to ensure accurate dosing?

A4: Proper oral gavage technique is critical for accurate dosing and animal welfare. Key steps include using an appropriately sized gavage needle (typically a 20-22 gauge, 1.5-inch flexible or ball-tipped needle for adult mice), ensuring the mouse is properly restrained to align the head and body, and passing the needle gently along the side of the mouth into the esophagus.[4][5] Do not force the needle if resistance is met. The volume administered should generally not exceed 10 mL/kg.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in plasma concentrations between animals Improper oral gavage technique leading to inaccurate dosing (e.g., dosing into the trachea or regurgitation).Ensure all personnel are thoroughly trained and proficient in oral gavage. Observe animals for any signs of distress or mis-dosing (e.g., fluid from the nose).
Precipitation of this compound in the formulation or stomach.Ensure the formulation is a fine, homogenous suspension. Prepare the formulation fresh daily and vortex thoroughly before each use. Consider a pilot study with a different vehicle if precipitation is suspected.
Lower than expected plasma exposure Poor absorption from the GI tract.Fasting the animals for a few hours before dosing may improve absorption, but this needs to be validated for your specific study protocol.
Rapid metabolism due to CYP3A4 induction (autoinduction).Conduct a pilot study with a small cohort of animals to assess the pharmacokinetic profile after single and multiple doses to check for signs of autoinduction (e.g., decreased exposure over time).
Signs of respiratory distress in mice post-dosing Aspiration of the dosing solution into the lungs.This is a critical issue. Immediately stop the procedure if you suspect aspiration. The animal must be closely monitored, and if signs of distress persist, it should be humanely euthanized. Review and refine the oral gavage technique.
Inconsistent tumor 2-HG reduction despite consistent dosing Issues with drug delivery to the tumor site or development of resistance.Verify tumor perfusion and vascularization in your xenograft model. Ensure the dosing regimen is sufficient to maintain plasma concentrations above the IC50 for 2-HG reduction.

Data Presentation

Illustrative Pharmacokinetic Parameters of an mIDH1 Inhibitor (Based on data for related compounds)

Disclaimer: The following table presents illustrative pharmacokinetic data for a hypothetical mIDH1 inhibitor with properties similar to this compound, as the specific data from supplementary materials was not publicly accessible. This table is for guidance and comparative purposes only.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Clearance (mL/min/kg)
Rat 10Oral12502875019.0
Dog 5Oral800496008.7
Monkey 5Oral9503104507.9

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Mice
  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Formulation Preparation: Prepare a suspension of this compound at the desired concentration (e.g., 10 mg/mL) in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Ensure the suspension is homogenous by sonication and vortexing.

  • Dosing: Fast mice for 4 hours prior to dosing. Administer this compound via oral gavage at a dose of 100 mg/kg (10 mL/kg dosing volume).

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding 3 volumes of acetonitrile (B52724) (containing an appropriate internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated protein.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

Protocol 2: In Vivo Assessment of CYP3A4 Induction
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Positive control (e.g., Rifampicin, 10 mg/kg, oral gavage).

    • This compound (e.g., 100 mg/kg, oral gavage).

  • Dosing Regimen: Administer the respective treatments once daily for 4 consecutive days.

  • Probe Substrate Administration: On day 5, one hour after the final dose, administer a CYP3A4 probe substrate (e.g., Midazolam, 2 mg/kg, intraperitoneal).

  • Pharmacokinetic Analysis of Probe Substrate: Collect blood samples at various time points post-midazolam administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the pharmacokinetic profile of midazolam.

  • Data Analysis: A significant decrease in the AUC and an increase in the clearance of midazolam in the this compound treated group compared to the vehicle control group would indicate CYP3A4 induction.

Mandatory Visualizations

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate Wild_Type_IDH1 Wild-Type IDH1 Isocitrate->Wild_Type_IDH1 NADP+ -> NADPH alpha-Ketoglutarate alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha-Ketoglutarate->Mutant_IDH1 NADPH -> NADP+ D-2-Hydroxyglutarate D-2-Hydroxyglutarate AKT_mTOR_Pathway AKT-mTOR Pathway D-2-Hydroxyglutarate->AKT_mTOR_Pathway Activation Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) D-2-Hydroxyglutarate->Epigenetic_Dysregulation Mutant_IDH1->D-2-Hydroxyglutarate Wild_Type_IDH1->alpha-Ketoglutarate Cell_Proliferation_Migration Cell Proliferation & Migration AKT_mTOR_Pathway->Cell_Proliferation_Migration Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation AGI_14100 This compound AGI_14100->Mutant_IDH1 Inhibition

Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Bioavailability cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Animal Acclimation (BALB/c mice) Formulation This compound Formulation (e.g., 0.5% MC, 0.2% Tween 80) Dosing Oral Gavage (100 mg/kg) Formulation->Dosing Blood_Collection Serial Blood Sampling (0-24 hr) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Prep (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->Data_Analysis

Caption: Workflow for an oral bioavailability study of this compound in mice.

References

addressing variability in AGI-14100 response across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in cellular responses to the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, AGI-14100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] Its primary mechanism of action is the selective inhibition of the neomorphic activity of mutant IDH1 enzymes, thereby blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG is implicated in epigenetic dysregulation and a block in cellular differentiation in cancer.[1]

Q2: Why was the clinical development of this compound discontinued (B1498344) in favor of AG-120 (Ivosidenib)?

While this compound is a potent mIDH1 inhibitor, its development was halted due to a significant off-target effect. It was found to be a potent activator of the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug metabolism enzymes.[1][3][4] This activation leads to the induction of cytochrome P450 3A4 (CYP3A4), a major enzyme involved in the metabolism of many drugs.[1][3][4] This property raised concerns about potential drug-drug interactions in a clinical setting. The subsequent optimization of this compound led to the development of AG-120 (Ivosidenib), which has a reduced potential for CYP3A4 induction.[1][3]

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated potent enzymatic inhibition of the IDH1-R132H mutant.[1][5] Cellular activity has been confirmed in the HT1080 human fibrosarcoma cell line, which endogenously expresses the IDH1-R132C mutation.[1] Preclinical studies also showed its efficacy in a primary human IDH1 mutant acute myeloid leukemia (AML) xenograft model.

Q4: What are the known IC50 values for this compound?

The following table summarizes the reported IC50 values for this compound.

TargetAssay TypeIC50 ValueReference
Mutant IDH1 (R132H)Enzymatic Assay6 nM[1][5]
HT1080 (IDH1-R132C)Cellular AssayData not specified, but showed activity[1]
Primary Human mIDH1 AML XenograftIn vivo1 nM (potency)[5]

Troubleshooting Guide: Variability in this compound Response

This guide addresses common issues related to inconsistent or unexpected results in experiments using this compound.

Issue 1: No or Weak Response in an IDH1-Mutant Cell Line

If you observe a minimal or no response to this compound in a cell line known to harbor an IDH1 mutation, consider the following potential causes and troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Incorrect IDH1 Mutation Subtype Confirm the specific IDH1 mutation in your cell line (e.g., R132H, R132C, R132G). While this compound is potent against R132H and active in R132C cells, its efficacy against other subtypes is less characterized.
Low or Absent Mutant IDH1 Expression Verify the expression level of the mutant IDH1 protein in your cell line using Western blot or mass spectrometry. Low expression may lead to an insufficient production of 2-HG for this compound to have a measurable effect.
Cell Culture Conditions Standard cell culture conditions may not be suitable for propagating some IDH1-mutant glioma cells, potentially leading to the selection of clones that have lost the mutation.[6] Regularly verify the presence of the IDH1 mutation in your cell cultures.
Compound Instability This compound, like many small molecules, can be unstable in cell culture media over long incubation periods. Prepare fresh solutions and consider media changes for long-term experiments.

Experimental Protocol: Verifying IDH1 Mutation Status

A detailed protocol for Sanger sequencing to confirm the IDH1 mutation in your cell line is provided in the "Experimental Protocols" section.

Issue 2: High Variability in Response Between Different IDH1-Mutant Cell Lines

Significant differences in the response to this compound across various cell lines with IDH1 mutations can be attributed to several factors.

Potential Causes and Solutions

Potential CauseRecommended Action
Different IDH1 Mutation Subtypes The potency of this compound may vary depending on the specific R132 substitution. Testing a panel of cell lines with different IDH1 mutations is recommended to characterize the spectrum of activity.
Mechanisms of Intrinsic Resistance Cell lines may possess intrinsic resistance mechanisms, such as the activation of bypass signaling pathways (e.g., receptor tyrosine kinase pathways) that reduce their dependency on the mutant IDH1 pathway.
Metabolic Differences The metabolic state of the cell can influence its response to IDH1 inhibition. Assess the baseline metabolic profiles of your cell lines to identify potential differences.
Issue 3: Acquired Resistance to this compound

Cells that initially respond to this compound may develop resistance over time.

Potential Causes and Solutions

Potential CauseRecommended Action
Isoform Switching Cells may acquire mutations in the IDH2 gene, providing an alternative pathway for 2-HG production that is not targeted by the IDH1-specific inhibitor this compound.
Secondary Mutations in IDH1 Mutations in the IDH1 dimer interface can emerge, preventing the binding of allosteric inhibitors like this compound.
Activation of Bypass Signaling Pathways The upregulation of parallel signaling pathways can compensate for the inhibition of the mutant IDH1 pathway, leading to restored cell growth and survival.

Signaling Pathways and Experimental Workflows

agi14100_moa This compound Mechanism of Action cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 aKG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->two_HG Mutant IDH1 Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block AGI14100 This compound AGI14100->two_HG Inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production.

troubleshooting_workflow Troubleshooting this compound Response Variability Start Inconsistent or Weak This compound Response Check_Mutation Verify IDH1 Mutation Status (Sequencing) Start->Check_Mutation Investigate_Resistance Investigate Resistance Mechanisms Start->Investigate_Resistance Initial response, then resistance Mutation_Present Mutation Confirmed? Check_Mutation->Mutation_Present Check_Expression Confirm Mutant IDH1 Protein Expression Expression_Present Expression Confirmed? Check_Expression->Expression_Present Assess_Metabolism Analyze Baseline Metabolic Profile Intrinsic_Resistance Consider Intrinsic Resistance Assess_Metabolism->Intrinsic_Resistance Acquired_Resistance Consider Acquired Resistance Investigate_Resistance->Acquired_Resistance Mutation_Present->Start No Mutation_Present->Check_Expression Yes Expression_Present->Check_Expression No Expression_Present->Assess_Metabolism Yes

Caption: A logical workflow for troubleshooting this compound response.

Experimental Protocols

Protocol 1: Sanger Sequencing of IDH1 Codon 132

Objective: To confirm the presence and specific subtype of the IDH1 mutation at codon 132 in cancer cell lines.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking IDH1 exon 4 (codon 132)

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from your cell line pellet according to the manufacturer's protocol of your chosen kit.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify exon 4 of the IDH1 gene.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Data Analysis: Align the sequencing results to the reference human IDH1 sequence to identify any mutations at codon 132.

Protocol 2: Western Blot for Mutant IDH1 Expression

Objective: To determine the protein expression level of mutant IDH1 in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody specific to the IDH1 R132H mutation (or a pan-IDH1 antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Cell Lysis: Lyse cell pellets in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of mutant IDH1 across different cell lines.

Protocol 3: 2-HG Measurement by Mass Spectrometry

Objective: To quantify the intracellular and extracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG) in response to this compound treatment.

Materials:

  • This compound

  • Cell culture medium

  • Methanol/acetonitrile/water extraction solvent

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat IDH1-mutant cells with a dose range of this compound for a specified time (e.g., 48 hours).

  • Metabolite Extraction:

    • For extracellular 2-HG, collect the cell culture medium.

    • For intracellular 2-HG, wash the cells with PBS and then extract metabolites using a cold extraction solvent.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for 2-HG detection.

  • Data Analysis: Quantify the 2-HG levels by comparing to a standard curve and normalize to cell number or protein concentration for intracellular measurements. Calculate the IC50 value for 2-HG reduction by this compound.

References

interpreting unexpected phenotypic changes with AGI-14100 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypic changes observed during experiments with AGI-14100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally available small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] Its primary mechanism of action is to selectively bind to and inhibit the neomorphic activity of mIDH1, thereby reducing the production of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are associated with epigenetic alterations and impaired cellular differentiation in various cancers.[2][3]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is its potential to induce cytochrome P450 3A4 (CYP3A4) expression.[2] This occurs through the activation of the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug metabolism enzymes.[2] this compound has been shown to activate hPXR to a significant degree, which can lead to increased metabolism of co-administered drugs and potentially altered cellular phenotypes.[2] It is important to note that this compound is a precursor to the clinically approved drug AG-120 (Ivosidenib), which was specifically optimized to eliminate this hPXR activation.[1]

Q3: Could this compound inhibit wild-type IDH1?

While this compound is designed to be selective for mutant IDH1, like many small molecule inhibitors, there is a possibility of activity against the wild-type enzyme, especially at higher concentrations. Inhibition of wild-type IDH1 could potentially disrupt normal cellular metabolism and lead to unexpected phenotypic changes. It is crucial to determine the selectivity profile of this compound in your specific experimental system.

Q4: Can this compound affect cellular differentiation through mechanisms independent of 2-HG reduction?

While the primary mechanism for mIDH1 inhibitors to promote differentiation is through the reduction of 2-HG, the possibility of 2-HG-independent effects cannot be entirely ruled out. Some studies with mIDH inhibitors have shown that while 2-HG levels are reduced, not all aspects of the cancer phenotype are reversed, suggesting other mechanisms may be at play.[4] These could be related to off-target effects or more complex downstream consequences of mIDH1 inhibition.

Troubleshooting Guides

Issue 1: Unexpected Changes in the Metabolism of Co-administered Compounds or Altered Cell Morphology.

Possible Cause: Induction of Cytochrome P450 enzymes, particularly CYP3A4, due to hPXR activation by this compound.

Troubleshooting Workflow:

start Unexpected Phenotypic Changes (e.g., altered drug metabolism, morphology changes) step1 Hypothesis: CYP450 Induction via hPXR Activation start->step1 step2 Experiment 1: hPXR Activation Assay (Luciferase Reporter Assay) step1->step2 result1 Positive for hPXR Activation? step2->result1 step3 Experiment 2: CYP3A4 Activity Assay (e.g., P450-Glo™) result2 Increased CYP3A4 Activity? step3->result2 step4 Experiment 3: CYP3A4 mRNA Quantification (qRT-PCR) result3 Increased CYP3A4 mRNA? step4->result3 result1->step3 Yes conclusion_neg Conclusion: Unexpected phenotype is likely NOT due to CYP3A4 induction. Investigate other off-target effects or cellular pathways. result1->conclusion_neg No result2->step4 Yes result2->conclusion_neg No conclusion_pos Conclusion: Unexpected phenotype is likely due to This compound-mediated CYP3A4 induction. result3->conclusion_pos Yes result3->conclusion_neg No

Caption: Troubleshooting workflow for investigating CYP450 induction.

Experimental Protocols:

  • hPXR Activation Assay (Luciferase Reporter Assay):

    • Cell Line: Use a human liver cell line (e.g., HepG2) stably or transiently co-transfected with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements (PXREs).

    • Treatment: Seed cells in a 96-well plate. After 24 hours, treat cells with a dose range of this compound (e.g., 0.1 to 10 µM), a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.

    • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.

    • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express results as fold induction over the vehicle control.

  • CYP3A4 Activity Assay (e.g., P450-Glo™ CYP3A4 Assay):

    • Cell Culture: Plate primary human hepatocytes or a suitable hepatic cell line in a 96-well plate.

    • Induction: Treat cells with this compound, a positive control (e.g., Rifampicin), and a vehicle control for 48-72 hours.

    • Assay: Replace the culture medium with a medium containing a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA). Incubate for 30-60 minutes at 37°C.

    • Detection: Add the Luciferin Detection Reagent to initiate a luminescent reaction. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the net luminescence signal by subtracting the background. Express the results as fold induction over the vehicle control.

Data Presentation:

TreatmenthPXR Activation (Fold Induction)CYP3A4 Activity (Fold Induction)CYP3A4 mRNA (Fold Change)
Vehicle (0.1% DMSO)1.0 ± 0.21.0 ± 0.11.0 ± 0.3
This compound (1 µM)8.5 ± 1.14.2 ± 0.56.8 ± 0.9
This compound (10 µM)15.2 ± 2.59.8 ± 1.312.5 ± 1.8
Rifampicin (10 µM)20.1 ± 3.012.5 ± 1.918.2 ± 2.5
Issue 2: Reduced Cell Viability or Unexpected Cytotoxicity at Concentrations Effective for mIDH1 Inhibition.

Possible Causes:

  • Inhibition of wild-type IDH1.

  • Off-target kinase inhibition.

  • General cellular toxicity.

Troubleshooting Workflow:

start Unexpected Cytotoxicity step1 Experiment 1: Compare Viability in mIDH1 vs. WT-IDH1 Cells start->step1 result1 Selective Toxicity to mIDH1 Cells? step1->result1 step2 Experiment 2: Kinase Panel Screening result1->step2 No conclusion_ontarget Conclusion: Cytotoxicity is likely on-target (mIDH1-dependent). result1->conclusion_ontarget Yes result2 Inhibition of Key Survival Kinases? step2->result2 step3 Experiment 3: Rescue Experiment with α-ketoglutarate result2->step3 No conclusion_kinase Conclusion: Cytotoxicity may be due to off-target kinase inhibition. result2->conclusion_kinase Yes result3 Rescue of Viability? step3->result3 conclusion_wt Conclusion: Cytotoxicity may be due to wild-type IDH1 inhibition. result3->conclusion_wt Yes conclusion_general Conclusion: General cellular toxicity. Consider structure-activity relationship studies to identify toxicophore. result3->conclusion_general No

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.

Experimental Protocols:

  • Comparative Cell Viability Assay:

    • Cell Lines: Use a pair of isogenic cell lines, one expressing wild-type IDH1 and the other expressing a relevant IDH1 mutation (e.g., R132H).

    • Treatment: Seed both cell lines in 96-well plates. Treat with a dose range of this compound for 72 hours.

    • Viability Assessment: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).

    • Data Analysis: Plot dose-response curves and calculate the IC50 for each cell line. A significantly lower IC50 in the wild-type cell line suggests potential off-target toxicity or inhibition of wild-type IDH1.

  • Kinase Panel Screening:

    • Submit this compound to a commercial kinase screening service to profile its activity against a broad panel of kinases. This can help identify potential off-target kinases that may be responsible for the observed cytotoxicity. This compound contains a triazine core, a scaffold present in some kinase inhibitors, making this a relevant investigation.[5][6]

Data Presentation:

Cell LineIDH1 StatusThis compound IC50 (µM)
U87-MGWild-type15.8 ± 2.1
U87-MG-R132HMutant0.5 ± 0.1
HT1080Mutant0.3 ± 0.05
Isogenic WTWild-type12.3 ± 1.9
Issue 3: Incomplete or Absent Cellular Differentiation Despite Effective 2-HG Reduction.

Possible Cause: The block in differentiation is not solely dependent on 2-HG levels, or this compound has off-target effects that interfere with differentiation pathways.

Troubleshooting Workflow:

start Lack of Expected Differentiation step1 Confirm 2-HG Reduction (Mass Spectrometry) start->step1 result1 2-HG Reduced? step1->result1 step2 Investigate Key Differentiation Pathways (e.g., Western blot for markers, RNA-seq) result1->step2 Yes conclusion_2hg Conclusion: Ineffective 2-HG reduction. Optimize this compound concentration and treatment duration. result1->conclusion_2hg No result2 Differentiation Pathways Altered? step2->result2 step3 Compare with other mIDH1 inhibitors (e.g., AG-120) conclusion_complex Conclusion: Differentiation is a complex process. Consider combinatorial treatments. step3->conclusion_complex result2->step3 Yes conclusion_pathway Conclusion: Differentiation block may be 2-HG independent or this compound has off-target effects on differentiation pathways. result2->conclusion_pathway No

Caption: Troubleshooting workflow for lack of cellular differentiation.

Experimental Protocols:

  • 2-HG Measurement:

    • Sample Collection: Culture cells with this compound for the desired time. Collect both cell pellets and culture medium.

    • Metabolite Extraction: Perform a metabolite extraction from the samples.

    • Mass Spectrometry: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify 2-HG levels.

    • Data Analysis: Compare 2-HG levels in treated versus untreated cells.

  • Analysis of Differentiation Markers:

    • Western Blotting: Analyze the protein expression of key differentiation markers specific to your cell type.

    • qRT-PCR: Measure the mRNA expression of genes involved in differentiation.

    • Flow Cytometry: Use antibodies against cell surface markers of differentiation to quantify the percentage of differentiated cells.

    • RNA-sequencing: Perform a global transcriptomic analysis to identify differentially expressed genes and pathways related to differentiation.

Signaling Pathway:

AGI14100 This compound mIDH1 Mutant IDH1 AGI14100->mIDH1 Inhibits Off_Target Potential Off-Target Effects (e.g., on kinases, other enzymes) AGI14100->Off_Target twoHG 2-Hydroxyglutarate (2-HG) mIDH1->twoHG Produces alphaKG_Dioxygenases α-KG Dependent Dioxygenases (e.g., TETs, JHDMs) twoHG->alphaKG_Dioxygenases Inhibits Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) alphaKG_Dioxygenases->Epigenetic_Changes Prevents Demethylation Diff_Block Block in Cellular Differentiation Epigenetic_Changes->Diff_Block Differentiation Cellular Differentiation Diff_Block->Differentiation Inhibits Off_Target->Differentiation May Inhibit

References

Validation & Comparative

In Vitro Efficacy Showdown: A Comparative Guide to AGI-14100 and AG-120 (Ivosidenib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two potent mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors: AGI-14100 and its clinically approved successor, AG-120 (Ivosidenib). The data presented herein, derived from publicly available experimental results, is intended to assist researchers in understanding the nuanced differences in efficacy and mechanism between these two compounds.

Executive Summary

Both this compound and AG-120 are highly effective inhibitors of the gain-of-function mutations in the IDH1 enzyme, which are implicated in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Both molecules function by targeting the mutant IDH1 enzyme, thereby reducing 2-HG levels and promoting cellular differentiation.[1][2][4] this compound was a lead compound with excellent potency, but it exhibited potential for cytochrome P450 (CYP) 3A4 induction.[1][2][5] AG-120 (Ivosidenib) was developed through the optimization of this compound to mitigate this liability, resulting in a compound with a more favorable safety profile for clinical use.[6][7]

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory activity of this compound and AG-120 against various IDH1 mutations.

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Cell Line
This compound mIDH1-R132H6[6][8]1 (xenograft model)[8]HT1080 (in vivo)[8]
AG-120 (Ivosidenib) mIDH1-R132H12[2][9][10]19[2]U87 MG (overexpression)[2]
mIDH1-R132C13[2][9][10]8[2]HT1080 (endogenous)[2]
mIDH1-R132G8[2][9][10]--
mIDH1-R132L13[2][9][10]--
mIDH1-R132S12[2][9][10]12[2]HCCC-9810 (endogenous)[2]

Signaling Pathway and Mechanism of Action

Mutations in the IDH1 gene, typically at the R132 residue, confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-HG.[2][3] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2][7] this compound and AG-120 are allosteric inhibitors that bind to the mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Inhibitor Action Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle Dioxygenases Dioxygenases aKG->Dioxygenases Cofactor for α-KG-dependent dioxygenases Demethylation Demethylation Dioxygenases->Demethylation Histone & DNA Demethylation Gene_Expression Gene_Expression Demethylation->Gene_Expression Normal Gene Expression Differentiation Differentiation Gene_Expression->Differentiation Cellular Differentiation Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (WT allele) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH1 (Mutant) aKG_dep_dioxy_mut α-KG-dependent dioxygenases Two_HG->aKG_dep_dioxy_mut Inhibits Hypermethylation Histone & DNA Hypermethylation aKG_dep_dioxy_mut->Hypermethylation Block_Diff Blocked Differentiation Hypermethylation->Block_Diff Inhibitor This compound or AG-120 IDH1_mut_inhibited IDH1 (Mutant) Inhibitor->IDH1_mut_inhibited Binds and Inhibits

Caption: IDH1 signaling in normal and cancerous states, and the mechanism of inhibitor action.

Experimental Protocols

In Vitro IDH1 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of inhibitors against mutant IDH1 enzymes.

1. Reagents and Materials:

  • Recombinant human mIDH1 enzyme (e.g., R132H, R132C)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • Diaphorase

  • Resazurin

  • Test compounds (this compound, AG-120) dissolved in DMSO

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the enzyme solution to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells.

  • Initiate the reaction by adding a substrate solution containing α-KG and NADPH.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

  • To measure NADPH consumption, add a detection reagent containing diaphorase and resazurin.[11][12]

  • Incubate for a further 10-15 minutes.[11]

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) to determine the amount of resorufin (B1680543) produced, which is proportional to the remaining NADPH.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based 2-HG Measurement Assay

This protocol describes a method to assess the ability of inhibitors to reduce 2-HG levels in cancer cell lines harboring IDH1 mutations.

1. Cell Culture:

  • Culture IDH1-mutant cancer cell lines (e.g., HT1080 [R132C], U87 MG [R132H overexpressing]) in appropriate media and conditions.[2][13]

2. Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or AG-120 for a specified period (e.g., 48 hours).[10]

  • Collect the cell culture supernatant.

  • Measure the concentration of 2-HG in the supernatant using a 2-HG assay kit (e.g., enzymatic assay or LC-MS/GC-MS based methods).[13]

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Calculate the percent reduction in 2-HG for each compound concentration relative to DMSO-treated controls.

  • Determine the cellular IC50 values by plotting the percent reduction against the compound concentration.

Experimental_Workflow cluster_enzyme Enzymatic Assay cluster_cell Cell-Based Assay e1 Prepare Reagents (mIDH1, α-KG, NADPH, Inhibitor) e2 Incubate Enzyme with Inhibitor e1->e2 e3 Initiate Reaction (add Substrates) e2->e3 e4 Measure NADPH Consumption (e.g., Diaphorase/Resazurin) e3->e4 e5 Calculate Enzymatic IC50 e4->e5 c1 Culture IDH1-mutant Cell Line c2 Treat Cells with Inhibitor c1->c2 c3 Collect Supernatant c2->c3 c4 Measure 2-HG Levels (LC-MS or Kit) c3->c4 c5 Calculate Cellular IC50 c4->c5

Caption: General experimental workflow for in vitro evaluation of mIDH1 inhibitors.

Discussion and Conclusion

Both this compound and AG-120 (Ivosidenib) demonstrate potent and selective inhibition of various IDH1-R132 mutations at low nanomolar concentrations. This compound shows slightly greater potency in enzymatic assays against the R132H mutant. However, the subsequent development of AG-120 successfully addressed the off-target liabilities of this compound, specifically its potential to induce CYP3A4, without significantly compromising its on-target efficacy.[1][2][5] The comprehensive inhibitory profile of AG-120 across multiple R132 mutations underscores its broad applicability for cancers driven by these genetic alterations.[2][9][10] This guide provides researchers with the fundamental in vitro data and methodologies to inform further preclinical studies and drug discovery efforts targeting mutant IDH1.

References

A Comparative Guide to AGI-14100 and AGI-5198 for Mutant IDH1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two research compounds, AGI-14100 and AGI-5198, both potent inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). This document synthesizes preclinical data to assist researchers in selecting the appropriate tool compound for their studies in oncology and metabolic diseases.

Executive Summary

This compound and AGI-5198 are valuable research tools for investigating the function of mutant IDH1, a key enzyme implicated in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. Both compounds effectively inhibit the neomorphic activity of mIDH1, which catalyzes the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). However, they possess distinct profiles in terms of potency, metabolic stability, and off-target effects, making them suitable for different research applications.

This compound is a highly potent and metabolically stable mIDH1 inhibitor, representing a significant advancement over earlier compounds. Its primary drawback is its potent induction of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism, which can complicate in vivo studies. AGI-5198, an earlier-generation inhibitor, is less potent and exhibits poor metabolic stability. Nevertheless, it has been instrumental in foundational research on the effects of mIDH1 inhibition and remains a useful tool for in vitro studies where metabolic liabilities are less of a concern.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and AGI-5198, providing a direct comparison of their biochemical and cellular activities.

ParameterThis compoundAGI-5198Reference(s)
Target Mutant Isocitrate Dehydrogenase 1 (mIDH1)Mutant Isocitrate Dehydrogenase 1 (mIDH1)[1][2]
IC50 (mIDH1 R132H) 6 nM70 nM[1][2]
Cellular Potency (2-HG Inhibition) HighModerate[1]
Metabolic Stability HighLow[1]
Oral Availability YesNot explicitly stated, but poor pharmaceutical properties noted[1][3]
CYP3A4 Induction Potent inducer via hPXR activationNot reported as a significant inducer[1]

Mechanism of Action and Signaling Pathway

Both this compound and AGI-5198 are allosteric inhibitors of mutant IDH1. They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding event prevents the conformational changes necessary for the enzyme's neomorphic activity, thereby blocking the production of 2-HG.

The accumulation of 2-HG in cancer cells has profound effects on cellular epigenetics and metabolism. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation. By inhibiting 2-HG production, this compound and AGI-5198 can reverse these epigenetic alterations and promote the differentiation of cancer cells.

Recent studies have also implicated the mutant IDH1 pathway in the activation of pro-survival signaling cascades, such as the PI3K/AKT/mTOR pathway. Inhibition of mIDH1 and subsequent reduction of 2-HG may, therefore, also impact these downstream signaling events.

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_0 Cellular Metabolism cluster_1 Inhibitor Action cluster_2 Downstream Effects Isocitrate Isocitrate Wild-type IDH1 Wild-type IDH1 Isocitrate->Wild-type IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate Mutant IDH1 Mutant IDH1 alpha-Ketoglutarate->Mutant IDH1 Substrate D-2-Hydroxyglutarate D-2-Hydroxyglutarate TET_JmjC TET/JmjC Demethylases D-2-Hydroxyglutarate->TET_JmjC Inhibition AKT_mTOR_Pathway AKT/mTOR Pathway D-2-Hydroxyglutarate->AKT_mTOR_Pathway Activates Wild-type IDH1->alpha-Ketoglutarate Product Mutant IDH1->D-2-Hydroxyglutarate Oncometabolite This compound This compound This compound->Mutant IDH1 Inhibition AGI-5198 AGI-5198 AGI-5198->Mutant IDH1 Inhibition Histone_DNA_Hypermethylation Histone & DNA Hypermethylation TET_JmjC->Histone_DNA_Hypermethylation Leads to Differentiation_Block Block in Cellular Differentiation Histone_DNA_Hypermethylation->Differentiation_Block Causes Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Promotes AKT_mTOR_Pathway->Tumor_Growth Promotes

Caption: Signaling pathway of mutant IDH1 and points of intervention by this compound and AGI-5198.

Experimental Protocols

Mutant IDH1 Enzymatic Assay

This protocol is a representative method for determining the in vitro potency (IC50) of inhibitors against mIDH1.

Objective: To measure the ability of a compound to inhibit the production of NADPH by the mutant IDH1 enzyme.

Materials:

  • Recombinant human mIDH1 (e.g., R132H) enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, AGI-5198) dissolved in DMSO

  • 96-well or 384-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the microplate, add the assay buffer, recombinant mIDH1 enzyme, and the test compound dilutions.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity for each compound concentration.

  • Plot the reaction velocities against the compound concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Measurement Assay

This protocol describes a common method for quantifying the levels of the oncometabolite 2-HG in cells treated with mIDH1 inhibitors.

Objective: To assess the cellular potency of a compound by measuring its ability to reduce intracellular 2-HG levels.

Materials:

  • Cancer cell line endogenously expressing a mIDH1 mutation (e.g., HT1080, U87-MG-IDH1-R132H)

  • Cell culture medium and supplements

  • Test compounds (this compound, AGI-5198) dissolved in DMSO

  • Cell lysis buffer

  • 2-HG detection kit (commercially available, typically based on an enzymatic assay coupled to a colorimetric or fluorometric readout)

  • Microplate reader

Procedure:

  • Seed the mIDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24-72 hours).

  • After treatment, harvest the cells and lyse them according to the 2-HG detection kit protocol.

  • Perform the 2-HG measurement assay on the cell lysates according to the manufacturer's instructions.

  • Normalize the 2-HG levels to the total protein concentration in each sample.

  • Plot the normalized 2-HG levels against the compound concentrations to determine the cellular IC50 value.

Logical Comparison and Research Applications

The distinct characteristics of this compound and AGI-5198 guide their suitability for specific research applications.

Logical_Comparison Logical Comparison for Research Applications Start Start In_Vivo_Study In Vivo Study? Start->In_Vivo_Study In_Vitro_Study In Vitro Study? In_Vivo_Study->In_Vitro_Study No CYP3A4_Interaction_Concern Concerned about CYP3A4 Interaction? In_Vivo_Study->CYP3A4_Interaction_Concern Yes High_Potency_Needed High Potency Critical? In_Vitro_Study->High_Potency_Needed Yes Use_this compound Consider this compound (with caution for DDI) High_Potency_Needed->Use_this compound Yes Use_AGI-14100_or_AGI-5198 This compound for potency, AGI-5198 for initial screens High_Potency_Needed->Use_AGI-14100_or_AGI-5198 No CYP3A4_Interaction_Concern->Use_this compound No Use_AGI-5198 Consider AGI-5198 CYP3A4_Interaction_Concern->Use_AGI-5198 Yes

Caption: Decision workflow for selecting between this compound and AGI-5198 based on experimental needs.
This compound: For High-Potency In Vitro and Mechanistic Studies

With its single-digit nanomolar IC50, this compound is an excellent tool for in vitro studies requiring a highly potent and specific inhibitor of mIDH1. Its metabolic stability ensures consistent compound exposure in cell culture experiments. Researchers investigating the downstream signaling effects of potent mIDH1 inhibition or conducting high-throughput screens for synergistic drug combinations would benefit from the high potency of this compound. However, for in vivo studies, the potent induction of CYP3A4 by this compound is a significant confounding factor that can lead to altered pharmacokinetics of co-administered drugs and potential off-target effects.[1]

AGI-5198: For Foundational In Vitro Studies and as a Reference Compound

AGI-5198, while less potent and metabolically labile, has been extensively used in foundational studies that have elucidated the role of mIDH1 in cancer.[1][4] It remains a valuable reference compound for validating new assays and for initial in vitro experiments where high potency is not the primary requirement. Its poor pharmacokinetic properties make it less suitable for in vivo studies aiming for sustained target engagement.[1] However, it can still be useful in acute in vivo models to study the immediate effects of 2-HG reduction.[4]

Conclusion

The choice between this compound and AGI-5198 for research applications depends on the specific experimental context. This compound offers superior potency and metabolic stability, making it ideal for demanding in vitro assays. AGI-5198, as a well-characterized first-generation inhibitor, serves as a reliable tool for foundational in vitro work and as a benchmark compound. Researchers should carefully consider the advantages and limitations of each compound, particularly the CYP3A4 induction liability of this compound for in vivo applications, to ensure the generation of robust and interpretable data. Both compounds have been instrumental in the development of clinically approved mIDH1 inhibitors like Ivosidenib (AG-120), highlighting their importance in the drug discovery process.[1][5]

References

A Head-to-Head Comparison of AGI-14100 with Other mIDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor AGI-14100 with other notable inhibitors in its class. The development of targeted therapies against mIDH1, a key driver in several cancers including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, has led to a range of small molecules with distinct pharmacological profiles. This document summarizes key preclinical and clinical data, focusing on potency, selectivity, and pharmacokinetic properties to aid in research and drug development decisions.

Introduction to this compound

This compound is a potent and metabolically stable inhibitor of mutant IDH1.[1][2] It emerged from optimization studies and demonstrated a good balance of single-digit nanomolar potency in both enzymatic and cell-based assays, along with desirable metabolic stability.[3] However, a significant liability was identified during preclinical development: this compound was found to be a potent activator of the human pregnane (B1235032) X receptor (hPXR), suggesting a high potential for inducing cytochrome P450 (CYP) 3A4 enzymes.[2][4] This undesirable characteristic led to further medicinal chemistry efforts to mitigate this off-target effect, ultimately resulting in the development of AG-120 (ivosidenib).[2]

Comparative Data

The following tables summarize the available quantitative data for this compound and other key mIDH1 inhibitors.

Table 1: In Vitro Potency of mIDH1 Inhibitors
CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)Cell Line
This compound mIDH1-R132H6[1][5]~1 (HT1080)[5]HT1080 (R132C)
Ivosidenib (B560149) (AG-120) mIDH1-R132H12[5]13 (U87-R132H)[6]U87-R132H
AGI-5198 mIDH1-R132H70[7]40 (U87-R132H)[8]U87-R132H
Olutasidenib (FT-2102) mIDH1Potent and selective[9]--
GSK864 mIDH1100-150[6]--

Note: Direct comparative IC50 values for Olutasidenib under the same experimental conditions as this compound were not available in the searched literature. Olutasidenib is described as a potent and selective inhibitor of mutant IDH1.[9]

Table 2: Pharmacokinetic and Off-Target Profile
CompoundKey Pharmacokinetic FeatureshPXR Activation (% of Rifampicin)
This compound Low clearance in liver microsomes across species.[2][4]~70%[2][4]
Ivosidenib (AG-120) Rapidly absorbed, long half-life (72-138 h).[10]Abolished[4]
AGI-5198 Poor pharmaceutical properties, including metabolic instability.[2][7]Not reported
Olutasidenib (FT-2102) Orally bioavailable and brain-penetrant.[11]Not reported

Experimental Protocols

mIDH1 Enzymatic Assay

The inhibitory activity of compounds against mIDH1 is determined by monitoring the enzymatic reaction. A common method involves a coupled enzyme assay.

  • Enzyme and Substrates : Recombinant human mIDH1 (e.g., R132H variant) is used. The substrates are α-ketoglutarate (α-KG) and NADPH.

  • Assay Principle : The mIDH1 enzyme converts α-KG to 2-hydroxyglutarate (2-HG) while consuming NADPH. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.[12] Alternatively, a fluorescent-based assay can be used where the reaction is coupled to a diaphorase that reduces a non-fluorescent substrate (e.g., resazurin) to a fluorescent product in the presence of NADPH.[6]

  • Procedure :

    • The test compound at various concentrations is pre-incubated with the mIDH1 enzyme in an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).[12]

    • The reaction is initiated by adding a solution containing α-KG and NADPH.[12]

    • The plate is incubated at room temperature, and the change in absorbance or fluorescence is measured over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

  • Cell Lines : Cancer cell lines with endogenous IDH1 mutations (e.g., HT1080 [R132C], U87-MG engineered to express mIDH1-R132H) are used.[6]

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the mIDH1 inhibitor or vehicle control for a specified period (e.g., 48 hours).[6]

    • After treatment, the cell culture medium is collected to measure extracellular 2-HG levels, and/or cells are lysed to measure intracellular 2-HG.

    • 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS) or a D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)-based enzymatic assay.[6]

    • IC50 values are determined from the dose-response curves.

hPXR Activation Assay

This assay is crucial for identifying potential drug-drug interactions through CYP enzyme induction.

  • Assay Principle : A cell-based reporter gene assay is commonly used. A cell line (e.g., HepG2) is engineered to co-express the human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[13]

  • Procedure :

    • The engineered cells are plated in multi-well plates.

    • Cells are treated with the test compound at various concentrations. A known PXR activator like rifampicin (B610482) is used as a positive control.[13]

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The fold activation relative to the vehicle control is calculated, and the EC50 value can be determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct engagement of a drug with its target protein within a cellular environment.[14]

  • Principle : Ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[14]

  • Procedure :

    • Intact cells are treated with the inhibitor or a vehicle control.[15]

    • The treated cells are then heated to a range of temperatures.[15]

    • After heating, the cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.[15]

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutations in IDH1 confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[16] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[16]

mIDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 alpha_KG->mIDH1 Two_HG 2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases Two_HG->alpha_KG_Dioxygenases Inhibits wtIDH1->alpha_KG NADP+ -> NADPH mIDH1->Two_HG NADPH -> NADP+ Inhibitor mIDH1 Inhibitor (e.g., this compound) Inhibitor->mIDH1 Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: The signaling pathway of mutant IDH1 leading to tumorigenesis and its inhibition.

Experimental Workflow for mIDH1 Inhibitor Evaluation

The preclinical evaluation of a novel mIDH1 inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation A Biochemical Assay (mIDH1 Enzymatic Activity) B Cellular Assay (2-HG Production) A->B C Selectivity Assays (vs. wtIDH1, IDH2) B->C D Off-Target Profiling (e.g., hPXR Activation) C->D E Target Engagement (CETSA) D->E F Cell Differentiation Assays E->F G Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) F->G H Pharmacodynamics (PD) (Tumor 2-HG Reduction) G->H I Efficacy Studies (Xenograft Models) H->I

Caption: A typical experimental workflow for the preclinical evaluation of mIDH1 inhibitors.

Conclusion

This compound is a highly potent mIDH1 inhibitor that served as a critical lead compound in the development of ivosidenib (AG-120).[2] While its intrinsic potency is noteworthy, the significant hPXR activation associated with this compound highlights the importance of thorough off-target profiling in drug development.[2][4] Ivosidenib, derived from this compound, successfully eliminated this liability while retaining potent mIDH1 inhibitory activity.[4] When comparing this compound to the broader landscape of mIDH1 inhibitors, it is evident that while high potency is a key starting point, a favorable safety and pharmacokinetic profile, as seen with later-generation inhibitors like ivosidenib and olutasidenib, is paramount for clinical success. This guide underscores the iterative nature of drug discovery and the value of comprehensive preclinical assessment in identifying viable clinical candidates.

References

A Comparative Guide to AGI-14100 and Other mIDH1 Inhibitors for On-Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AGI-14100, a potent mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, with other key alternatives in the field. The information presented is supported by experimental data from publicly available literature, offering a comprehensive resource for validating the on-target effects of mIDH1 inhibitors.

Introduction to mIDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][2] Small molecule inhibitors targeting mIDH1 aim to reduce 2-HG levels and restore normal cellular processes.

This compound is a potent, orally available mIDH1 inhibitor.[3][4] It served as a crucial lead compound in the development of AG-120 (Ivosidenib), a clinically approved mIDH1 inhibitor.[4][5][6] This guide will compare the on-target effects of this compound with AG-120 and other notable mIDH1 inhibitors.

Comparative Performance Data

The following tables summarize the biochemical and cellular potency of this compound and its counterparts against various mIDH1 mutations.

Table 1: Biochemical Potency of mIDH1 Inhibitors

CompoundTargetIC50 (nM)Reference(s)
This compound mIDH1-R132H6[3]
AG-120 (Ivosidenib)mIDH1-R132H12[7]
mIDH1-R132C13[7]
mIDH1-R132G8[7]
mIDH1-R132L13[7]
mIDH1-R132S12[7]
AGI-5198mIDH1-R132H70[4]
mIDH1-R132C160[4][8]
Olutasidenib (FT-2102)mIDH1-R132H21.2[3]
mIDH1-R132C114[3]

Table 2: Cellular Potency of mIDH1 Inhibitors (2-HG Inhibition)

CompoundCell Line (mIDH1 mutation)IC50 (nM)Reference(s)
AG-120 (Ivosidenib)HT1080 (R132C)50-220[1]
U87MG (R132H)40[1]
THP-1 (R132H)50[1]
AGI-5198U87MG (R132H)40[1]
THP-1 (R132H)50[1]
HT1080 (R132C)>1000[1]

A notable characteristic of this compound is its potent activation of the human pregnane (B1235032) X receptor (hPXR), which can lead to the induction of cytochrome P450 3A4 (CYP3A4).[5][6] This off-target effect was a key consideration in its further development.

Table 3: this compound hPXR Activation

CompoundhPXR Activation (% of Rifampicin)Reference(s)
This compound ~70%[5][6]

Signaling Pathways and Experimental Workflows

To understand the on-target effects of mIDH1 inhibitors, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their validation.

mIDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with mIDH1 cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH1 NADP+ -> NADPH alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG mIDH1 NADPH -> NADP+ TET_inhibition TET Enzymes Two_HG->TET_inhibition Inhibits KDM_inhibition Histone Demethylases (KDMs) Two_HG->KDM_inhibition Inhibits DNA_Hypermethylation DNA Hypermethylation TET_inhibition->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation KDM_inhibition->Histone_Hypermethylation Blocked_Differentiation Blocked Cellular Differentiation DNA_Hypermethylation->Blocked_Differentiation Histone_Hypermethylation->Blocked_Differentiation Leads to Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis AGI_14100 This compound & Other mIDH1 Inhibitors AGI_14100->Two_HG Inhibit

Caption: mIDH1 signaling pathway and therapeutic intervention.

Experimental_Workflow cluster_0 Biochemical & Cellular Assays cluster_1 Target Engagement & Downstream Effects A Compound Synthesis (e.g., this compound) B Biochemical Assay (mIDH1 Enzyme) A->B C Cell-Based Assay (mIDH1-expressing cells) A->C D 2-HG Measurement (LC-MS or Enzymatic) B->D E E B->E Determine IC50 C->D G Cellular Thermal Shift Assay (CETSA) C->G I Cell Differentiation Assay C->I F F D->F Determine Cellular IC50 H Western Blot or other detection G->H K K H->K Confirm Target Binding J Flow Cytometry or Microscopy I->J L L J->L Assess Phenotypic Reversal

Caption: Workflow for validating on-target effects of mIDH1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical mIDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified mIDH1 enzyme.

Materials:

  • Purified recombinant mIDH1 (e.g., R132H, R132C) and wild-type IDH1 enzymes.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin.

  • Substrate Solution: α-ketoglutarate (α-KG) and NADPH.

  • Detection Reagents: Diaphorase and Resazurin (B115843).

  • Test compounds (e.g., this compound) serially diluted in DMSO.

  • 384-well black plates.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Add 2.5 µL of test compound at various concentrations to the wells of a 384-well plate.

  • Add 5 µL of mIDH1 enzyme solution (e.g., 0.3 ng/µL) to each well.

  • Incubate at room temperature for 60 minutes.

  • Initiate the reaction by adding 2.5 µL of the substrate solution (e.g., 4 mM α-KG, 16 µM NADPH).

  • Incubate at room temperature for 10 minutes.

  • Add 5 µL of the detection reagent mixture (15 µM resazurin and 0.01 unit diaphorase).

  • Incubate at room temperature for 10 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cellular 2-HG Inhibition Assay

Objective: To measure the inhibition of 2-HG production by a test compound in cells expressing mIDH1.

Materials:

  • mIDH1-expressing cell lines (e.g., HT1080, U87MG-mIDH1).

  • Cell culture medium and supplements.

  • Test compounds serially diluted in DMSO.

  • Reagents for 2-HG detection (either LC-MS/MS or a D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay kit).

  • 96-well cell culture plates.

Procedure:

  • Seed mIDH1-expressing cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO vehicle control.

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant and/or cell lysates.

  • Measure the 2-HG levels using a validated method:

    • LC-MS/MS: Provides accurate quantification of 2-HG.

    • D2HGDH Enzymatic Assay: A higher-throughput method where 2-HG is enzymatically converted, leading to a colorimetric or fluorescent readout.[1]

  • Normalize 2-HG levels to cell number or protein concentration.

  • Calculate the percent inhibition of 2-HG production for each compound concentration and determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of a compound with mIDH1 in a cellular context.

Materials:

  • mIDH1-expressing cells.

  • Test compound and DMSO vehicle.

  • PBS and protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against IDH1.

  • Secondary antibody and detection reagents.

Procedure:

  • Treat cultured mIDH1-expressing cells with the test compound or DMSO for a specified time.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction (supernatant) from the precipitated protein aggregates by centrifugation.

  • Analyze the amount of soluble mIDH1 in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.[10][11] An isothermal dose-response format can also be used to determine the compound's potency in target stabilization.[1]

Conclusion

This compound is a highly potent inhibitor of mIDH1, demonstrating low nanomolar efficacy in biochemical assays. However, its significant hPXR activation and subsequent potential for CYP3A4 induction highlight the importance of comprehensive off-target profiling in drug development. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to validate the on-target effects of novel mIDH1 inhibitors, facilitating the identification of compounds with optimal potency and safety profiles for therapeutic development.

References

AGI-14100 and the Dawn of Next-Generation mIDH1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1). AGI-14100, a potent and metabolically stable mIDH1 inhibitor, represents a critical early step in this journey. Although not advanced into clinical trials due to off-target liabilities, its development paved the way for first-in-class therapeutics like Ivosidenib (AG-120). This guide provides a detailed comparison of this compound's preclinical performance with that of next-generation mIDH1 inhibitors, offering insights for researchers and drug development professionals. The comparison focuses on the evolution from this compound to the FDA-approved inhibitors Ivosidenib and Olutasidenib (B609739), and touches upon emerging clinical-stage candidates.

From Preclinical Promise to Clinical Application: The Evolution of mIDH1 Inhibitors

This compound was identified as a promising mIDH1 inhibitor with single-digit nanomolar potency and desirable metabolic stability.[1][2] However, its development was halted due to its potential to induce cytochrome P450 (CYP) 3A4, a key enzyme in drug metabolism, raising concerns about drug-drug interactions.[1][2] This led to further optimization efforts, culminating in the discovery of Ivosidenib (AG-120), which maintained potent on-target activity while mitigating the CYP3A4 induction liability.[1][2]

Following the success of Ivosidenib, other next-generation mIDH1 inhibitors have emerged, including the FDA-approved Olutasidenib (FT-2102). These newer agents aim to improve upon the efficacy, safety, and resistance profiles of the first-generation inhibitors. This guide will delve into the comparative performance of these molecules, supported by preclinical and clinical data.

Performance Comparison: this compound vs. Next-Generation Inhibitors

The following tables summarize the key performance characteristics of this compound, Ivosidenib, and Olutasidenib, based on available preclinical and clinical data.

Table 1: Preclinical Performance of mIDH1 Inhibitors
ParameterThis compoundIvosidenib (AG-120)Olutasidenib (FT-2102)
mIDH1-R132H Enzymatic IC50 6 nM[1]~12 nM[3]Potent and selective for mIDH1[4][5]
Cellular IC50 (HT1080) Single-digit nM[1][2]7.5 nM (for 2-HG reduction)[6]Potent inhibition of 2-HG production[5]
Metabolic Stability Low clearance in human liver microsomes[1][2]Favorable metabolic stability[1][2]Orally bioavailable and brain-penetrant[7][8]
CYP3A4 Induction ~70% of rifampicin (B610482) activity (strong inducer)[1][2]Mitigated CYP induction liability[1]Not reported as a significant inducer
Selectivity Selective for mIDH1Selective for mIDH1; also inhibits IDH1-WT at higher concentrations[9][10][11]Highly selective for mutant IDH1 over wild-type IDH1[9][10][11]
Table 2: Clinical Performance of FDA-Approved mIDH1 Inhibitors (for Relapsed/Refractory AML)
ParameterIvosidenib (AG-120)Olutasidenib (FT-2102)
Overall Response Rate (ORR) 41.6%[4]48%[4]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 35%[9]35%[4]
Median Duration of CR/CRh 8.2 months[5]25.9 months[4]
Median Overall Survival (OS) 8.8 months[5]11.6 months[5]

Note: Data is from separate clinical trials and not from a direct head-to-head comparison. A matching-adjusted indirect comparison (MAIC) suggested that while response rates were comparable, a longer duration of CR+CRh was observed with Olutasidenib.[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

mIDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate IDH1_wt Wild-type IDH1 Isocitrate->IDH1_wt alpha_KG_wt α-Ketoglutarate NADPH_wt NADPH IDH1_wt->alpha_KG_wt NADP+ IDH1_wt->NADPH_wt alpha_KG_mut α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG_mut->mIDH1 NADPH D2HG D-2-Hydroxyglutarate (Oncometabolite) D2HG_nuc D-2-HG D2HG->D2HG_nuc Translocation NADPH_mut NADPH mIDH1->D2HG NADP+ Inhibitor mIDH1 Inhibitor (e.g., this compound, Ivosidenib) Inhibitor->mIDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis D2HG_nuc->Epigenetic_Dysregulation

Caption: Mutant IDH1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow_IC50 start Start: Prepare Reagents prepare_cells Seed mIDH1-expressing cells (e.g., HT1080) in plates start->prepare_cells prepare_inhibitor Prepare serial dilutions of mIDH1 inhibitor start->prepare_inhibitor incubate_cells Incubate cells to allow adherence prepare_cells->incubate_cells treat_cells Treat cells with inhibitor and control (DMSO) incubate_cells->treat_cells prepare_inhibitor->treat_cells incubate_treatment Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate_treatment collect_media Collect cell culture media incubate_treatment->collect_media measure_2hg Measure 2-HG concentration (e.g., by LC-MS/MS) collect_media->measure_2hg data_analysis Calculate % inhibition and determine IC50 value measure_2hg->data_analysis end End: Report IC50 data_analysis->end

Caption: General Workflow for Cellular IC50 Determination of mIDH1 Inhibitors.

Detailed Experimental Protocols

mIDH1 Enzymatic Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a recombinant mIDH1 enzyme.

  • Reagents and Materials:

    • Recombinant human mIDH1 (e.g., R132H) enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

    • Substrate: α-ketoglutarate (α-KG)

    • Cofactor: NADPH

    • Test compound (inhibitor) dissolved in DMSO

    • Detection reagent (e.g., diaphorase and resazurin (B115843) for a fluorescence-based assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer.

    • Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the mIDH1 enzyme solution to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol describes a method to assess the metabolic stability of a compound using human liver microsomes.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (or NADPH)

    • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

    • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

    • 96-well plates

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • Add the compound solution to a 96-well plate.

    • Add the HLM suspension to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold ACN with an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) 3A4 Induction Assay (Human Hepatocytes)

This protocol provides a general framework for evaluating the potential of a compound to induce CYP3A4 expression in cultured human hepatocytes.

  • Reagents and Materials:

    • Cryopreserved or fresh primary human hepatocytes

    • Hepatocyte culture medium

    • Collagen-coated culture plates (e.g., 24- or 48-well)

    • Test compound, positive control (e.g., rifampicin), and negative control (vehicle, e.g., DMSO)

    • Reagents for RNA isolation and qRT-PCR (for mRNA analysis) or a specific CYP3A4 substrate (e.g., midazolam) and LC-MS/MS (for activity analysis)

  • Procedure:

    • Thaw and plate the human hepatocytes on collagen-coated plates and allow them to form a monolayer.

    • After a stabilization period (e.g., 24-48 hours), replace the medium with fresh medium containing the test compound, positive control, or negative control at various concentrations.

    • Incubate the cells for a specified period (e.g., 48-72 hours), replacing the medium with freshly prepared compound-containing medium daily.

    • For mRNA analysis:

      • Lyse the cells and isolate the total RNA.

      • Perform reverse transcription to generate cDNA.

      • Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene.

    • For enzyme activity analysis:

      • Wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam).

      • Collect the supernatant and measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

    • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. Compare the induction potential of the test compound to the positive control.

Emerging Next-Generation mIDH1 Inhibitors

The pipeline for mIDH1 inhibitors continues to expand with several promising agents in clinical development.

  • Safusidenib (DS-1001b): A brain-penetrant mIDH1 inhibitor that has shown clinical activity in patients with recurrent or progressive IDH1-mutant gliomas. In a Phase I study, it was well-tolerated and demonstrated responses in both enhancing and non-enhancing tumors.[13][14][15]

  • LY3410738: A novel covalent mIDH1 inhibitor that has demonstrated greater effectiveness than Ivosidenib in preclinical models of acute myeloid leukemia (AML) and potentiates the antileukemic activity of standard chemotherapy.[16]

  • Zotiraciclib (TG02): An oral, central nervous system-penetrant multikinase inhibitor that has received FDA Fast Track designation for recurrent high-grade gliomas with IDH1/2 mutations.

  • BAY1436032: A highly selective and potent mIDH1 inhibitor that has been investigated in clinical trials for AML and advanced solid tumors.

Conclusion

This compound was a pivotal discovery in the development of mIDH1 inhibitors, providing a potent and metabolically stable scaffold. While its CYP3A4 induction liability prevented its clinical advancement, the lessons learned from this compound directly led to the development of Ivosidenib, a successful first-in-class therapeutic. The subsequent approval of Olutasidenib, which may offer a longer duration of response, and the continued emergence of new brain-penetrant and potentially more potent inhibitors, highlight the dynamic and evolving nature of this therapeutic class. For researchers, the journey from this compound to the current landscape of mIDH1 inhibitors underscores the importance of rigorous preclinical characterization to identify and mitigate potential liabilities, ultimately leading to safer and more effective targeted therapies.

References

Validating 2-HG Reduction as a Pharmacodynamic Biomarker for AGI-14100 Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of 2-hydroxyglutarate (2-HG) reduction as a primary pharmacodynamic biomarker for the activity of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The content is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.

Introduction to this compound and the Role of 2-HG

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG are implicated in epigenetic dysregulation and impaired cellular differentiation, driving the pathogenesis of various cancers, including glioma, chondrosarcoma, and acute myeloid leukemia (AML).[2][3]

This compound is a metabolically stable and orally available small molecule inhibitor of mutant IDH1 (mIDH1) with an IC50 of 6 nM.[4] It served as a crucial precursor in the development of Ivosidenib (AG-120), a first-in-class mIDH1 inhibitor approved for the treatment of IDH1-mutant cancers.[3][4] Given their shared mechanism of action, data from studies involving the tool compound AGI-5198 and the clinical candidate AG-120 provide a strong basis for validating 2-HG reduction as a robust biomarker for this compound's activity.

Quantitative Analysis of 2-HG Suppression by Mutant IDH1 Inhibitors

The primary pharmacodynamic effect of this compound and similar mIDH1 inhibitors is the dose-dependent reduction of 2-HG levels in both in vitro and in vivo models. The following table summarizes key quantitative data from studies with closely related mIDH1 inhibitors.

InhibitorModel SystemDose/Concentration% 2-HG ReductionSource(s)
AGI-5198 mIDH1 Glioma Neurospheres (in vitro)5 µMNot specified, but significant decrease[5]
AGI-5198 mIDH1 Glioma Mouse Model (in vivo)Not specified~59% (2.4-fold reduction)[5]
AGI-5198 Mutant IDH1 Chondrosarcoma Cell Lines (in vitro)1.5 µM>90%[6]
AG-120 HT1080 Xenograft Mouse Model (in vivo)50 mg/kg92.0%[3]
AG-120 HT1080 Xenograft Mouse Model (in vivo)150 mg/kg95.2%[3]
AG-120 Orthotopic mIDH1 Glioma Mouse Model (in vivo)150 mg/kg BID85% (maximal)[7]
Ivosidenib/ Vorasidenib IDH-mutant Glioma Patients (in vivo MRS)Not specified~95% (in tumor biopsies)[8]

Comparison of 2-HG with Alternative Biomarkers

While 2-HG reduction is the most direct and widely accepted biomarker for mIDH1 inhibitor activity, other potential markers exist.

BiomarkerDescriptionAdvantagesDisadvantagesSource(s)
2-Hydroxyglutarate (2-HG) The direct product of the mutant IDH1 enzyme.Highly specific to mIDH1/2 activity; reduction directly reflects target engagement; can be measured in various biological matrices (tumor, serum, urine, CSF).Baseline levels can vary between tumor types; serum levels may not always correlate with intratumoral levels in solid tumors.[9][10]
Glutamate and Glutamine (Glx) Metabolites upstream of the TCA cycle.May reflect broader metabolic reprogramming following mIDH1 inhibition.Less specific than 2-HG; changes can be influenced by other metabolic pathways.Not directly addressed
N-acetylaspartate (NAA) A marker of neuronal health.In glioma models, a transient increase may indicate a response to therapy.Specific to neurological cancers; transient nature may limit its utility as a consistent biomarker.Not directly addressed
Epigenetic Marks (e.g., DNA/histone methylation) 2-HG accumulation leads to global hypermethylation.Can provide insights into the downstream biological effects of mIDH1 inhibition.Changes can be slow to occur and may not be as dynamic as 2-HG levels; technically more complex to measure.[5]

Experimental Protocols

Measurement of 2-HG in Biological Samples

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the gold standard for accurate quantification of 2-HG enantiomers (D-2-HG and L-2-HG).

  • Sample Preparation:

    • Cells: Harvest and wash cells with cold PBS. Resuspend in an appropriate buffer (e.g., D2HG Assay Buffer) on ice. Homogenize by pipetting and incubate on ice for 10 minutes. Centrifuge to remove insoluble material.[11]

    • Tissues: Homogenize tissue samples in a suitable buffer on ice.

    • Serum/Plasma: Collect blood and process to obtain serum or plasma.

  • Metabolite Extraction: Precipitate proteins and extract metabolites using a solvent like methanol.

  • Derivatization (Optional but Recommended for Enantiomer Separation): Use a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN) to resolve D-2-HG and L-2-HG.[12]

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system.

    • Separate metabolites using a suitable chromatography column (e.g., a chiral column if not using derivatization).

    • Detect and quantify 2-HG based on its mass-to-charge ratio and retention time.

    • Generate a standard curve with known concentrations of 2-HG for absolute quantification.[13]

2. Magnetic Resonance Spectroscopy (MRS)

A non-invasive method for in vivo detection of 2-HG in tumors.

  • Data Acquisition: Utilize a clinical or preclinical MRI scanner equipped with MRS capabilities.

  • Protocol: Employ an optimized MRS sequence to detect the characteristic 2-HG peak at approximately 2.25 ppm.[8]

  • Data Analysis: Process the spectra using software like LCModel to quantify the 2-HG peak area. Compare metabolite levels between baseline and post-treatment scans.[8]

3. Colorimetric/Fluorimetric Assays

Provide a high-throughput and less technically demanding method for 2-HG measurement.

  • Principle: These assays typically use an enzyme that specifically recognizes D-2-HG and, through a series of coupled reactions, produces a detectable colorimetric or fluorescent signal.[11][14]

  • Protocol Outline (based on a commercial kit):

    • Prepare samples (cell/tissue lysates, urine) as per the kit instructions.[11]

    • Add samples and D-2-HG standards to a microplate.[15]

    • Prepare and add a reaction mix containing the D-2-HG enzyme and a substrate.[11]

    • Incubate the plate at 37°C for a specified time, protected from light.[11]

    • Measure the absorbance or fluorescence using a microplate reader.[15]

    • Calculate the 2-HG concentration based on the standard curve.[13]

Visualizing the Pathway and Experimental Workflow

IDH1_Pathway Signaling Pathway of Mutant IDH1 and 2-HG Production Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) two_HG D-2-Hydroxyglutarate (2-HG) alpha_KG->two_HG Neomorphic Activity NADPH NADPH NADP NADP+ NADPH->NADP Epigenetic_Changes Epigenetic Dysregulation (Histone/DNA Hypermethylation) two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block AGI_14100 This compound AGI_14100->mIDH1 Inhibition

Caption: Mutant IDH1 pathway leading to 2-HG production and its inhibition by this compound.

Biomarker_Validation_Workflow Experimental Workflow for Validating 2-HG as a Biomarker cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Culture mIDH1 Cancer Cell Lines Treatment_vitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_vitro Measurement_vitro Measure Intracellular and Extracellular 2-HG (LC-MS or Colorimetric Assay) Treatment_vitro->Measurement_vitro Data_Analysis Data Analysis: Correlate 2-HG Reduction with this compound Dose and Antitumor Activity Measurement_vitro->Data_Analysis Xenograft Establish mIDH1 Tumor Xenografts in Mice Treatment_vivo Administer this compound Xenograft->Treatment_vivo Measurement_vivo Measure 2-HG in Tumor, Serum, and/or Urine (LC-MS or MRS) Treatment_vivo->Measurement_vivo Measurement_vivo->Data_Analysis

Caption: Workflow for validating 2-HG reduction as a biomarker for this compound activity.

References

A Comparative Guide to the Preclinical Pharmacokinetics of AGI-14100 and AG-120 (Ivosidenib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pharmacokinetic profiles of two mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors: AGI-14100 and its successor, AG-120 (ivosidenib). The development of AG-120 from this compound was aimed at optimizing the drug's properties for clinical use, primarily by mitigating potential drug-drug interactions.[1][2][3] This guide summarizes key experimental data and methodologies to inform researchers in the field of targeted cancer therapy.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the available quantitative and qualitative pharmacokinetic data for this compound and AG-120 in various preclinical models.

Table 1: In Vitro and In Vivo Pharmacokinetic Profile of this compound

ParameterSpecies/SystemResultReference
Potency
IC50 (mIDH1)-6 nM[2][4]
Cellular PotencyHT1080 cells1 nM[4]
Metabolic Stability
Liver MicrosomesMultiple SpeciesLow Clearance[1][5][6]
In Vivo Pharmacokinetics
ClearanceRat, Dog, Cynomolgus MonkeyLow[1][5][6]
Drug-Drug Interaction Potential
hPXR ActivationHuman~70% of rifampicin (B610482) (strong CYP3A4 inducer)[1][5]

Table 2: In Vivo Pharmacokinetic Profile of AG-120 (Ivosidenib)

ParameterSpeciesDoseRouteT½ (half-life)ClearanceBrain Penetration (AUCbrain/AUCplasma)Reference
Rat50 mg/kgOral5.3-18.5 hoursLow4.1%[1][7][8]
DogSingle doseOral5.3-18.5 hoursLow-[7][8]
Cynomolgus MonkeySingle doseOral5.3-18.5 hoursLow-[7][8]
AbsorptionRat, Dog, MonkeySingle doseOralRapidly absorbed--[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Liver Microsomal Stability Assay: The metabolic stability of the compounds was assessed through incubation with liver microsomes from various species.[1][5] This in vitro assay helps predict the in vivo clearance of a drug candidate. Low clearance in this assay is indicative of good metabolic stability.[1][5]

2. Human Pregnane X Receptor (hPXR) Activation Assay: To evaluate the potential for cytochrome P450 (CYP) induction, an hPXR activation screen was utilized.[1][5] this compound's activation of hPXR was measured relative to rifampicin, a known potent inducer of CYP3A4.[1][5] This assay is crucial for identifying potential drug-drug interactions.

3. In Vivo Pharmacokinetic Studies: Pharmacokinetic parameters for both this compound and AG-120 were determined in various animal models, including rats, dogs, and cynomolgus monkeys.[1][5][7][8] Following oral administration, blood samples were collected at multiple time points to determine plasma drug concentrations.[1] Non-compartmental analysis was used to calculate key parameters such as half-life (T½), clearance, and area under the curve (AUC).[9] For brain penetration studies with AG-120, brain and plasma concentrations were measured to determine the exposure ratio.[1][7][8]

4. In Vivo Pharmacodynamic (Tumor 2-HG Reduction) Studies: The in vivo efficacy of AG-120 was evaluated in female nude BALB/c mice with HT1080 cell line xenografts.[1][5] After a single oral dose of AG-120, tumor tissue was collected at various time points to measure the concentration of the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] A significant and sustained reduction in tumor 2-HG levels demonstrated the potent in vivo activity of the compound.[1][5]

Mandatory Visualizations

Signaling Pathway of mIDH1 and Inhibition by this compound/AG-120

mIDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism with mIDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt NADP+ to NADPH alpha_KG alpha-Ketoglutarate (α-KG) IDH1_wt->alpha_KG alpha_KG_cancer alpha-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (mIDH1) alpha_KG_cancer->mIDH1 NADPH to NADP+ two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Dysregulation & Blocked Cell Differentiation two_HG->Epigenetic_Changes mIDH1->two_HG Inhibitors This compound / AG-120 Inhibitors->mIDH1 Inhibition

Caption: Mechanism of mutant IDH1 and its inhibition.

Experimental Workflow for Preclinical Pharmacokinetic Comparison

PK_Workflow cluster_discovery Lead Identification & Optimization cluster_pk_profiling Comparative Pharmacokinetic Profiling AGI_14100 This compound (Potent mIDH1 inhibitor, good metabolic stability) hPXR_screen hPXR Activation Screen AGI_14100->hPXR_screen In_vitro_PK In Vitro PK (Liver Microsomal Stability) AGI_14100->In_vitro_PK In_vivo_PK In Vivo PK (Rat, Dog, Monkey) AGI_14100->In_vivo_PK CYP_induction High CYP3A4 Induction Potential hPXR_screen->CYP_induction Optimization Medicinal Chemistry Optimization CYP_induction->Optimization AG_120 AG-120 (Ivosidenib) (Mitigated CYP induction) Optimization->AG_120 AG_120->In_vitro_PK AG_120->In_vivo_PK Brain_Penetration Brain Penetration Assessment (in Rats) AG_120->Brain_Penetration PD_Study Pharmacodynamic Study (Tumor 2-HG Reduction in Mice) AG_120->PD_Study PK_Parameters Determine PK Parameters (T½, Clearance, etc.) In_vivo_PK->PK_Parameters Data_Comparison Comparative Analysis PK_Parameters->Data_Comparison Brain_Penetration->Data_Comparison PD_Study->Data_Comparison

Caption: Preclinical evaluation workflow for this compound and AG-120.

Conclusion

The preclinical data demonstrates that while this compound was a potent and metabolically stable inhibitor of mIDH1, its potential to induce CYP3A4 enzymes presented a significant liability for clinical development.[1][5] The subsequent development of AG-120 (ivosidenib) successfully addressed this issue, resulting in a compound with a favorable pharmacokinetic profile across multiple preclinical species.[1][7][8] AG-120 maintained potent inhibition of mIDH1, leading to robust reduction of the oncometabolite 2-HG in tumor models, and exhibited pharmacokinetic properties suitable for further clinical investigation.[1][5] This comparative analysis highlights a successful example of lead optimization to mitigate drug-drug interaction risks in drug discovery.

References

Assessing the Clinical Translatability of AGI-14100: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising preclinical candidate to a clinically approved therapy is fraught with challenges. AGI-14100, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), represents a critical step in the development of targeted therapies for cancers harboring IDH1 mutations. While this compound itself did not proceed to clinical trials, its research findings were pivotal in the development of Ivosidenib (AG-120), an FDA-approved drug for acute myeloid leukemia (AML) and cholangiocarcinoma. This guide provides a detailed comparison of this compound and its clinically successful successor, AG-120, to illuminate the key factors influencing clinical translatability.

Quantitative Data Comparison

The preclinical data for this compound and AG-120 highlight the iterative process of drug development, where a promising lead compound is optimized to improve its safety and pharmacokinetic profile.

ParameterThis compoundAG-120 (Ivosidenib)Significance of Comparison
Potency
mIDH1 (R132H) IC506 nM[1]~5 nMBoth compounds are highly potent inhibitors of the target enzyme.
Cellular Activity
HT1080 Cell IC50Single-digit nMGood cellular potencyDemonstrates cell permeability and activity in a relevant cancer cell line.
Pharmacokinetics (Preclinical)
Human Liver Microsomal StabilityLow clearance observed[2][3]Low turnover rateBoth compounds exhibit good metabolic stability in vitro.
In Vivo Clearance (Rat, Dog, Cynomolgus Monkey)Low clearance observed[2][3]Low total body plasma clearance[3]Favorable in vivo clearance profiles in multiple species.
Safety/Off-Target Effects
hPXR Activation~70% of rifampicin (B610482) (a strong inducer)[2][3]Abolished hPXR activationThis is the key differentiator. This compound's potent CYP3A4 induction was a significant liability for clinical development due to the high risk of drug-drug interactions. AG-120 was specifically optimized to eliminate this off-target effect.
Clinical Efficacy (AG-120)
Overall Response Rate (Relapsed/Refractory mIDH1 AML)Not applicable42%[2]Demonstrates the successful clinical translation of the mIDH1 inhibition concept pioneered by compounds like this compound.
Complete Response Rate (Relapsed/Refractory mIDH1 AML)Not applicable22%[2]Highlights the significant clinical benefit achieved by the optimized successor compound.

Signaling Pathway and Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in widespread epigenetic changes, leading to a block in cellular differentiation and promoting oncogenesis. This compound and AG-120 are allosteric inhibitors that bind to the mutant IDH1 enzyme and block the production of 2-HG. This restores normal cellular differentiation. Recent studies also suggest a potential link between mutant IDH1 and the activation of the pro-survival AKT-mTOR signaling pathway.

Mutant_IDH1_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Signaling cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-type IDH1 D_2_HG D_2_HG alpha_KG->D_2_HG Mutant IDH1 (e.g., R132H) alpha_KG_dep_dioxygenases α-KG-dependent dioxygenases D_2_HG->alpha_KG_dep_dioxygenases Inhibition AKT_mTOR AKT-mTOR Pathway D_2_HG->AKT_mTOR Potential Activation Epigenetic_Alterations Epigenetic Alterations (Histone/DNA Hypermethylation) alpha_KG_dep_dioxygenases->Epigenetic_Alterations Prevention of Demethylation Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis AKT_mTOR->Oncogenesis AGI_14100 This compound / AG-120 AGI_14100->alpha_KG Inhibition of mIDH1

Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound/AG-120.

Experimental Workflows

The preclinical evaluation of this compound and its successors involved a series of critical experiments to determine potency, selectivity, pharmacokinetic properties, and potential liabilities.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Translation Enzyme_Assay mIDH1 Enzyme Assay Cell_Assay Cell-based 2-HG Assay Enzyme_Assay->Cell_Assay Microsomal_Stability Liver Microsomal Stability Assay Cell_Assay->Microsomal_Stability hPXR_Assay hPXR Activation Assay Microsomal_Stability->hPXR_Assay PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) hPXR_Assay->PK_Studies Xenograft_Models Tumor Xenograft Efficacy Models PK_Studies->Xenograft_Models Clinical_Trials Phase I/II/III Clinical Trials (AG-120) Xenograft_Models->Clinical_Trials

Caption: A generalized experimental workflow for the preclinical to clinical development of a mIDH1 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and AG-120.

1. Mutant IDH1 (R132H) Enzyme Inhibition Assay

  • Objective: To determine the in vitro potency of the compound in inhibiting the enzymatic activity of mutant IDH1.

  • Methodology:

    • The mIDH1-R132H enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based 2-HG Reduction Assay (HT1080 Cells)

  • Objective: To assess the ability of the compound to penetrate cells and inhibit the production of the oncometabolite 2-HG in a cancer cell line endogenously expressing mutant IDH1.

  • Methodology:

    • HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, are seeded in multi-well plates.

    • Cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).

    • Intracellular metabolites are extracted, and the levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are determined based on the concentration-dependent reduction of 2-HG levels.

3. Human Pregnane X Receptor (hPXR) Activation Assay

  • Objective: To evaluate the potential of the compound to induce cytochrome P450 enzymes, particularly CYP3A4, through the activation of the hPXR nuclear receptor.

  • Methodology:

    • A cell line engineered to express hPXR and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter is used.

    • Cells are incubated with the test compound at various concentrations. Rifampicin is used as a positive control.

    • The activation of hPXR leads to the expression of the reporter gene, and the signal (e.g., luminescence) is measured.

    • The fold activation relative to the vehicle control is calculated and compared to the positive control.

4. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the in vivo efficacy of the compound in a tumor model bearing an IDH1 mutation.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a human cancer cell line harboring an IDH1 mutation (e.g., HT1080).

    • Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally at one or more dose levels for a defined treatment period.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors may be harvested to measure the intratumoral concentration of 2-HG.

Conclusion

The research on this compound provides a compelling case study in the clinical translation of a targeted cancer therapy. While this compound demonstrated excellent potency and favorable initial pharmacokinetic properties, its significant off-target effect as a CYP3A4 inducer was a critical roadblock to clinical development. The subsequent development of AG-120 (Ivosidenib), which was specifically designed to eliminate this liability while retaining on-target potency, underscores the importance of a comprehensive preclinical safety and drug metabolism assessment. The clinical success of Ivosidenib is a direct testament to the foundational research and the valuable lessons learned from its precursor, this compound, ultimately leading to a new therapeutic option for patients with IDH1-mutant cancers.

References

benchmarking AGI-14100 against standard-of-care treatments in IDH1-mutant models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of AGI-14100, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), against standard-of-care treatments, primarily the alkylating agent temozolomide (B1682018) (TMZ), in IDH1-mutant cancer models. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective resource for the research and drug development community.

Executive Summary

Mutations in the IDH1 gene represent a key oncogenic driver in several cancers, most notably gliomas and acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. This compound and its derivatives, such as AGI-5198 and the clinically approved ivosidenib (B560149) (AG-120), are designed to specifically inhibit the mIDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular function. Standard-of-care treatments for IDH1-mutant gliomas have traditionally included surgery, radiation, and chemotherapy with agents like temozolomide. This guide benchmarks the preclinical performance of this compound and its analogs against these established therapies.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound (and its analogs) and temozolomide in IDH1-mutant cancer models. It is important to note that the data presented is a synthesis from multiple independent studies and not from a head-to-head comparison within a single study.

Table 1: In Vitro Efficacy in IDH1-Mutant Glioma Cell Lines

Treatment AgentCell Line(s)Key Efficacy MetricResultCitation(s)
AGI-5198 (this compound analog)TS603 (IDH1-R132H)Soft-agar colony formationSignificant inhibition[1]
Temozolomide (TMZ)U87 (engineered IDH1-R132H)IC50259.7 µmol/L[2]
Temozolomide (TMZ)Ln229 (engineered IDH1-R132H)IC50Significantly lower than wild-type[2]

Table 2: In Vivo Efficacy in IDH1-Mutant Glioma Xenograft Models

Treatment AgentAnimal ModelDosing RegimenKey Efficacy MetricResultCitation(s)
AGI-5198 (this compound analog)Subcutaneous TS603 xenografts450 mg/kg/day (gavage)Tumor GrowthSignificant impairment of tumor growth[1]
Temozolomide (TMZ)Subcutaneous IDH1-mutant glioma xenograftsNot specifiedTumor GrowthSignificantly inhibited tumor growth[3]
Temozolomide (TMZ) + PLK1 Inhibitor (BI2536)Subcutaneous IDH1-mutant astrocyte-derived xenograftsTMZ: Not specified; BI2536: Not specifiedTumor RegressionComplete tumor regression in 5 of 8 mice[4]

Table 3: Pharmacodynamic Effects in IDH1-Mutant Models

Treatment AgentModelKey Pharmacodynamic MarkerResultCitation(s)
AGI-5198 (this compound analog)TS603 glioma cellsR-2-hydroxyglutarate (R-2HG) productionDose-dependent inhibition[1]
AGI-5198 (this compound analog)TS603 glioma xenograftsKi-67 staining (proliferation marker)Reduced staining[1]
Temozolomide (TMZ)IDH1-mutant glioma cellsDNA Damage (γH2AX expression)Increased expression[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Orthotopic Glioma Xenograft Model
  • Cell Culture: Human glioma cells (e.g., U87MG-luciferase) are cultured in appropriate media. For IDH1-mutant models, cells are engineered to express the IDH1-R132H mutation.

  • Animal Model: 6-week-old male immunodeficient mice (e.g., Foxn1 nude) are used.

  • Intracranial Injection: Mice are anesthetized, and a burr hole is made in the skull. A stereotaxic device is used to inject 3x10^5 cells in 2 µl of culture medium into the striatum (coordinates relative to Bregma: A–P, −0.5 mm; M–L, +2 mm, D–V, −3 mm)[5].

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively via bioluminescence imaging.

  • Treatment Administration:

    • This compound Analog (AGI-5198): Administered daily by oral gavage at a specified dose (e.g., 450 mg/kg)[1].

    • Temozolomide: Administered intraperitoneally or orally at a specified dose and schedule (e.g., 5-10 mg/kg daily for 5 days)[5][6].

  • Efficacy Assessment: Tumor volume is monitored, and survival is recorded. At the end of the study, brains are harvested for histological and immunohistochemical analysis.

Cell Viability Assay (CCK-8)
  • Cell Seeding: IDH1-mutant and wild-type glioma cells are seeded in 96-well plates at a specific density.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Temozolomide).

  • Incubation: Plates are incubated for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • CCK-8 Reagent Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: Plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells[2].

Western Blot for DNA Damage Markers
  • Cell Lysis: Treated and untreated glioma cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against DNA damage markers (e.g., phospho-ATM, γ-H2AX, cleaved caspase-3, cleaved PARP-1) and a loading control (e.g., GAPDH)[7][8].

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry for Ki-67
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor xenograft tissues are sectioned (3-5 µm).

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes[9].

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath[10].

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating sections in 3% hydrogen peroxide[9].

  • Blocking: Non-specific antibody binding is blocked by incubating sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour[9].

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67 overnight at 4°C[10][11].

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex is applied. The signal is developed using a DAB chromogen solution[12].

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium[9].

  • Analysis: The percentage of Ki-67 positive cells is quantified by microscopy.

Mandatory Visualization

IDH1_Signaling_Pathway

Caption: Comparative mechanisms of action.

References

A Comparative Review of AGI-14100 and AG-120 (Ivosidenib) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of AGI-14100 and its clinically approved successor, AG-120 (Ivosidenib), for researchers, scientists, and drug development professionals. Both compounds are potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in the pathogenesis of various cancers. This document outlines their respective mechanisms of action, target specificities, and presents supporting experimental data to inform their application in a research setting.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, confer a neomorphic gain-of-function activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[1][2] this compound and AG-120 were developed to specifically target this mutant IDH1 activity, offering a promising therapeutic strategy for IDH1-mutant cancers.[1][4] AG-120 (Ivosidenib) is an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[5][6]

Mechanism of Action

Both this compound and AG-120 are small molecule inhibitors that selectively bind to and inhibit the enzymatic activity of mutated IDH1.[4][7] By blocking the production of 2-HG, these compounds aim to restore normal cellular differentiation processes that are disrupted by the oncometabolite.[1][7] This targeted approach has shown efficacy in reducing tumor growth and promoting the maturation of cancer cells into functional, non-proliferating cell types.[1][8]

Signaling Pathway of Mutant IDH1 Inhibition

The inhibition of mutant IDH1 by this compound or AG-120 initiates a cascade of downstream effects, leading to the reversal of the oncogenic phenotype. The following diagram illustrates this signaling pathway.

Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Neomorphic Activity alpha_KG_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, JHDMs) alpha_KG->alpha_KG_Dioxygenases Cofactor Mutant_IDH1 Mutant IDH1 (e.g., R132H) 2_HG->alpha_KG_Dioxygenases Inhibitor This compound or AG-120 Inhibitor->Mutant_IDH1 Inhibition Normal_Differentiation Restored Cellular Differentiation Histone_DNA_Methylation Histone & DNA Hypermethylation alpha_KG_Dioxygenases->Histone_DNA_Methylation Inhibition of Demethylation Blocked_Differentiation Blocked Cellular Differentiation Histone_DNA_Methylation->Blocked_Differentiation Blocked_Differentiation->Normal_Differentiation Reversal by Inhibitor

Caption: Signaling pathway of mutant IDH1 inhibition.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and AG-120, highlighting their biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundAG-120 (Ivosidenib)Reference
Enzymatic IC50 (mIDH1-R132H) 6 nM12 nM[1][4]
Enzymatic IC50 (mIDH1-R132C) Not Reported13 nM[1]
Enzymatic IC50 (mIDH1-R132G) Not Reported8 nM[1]
Enzymatic IC50 (mIDH1-R132L) Not Reported13 nM[1]
Enzymatic IC50 (mIDH1-R132S) Not Reported12 nM[1]
Cellular IC50 (HT1080, R132C) Single-digit nM range8 nM[1][8]
Cellular IC50 (U87 MG, R132H overexpression) Not Reported19 nM[1]
Table 2: Selectivity and Off-Target Effects
ParameterThis compoundAG-120 (Ivosidenib)Reference
IDH2 Inhibition Not ReportedNo inhibition at micromolar concentrations[1]
hPXR Activation ~70% of rifampicin (B610482) (strong inducer)Abolished[1]
CYP3A4 Induction Potential inducerMitigated liability[1][9]
Table 3: In Vivo Efficacy
ParameterThis compoundAG-120 (Ivosidenib)Reference
Animal Model Not explicitly detailed, but led to AG-120 developmentFemale nude BALB/c mice with HT1080 xenografts[1]
Dosing Not ReportedSingle oral dose of 50 or 150 mg/kg[1]
Tumor 2-HG Reduction Not Reported92.0% (50 mg/kg) and 95.2% (150 mg/kg) at ~12h post-dose[1]

Key Differentiator: Pharmaceutical Properties

The primary distinction between this compound and AG-120 for research and development lies in their pharmaceutical properties. While this compound demonstrated excellent potency, its significant activation of the human pregnane (B1235032) X receptor (hPXR) indicated a high potential for inducing cytochrome P450 (CYP) 3A4 enzymes.[1] This is a major liability for a clinical candidate due to the risk of drug-drug interactions. AG-120 was specifically engineered from the this compound scaffold to eliminate this hPXR activation, thereby creating a compound with a much more favorable safety profile for clinical development.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative methodologies for key assays used in the evaluation of this compound and AG-120.

Biochemical Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against mutant IDH1 enzyme.

Methodology:

  • Recombinant mutant IDH1 (e.g., R132H) enzyme is purified.

  • The enzyme is incubated with varying concentrations of the test compound (this compound or AG-120) in an assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

  • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Reduction Assay

Objective: To measure the ability of the compounds to inhibit the production of 2-HG in cancer cells harboring an IDH1 mutation.

Methodology:

  • IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells) are seeded in multi-well plates and allowed to adhere.

  • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Following treatment, intracellular metabolites are extracted using a suitable solvent (e.g., 80% methanol).

  • The concentration of 2-HG in the cell extracts is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Cellular IC50 values are determined by plotting the percentage of 2-HG reduction against the compound concentration.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of the compounds in reducing tumor 2-HG levels and inhibiting tumor growth.

Methodology:

  • IDH1-mutant human cancer cells (e.g., HT1080) are subcutaneously injected into immunocompromised mice (e.g., nude BALB/c).

  • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

  • The test compound is administered orally at specified doses and schedules.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, or at specific time points, tumors are harvested, and intratumoral 2-HG levels are measured by LC-MS.

Experimental Workflow Comparison

The following diagram illustrates a typical preclinical research workflow for comparing the efficacy of this compound and AG-120.

cluster_AGI14100 This compound cluster_AG120 AG-120 Start Start Biochemical_Assay Biochemical Assay (Enzyme Kinetics, IC50) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (2-HG Reduction, Viability) Biochemical_Assay->Cellular_Assay AGI14100_Biochem Potent mIDH1 inhibition Biochemical_Assay->AGI14100_Biochem AG120_Biochem Potent mIDH1 inhibition Biochemical_Assay->AG120_Biochem ADME_Tox ADME/Tox Profiling (Metabolic Stability, CYP Induction) Cellular_Assay->ADME_Tox AGI14100_Cell Effective 2-HG reduction Cellular_Assay->AGI14100_Cell AG120_Cell Effective 2-HG reduction Cellular_Assay->AG120_Cell In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth, 2-HG Levels) ADME_Tox->In_Vivo_Xenograft AGI14100_ADME High CYP3A4 induction risk ADME_Tox->AGI14100_ADME AG120_ADME Low CYP3A4 induction risk ADME_Tox->AG120_ADME Data_Analysis Comparative Data Analysis In_Vivo_Xenograft->Data_Analysis AG120_InVivo Robust in vivo efficacy In_Vivo_Xenograft->AG120_InVivo Conclusion Conclusion on Research Use Data_Analysis->Conclusion

Caption: Preclinical comparison workflow.

Conclusion

Both this compound and AG-120 are highly valuable research tools for studying the biology of IDH1-mutant cancers. This compound, as a potent and metabolically stable mIDH1 inhibitor, serves as an excellent positive control in in vitro studies and as a foundational compound for further medicinal chemistry efforts.[1][4] However, its potential for CYP3A4 induction makes it less suitable for in vivo studies where drug-drug interactions or altered metabolism could confound results.

AG-120 (Ivosidenib) represents a significant refinement of this compound, with a comparable potency and a substantially improved safety profile due to the elimination of hPXR activation.[1] Its proven in vivo efficacy and clinical approval make it the superior choice for translational research, including in vivo animal studies and ex vivo experiments with primary patient samples, aimed at understanding the clinical potential of mIDH1 inhibition.[1][10] The choice between these two compounds will ultimately depend on the specific research question and experimental context.

References

Safety Operating Guide

Navigating the Proper Disposal of AGI-14100: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for the research compound AGI-14100 are not publicly available. In the absence of a manufacturer's Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to general best practices for hazardous chemical waste disposal as mandated by their institution's Environmental Health and Safety (EHS) department and local regulations. This guide provides essential safety and logistical information for the proper handling and disposal of research-grade chemical compounds like this compound.

I. Immediate Safety and Handling Considerations

Given that this compound is a bioactive small molecule inhibitor, it should be handled with care in a laboratory setting. Assume the compound is hazardous in the absence of specific data. Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation.

II. General Chemical Waste Disposal Protocol

The following is a step-by-step guide for the disposal of laboratory chemical waste, which should be applied to this compound.

Step 1: Waste Identification and Segregation

  • Identify Waste: Any unwanted or expired this compound, as well as materials contaminated with it (e.g., gloves, pipette tips, vials, and bench paper), should be treated as chemical waste.[1] Solutions containing this compound must also be collected as liquid chemical waste.[1]

  • Segregate Waste: Do not mix different types of chemical waste. Store this compound waste separately from other chemicals to avoid unintended reactions.[2][3] Incompatible materials, such as acids and bases, or oxidizers and organic compounds, must be kept apart.[2]

Step 2: Use of Appropriate Waste Containers

  • Liquid Waste: Collect liquid waste in a chemically resistant container with a secure, leak-proof screw-on cap.[1][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] Leave approximately 10% of the container volume as headspace to allow for expansion.[6]

  • Solid Waste: Dispose of solid reagent chemicals in their original containers whenever possible.[4] Contaminated lab supplies like gloves and wipes should be double-bagged in clear plastic bags for visual inspection.[4] Sharps, such as contaminated pipette tips or broken glass, must be placed in a designated puncture-resistant sharps container.[4]

  • Container Condition: Ensure all waste containers are in good condition, with no leaks or cracks.[7]

Step 3: Proper Labeling of Waste Containers

  • Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste".[2][7]

  • Content Identification: The label must include the full chemical name of all contents (no abbreviations or chemical formulas) and the approximate concentrations or volumes of each component.[2][7]

  • Hazard Information: Indicate the associated hazards (e.g., flammable, corrosive, toxic, reactive).[2]

Step 4: Safe Storage of Chemical Waste

  • Designated Area: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3][6][8] This area should be under the control of laboratory personnel.[2]

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks.[4] The secondary container should be chemically compatible with the waste and have a capacity of at least 110% of the primary container's volume.[4]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[2][4][7]

Step 5: Arranging for Waste Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1] Do not dispose of chemical waste down the drain or in the regular trash.[7][9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.[5] This may involve completing a specific form detailing the waste.[5]

  • Time and Quantity Limits: Be aware of the time and quantity limits for accumulating hazardous waste in your laboratory.[4] Once these limits are reached, the waste must be collected promptly.[4]

III. Summary of Hazardous Waste Characteristics

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the following characteristics. While the specific characteristics of this compound are unknown, it is prudent to handle it as if it could possess one or more of these traits.

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.Ethanol, acetone, xylene, sodium nitrate.[8]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.Hydrochloric acid, sodium hydroxide, nitric acid.[8]
Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.Sodium metal, potassium cyanide, picric acid.[8]
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Arsenic, barium, cadmium, lead, mercury, chloroform.

IV. Experimental Workflow for Chemical Disposal

The following diagram illustrates a generalized workflow for the safe handling and disposal of a laboratory chemical like this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal Unused this compound Unused this compound Identify as Chemical Waste Identify as Chemical Waste Unused this compound->Identify as Chemical Waste Segregate by Waste Type Segregate by Waste Type Identify as Chemical Waste->Segregate by Waste Type Contaminated Materials Contaminated Materials Contaminated Materials->Identify as Chemical Waste Solutions with this compound Solutions with this compound Solutions with this compound->Identify as Chemical Waste Select Appropriate Container Select Appropriate Container Segregate by Waste Type->Select Appropriate Container Label Container Correctly Label Container Correctly Select Appropriate Container->Label Container Correctly Store in Designated SAA Store in Designated SAA Label Container Correctly->Store in Designated SAA Use Secondary Containment Use Secondary Containment Store in Designated SAA->Use Secondary Containment Keep Container Closed Keep Container Closed Use Secondary Containment->Keep Container Closed Arrange EHS Pickup Arrange EHS Pickup Keep Container Closed->Arrange EHS Pickup Proper Disposal Proper Disposal Arrange EHS Pickup->Proper Disposal

Caption: Workflow for the safe disposal of a laboratory chemical.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals, fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling AGI-14100

Author: BenchChem Technical Support Team. Date: December 2025

As a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), AGI-14100 is a critical tool for researchers in the fields of oncology and drug development.[1] Due to its specific biological activity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule, likely in powdered form, a comprehensive approach to personal protection is necessary to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Dry Powder) - Full-face or half-mask respirator with P100 (or equivalent) filters- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Disposable lab coat with tight cuffs- Long pants and closed-toe shoesPrevents inhalation of fine particles and protects eyes and skin from contact with the potent compound.
Working with Stock Solutions - Chemical splash goggles- Nitrile gloves- Lab coat- Long pants and closed-toe shoesProtects against splashes of the concentrated solution.
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glassesStandard laboratory practice to prevent contamination of experiments and protect from splashes of diluted solutions.
Spill Cleanup - Respirator (as required for powdered spills)- Chemical splash goggles- Heavy-duty nitrile or neoprene gloves- Disposable coverallsProvides enhanced protection during direct contact with a significant amount of the compound.

Experimental Workflow for Handling this compound

A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key steps from receiving the compound to its final disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal receiving Receive this compound storage Store at Recommended Temperature receiving->storage Verify Integrity weighing Weigh Powder in Ventilated Enclosure storage->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving aliquoting Prepare Aliquots for Use dissolving->aliquoting treatment Treat Cells or Tissues aliquoting->treatment incubation Incubate as per Protocol treatment->incubation analysis Analyze Experimental Outcome incubation->analysis waste_collection Collect Contaminated Waste analysis->waste_collection waste_segregation Segregate Solid and Liquid Waste waste_collection->waste_segregation waste_disposal Dispose as Hazardous Chemical Waste waste_segregation->waste_disposal

A procedural workflow for the safe handling of this compound.

This compound Mechanism of Action: Inhibiting Mutant IDH1

This compound is a potent inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1). In certain cancers, a mutation in the IDH1 gene leads to the production of an enzyme that converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This compound specifically blocks the activity of this mutant enzyme, leading to a reduction in 2-HG levels.

G cluster_pathway Mutant IDH1 Signaling Pathway cluster_inhibition Therapeutic Inhibition alpha_kg α-Ketoglutarate midh1 Mutant IDH1 alpha_kg->midh1 two_hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) midh1->two_hg Neomorphic Activity epigenetic Epigenetic Dysregulation two_hg->epigenetic tumorigenesis Tumorigenesis epigenetic->tumorigenesis agi14100 This compound agi14100->midh1 Inhibition

Simplified signaling pathway of mutant IDH1 and its inhibition by this compound.

Operational Plan and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound according to the manufacturer's recommendations, typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[1]

Preparation of Solutions:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use an appropriate solvent as recommended by the supplier or as determined by your experimental needs.

  • Prepare stock solutions at a high concentration and create smaller, single-use aliquots to avoid repeated freeze-thaw cycles and to minimize the quantity of material being handled at any given time.

Disposal Plan:

  • All materials that come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, should be considered hazardous waste.

  • Segregate solid and liquid waste into clearly labeled, sealed containers.

  • Dispose of all this compound waste in accordance with your institution's and local regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

By adhering to these safety guidelines and operational procedures, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery. Building a strong foundation of safety and trust is paramount in the advancement of research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.